Product packaging for Ethoxydiisobutylaluminium(Cat. No.:CAS No. 15769-72-9)

Ethoxydiisobutylaluminium

Cat. No.: B100121
CAS No.: 15769-72-9
M. Wt: 186.27 g/mol
InChI Key: XGAIERUWZADBAO-UHFFFAOYSA-N
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Description

Ethoxydiisobutylaluminium is a useful research compound. Its molecular formula is C10H23AlO and its molecular weight is 186.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H23AlO B100121 Ethoxydiisobutylaluminium CAS No. 15769-72-9

Properties

IUPAC Name

ethoxy-bis(2-methylpropyl)alumane
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InChI

InChI=1S/2C4H9.C2H5O.Al/c2*1-4(2)3;1-2-3;/h2*4H,1H2,2-3H3;2H2,1H3;/q;;-1;+1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XGAIERUWZADBAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Al](CC(C)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H23AlO
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DSSTOX Substance ID

DTXSID70166304
Record name Ethoxydiisobutylaluminium
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Molecular Weight

186.27 g/mol
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CAS No.

15769-72-9
Record name Ethoxybis(2-methylpropyl)aluminum
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Record name Ethoxydiisobutylaluminium
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Record name Ethoxydiisobutylaluminium
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Foundational & Exploratory

Ethoxydiisobutylaluminium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxydiisobutylaluminium, with the chemical formula (i-Bu)₂AlOEt, is an organoaluminium compound that belongs to the family of aluminum alkoxides. It is a derivative of the well-known reducing agent diisobutylaluminium hydride (DIBAL-H). While not as extensively documented as its parent hydride, this compound shares many of its chemical properties, acting as a Lewis acid and participating in various organic transformations. Its utility in organic synthesis, particularly in reactions requiring a modified reactivity profile compared to DIBAL-H, makes it a compound of interest for researchers in academia and the pharmaceutical industry.

This technical guide provides a detailed overview of the known chemical properties of this compound, including its synthesis, reactivity, and safety considerations. Where specific experimental data for this compound is not available in the public domain, information has been supplemented with data from its precursor, DIBAL-H, and general principles of organoaluminium chemistry.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that due to the limited availability of specific experimental data for this compound, some values are based on closely related structures or are yet to be definitively determined.

PropertyValueSource/Comment
Chemical Formula C₁₀H₂₃AlO[1][2]
Molecular Weight 186.27 g/mol [1][2]
CAS Number 15769-72-9[1][2]
Appearance Expected to be a colorless liquid or solid.Inferred from related organoaluminium compounds.
Boiling Point 125-126 °C at 2 Torr[3]
Solubility Soluble in non-polar organic solvents like hexane and toluene.[4]
Stability Air and moisture sensitive. Reacts violently with water. Thermal decomposition is expected at elevated temperatures.[5][6]

Synthesis of this compound

The most common and straightforward method for the preparation of this compound is the reaction of diisobutylaluminium hydride (DIBAL-H) with one equivalent of anhydrous ethanol. This reaction is typically carried out in an inert, anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) to prevent the decomposition of the air- and moisture-sensitive organoaluminium species.

Experimental Protocol: Synthesis from DIBAL-H and Ethanol

Materials:

  • Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., 1.0 M in hexanes)

  • Anhydrous ethanol

  • Anhydrous toluene (or other suitable inert solvent)

  • Schlenk flask or other suitable reaction vessel equipped with a magnetic stirrer and a septum

  • Syringes for liquid transfer

  • Inert gas supply (argon or nitrogen)

Procedure:

  • A Schlenk flask is charged with a solution of diisobutylaluminium hydride in an anhydrous solvent under an inert atmosphere.

  • The flask is cooled to 0 °C in an ice bath.

  • One equivalent of anhydrous ethanol is slowly added dropwise to the stirred DIBAL-H solution via a syringe. The addition should be controlled to manage the evolution of hydrogen gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

  • The resulting solution of this compound is ready for use in subsequent reactions. It is typically not isolated and is used in situ.

Synthesis_of_this compound DIBALH Diisobutylaluminium Hydride (i-Bu)₂AlH Product This compound (i-Bu)₂AlOEt DIBALH->Product + Ethanol Ethanol Ethanol CH₃CH₂OH H2 Hydrogen Gas H₂ Product->H2 byproduct

Reactivity and Applications

This compound, like its precursor DIBAL-H, is a potent Lewis acid due to the electron-deficient aluminum center. This property governs much of its reactivity. It is expected to be a milder reducing agent than DIBAL-H due to the replacement of a hydride with an ethoxide group.

Reduction of Carbonyl Compounds

One of the primary applications of DIBAL-H is the partial reduction of esters and lactones to aldehydes at low temperatures. This compound is expected to exhibit similar reactivity, potentially with enhanced selectivity in certain cases. The mechanism involves the coordination of the carbonyl oxygen to the aluminum center, followed by intramolecular hydride transfer (if a hydride is still present from an incomplete reaction or in a mixed species) or, more likely, acting as a Lewis acid to activate the carbonyl group towards another reducing agent.

Experimental Protocol: Reduction of an Ester to an Aldehyde

Materials:

  • This compound solution (prepared in situ as described above)

  • Ester (e.g., methyl benzoate)

  • Anhydrous toluene

  • Reaction vessel under an inert atmosphere

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Quenching solution (e.g., methanol, followed by aqueous acid)

Procedure:

  • A solution of the ester in anhydrous toluene is cooled to -78 °C in a reaction vessel under an inert atmosphere.

  • One to two equivalents of the pre-prepared this compound solution are added dropwise to the stirred ester solution.

  • The reaction is stirred at -78 °C for a specified time (typically 1-3 hours), monitored by thin-layer chromatography (TLC).

  • The reaction is quenched by the slow addition of methanol, followed by a workup with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the aluminum salts.

  • The organic layer is separated, washed, dried, and concentrated to yield the crude aldehyde, which can be further purified by chromatography.

Ester_Reduction_Mechanism Ester {Ester R-CO-OR'} Complex {Lewis Acid-Base Complex} Ester->Complex AlEtO {this compound (i-Bu)₂AlOEt} AlEtO->Complex Coordination Intermediate {Tetrahedral Intermediate} Complex->Intermediate Hydride_Source {Hydride Source (e.g., another (i-Bu)₂AlH molecule)} Hydride_Source->Intermediate Hydride Attack Aldehyde {Aldehyde R-CHO} Intermediate->Aldehyde Workup {Aqueous Workup} Aldehyde->Workup Hydrolysis

Polymerization Catalyst

Organoaluminium compounds are known to act as initiators or catalysts in the polymerization of various monomers, such as epoxides. This compound can function as a Lewis acid to activate the monomer, facilitating ring-opening polymerization.

Polymerization_Workflow Monomer Epoxide Monomer Activation Monomer Activation (Lewis Acid Complex) Monomer->Activation Catalyst This compound (Initiator) Catalyst->Activation Propagation Chain Propagation (Ring-Opening) Activation->Propagation Polymer Polyether Propagation->Polymer

Spectroscopic Characterization

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Data
ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-O-CH₂ -CH₃~3.5 - 4.0Quartet2H
-O-CH₂-CH₃ ~1.1 - 1.3Triplet3H
-Al-CH₂ -CH(CH₃)₂~0.5 - 1.0Doublet4H
-Al-CH₂-CH (CH₃)₂~1.8 - 2.2Multiplet2H
-Al-CH₂-CH(CH₃ )₂~0.9 - 1.1Doublet12H
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
CarbonExpected Chemical Shift (ppm)
-O-C H₂-CH₃~60 - 70
-O-CH₂-C H₃~15 - 20
-Al-C H₂-CH(CH₃)₂~25 - 35
-Al-CH₂-C H(CH₃)₂~25 - 30
-Al-CH₂-CH(C H₃)₂~20 - 25
Predicted FT-IR (Fourier-Transform Infrared) Spectroscopy Data
BondExpected Absorption Range (cm⁻¹)Intensity
C-H (stretch)2850 - 3000Strong
C-O (stretch)1050 - 1150Strong
Al-O (stretch)600 - 700Medium
C-H (bend)1350 - 1470Medium

Safety and Handling

This compound is an organoaluminium compound and should be handled with extreme care by trained personnel in a controlled laboratory environment.

  • Air and Moisture Sensitivity: It is highly reactive with air and moisture. All manipulations should be carried out under an inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox.

  • Reactivity with Water: It reacts violently with water, releasing flammable gases.

  • Personal Protective Equipment (PPE): Appropriate PPE, including flame-retardant laboratory coats, safety glasses, and gloves, must be worn.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.

Conclusion

This compound is a valuable organoaluminium reagent with potential applications in organic synthesis, particularly as a modified Lewis acid and reducing agent. While specific characterization data is sparse in the public domain, its properties and reactivity can be largely inferred from its structure and the well-documented chemistry of its precursor, DIBAL-H. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications, serving as a resource for researchers exploring its use in novel chemical transformations. Further experimental investigation is warranted to fully elucidate its spectroscopic properties and explore the full scope of its reactivity.

References

An In-depth Technical Guide to the Synthesis of Ethoxydiisobutylaluminium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethoxydiisobutylaluminium, a valuable organoaluminium reagent. The document details the core chemical principles, experimental protocols, and quantitative data pertinent to its preparation, tailored for an audience in research and development.

Introduction

This compound, with the chemical formula (CH₃CH₂O)Al(CH₂CH(CH₃)₂)₂, is an organoaluminium compound that serves as a versatile reagent in organic synthesis. Its utility stems from the combined properties of the Lewis acidic aluminum center and the nucleophilic ethoxy group. This guide focuses on the most direct and common method for its synthesis: the reaction of diisobutylaluminium hydride (DIBAL-H) with ethanol.

Synthesis Pathway

The synthesis of this compound is achieved through the straightforward reaction of diisobutylaluminium hydride with ethanol. This reaction is an acid-base reaction where the acidic proton of the alcohol reacts with the hydride, which acts as a base, to liberate hydrogen gas and form the aluminum alkoxide.

Synthesis_Pathway DIBALH Diisobutylaluminium Hydride (DIBAL-H) Product This compound DIBALH->Product + Ethanol Ethanol Ethanol Ethanol->Product H2 Hydrogen Gas Product->H2 - H₂ (gas)

Caption: Synthesis of this compound from DIBAL-H and Ethanol.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. It is crucial to perform this reaction under an inert atmosphere (e.g., argon or nitrogen) due to the pyrophoric nature of diisobutylaluminium hydride and the moisture sensitivity of the product.

Materials:

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous ethanol

  • Anhydrous inert solvent (e.g., hexanes, toluene, or dichloromethane)

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware (Schlenk flask, dropping funnel, etc.)

Procedure:

  • Preparation: Under an inert atmosphere, a Schlenk flask equipped with a magnetic stir bar is charged with a solution of diisobutylaluminium hydride in an anhydrous solvent.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath. This low temperature is crucial to control the exothermicity of the reaction.

  • Addition of Ethanol: A solution of anhydrous ethanol in the same anhydrous solvent is added dropwise to the DIBAL-H solution via a dropping funnel over a period of 30-60 minutes. The molar ratio of DIBAL-H to ethanol should be 1:1.

  • Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours after the addition is complete. The evolution of hydrogen gas should be observed.

  • Warming: The reaction mixture is allowed to slowly warm to room temperature.

  • Solvent Removal: The solvent is removed under reduced pressure to yield this compound as a colorless liquid or waxy solid.

Work-up and Purification:

For many applications, the product can be used in situ without isolation. If isolation is required, careful removal of the solvent under vacuum is typically sufficient. Further purification can be achieved by vacuum distillation, although this is often not necessary.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and the product.

ParameterValue
Reactants
Diisobutylaluminium Hydride (DIBAL-H)Molar Mass: 142.22 g/mol
EthanolMolar Mass: 46.07 g/mol
Product
This compoundMolar Mass: 186.29 g/mol
Reaction Conditions
Stoichiometry (DIBAL-H:Ethanol)1:1
Temperature-78 °C to room temperature
SolventHexanes, Toluene, Dichloromethane
Yield
Theoretical YieldTypically high (>95%)

Characterization Data

Characterization of the synthesized this compound is essential to confirm its identity and purity. The following are expected spectroscopic data.

5.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound would be expected to show characteristic signals for the isobutyl and ethoxy groups.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8-4.0Quartet2H-O-CH₂ -CH₃
~1.8-2.0Multiplet2H-Al-CH₂-CH (CH₃)₂
~1.1-1.3Triplet3H-O-CH₂-CH₃
~0.8-1.0Doublet12H-Al-CH₂-CH(CH₃ )₂
~0.4-0.6Doublet4H-Al-CH₂ -CH(CH₃)₂

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

5.2. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850StrongC-H stretching (isobutyl and ethoxy)
1465-1365MediumC-H bending (isobutyl and ethoxy)
1100-1000StrongC-O stretching (ethoxy)
700-600StrongAl-C stretching

Safety Considerations

  • Pyrophoric Nature: Diisobutylaluminium hydride is pyrophoric and will ignite on contact with air. All manipulations must be carried out under a strict inert atmosphere.

  • Reactivity with Water: DIBAL-H and this compound react violently with water and other protic solvents.

  • Corrosive: Organoaluminium compounds can cause severe burns upon contact with skin and eyes. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn.

  • Gas Evolution: The reaction produces hydrogen gas, which is highly flammable. The reaction should be conducted in a well-ventilated fume hood.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Prepare Inert Atmosphere B Charge DIBAL-H Solution A->B C Cool to -78 °C B->C D Add Ethanol Solution C->D E React for 1-2 hours D->E F Warm to Room Temperature E->F G Remove Solvent F->G H Obtain ¹H NMR Spectrum G->H Analyze Product I Obtain IR Spectrum G->I Analyze Product

Caption: Workflow for the Synthesis and Characterization of this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking any experimental work.

An In-depth Technical Guide to Ethoxydiisobutylaluminium (CAS: 15769-72-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxydiisobutylaluminium, with the CAS number 15769-72-9, is an organoaluminium compound. Organoaluminium compounds are a significant class of reagents in organic synthesis, valued for their utility as Lewis acids, alkylating agents, and reducing agents.[1] this compound combines the features of a bulky diisobutylaluminium moiety with an ethoxide group, influencing its reactivity and selectivity in chemical transformations.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safe handling of this compound, with a focus on its potential applications in research and drug development.

Chemical and Physical Properties

Quantitative data for this compound is not widely reported in publicly available literature. The following table summarizes the available information and includes estimates for some properties based on related compounds.

PropertyValueSource/Comment
CAS Number 15769-72-9[2]
Molecular Formula C₁₀H₂₃AlO[2]
Molecular Weight 186.27 g/mol [2]
Synonyms Diisobutylaluminum ethoxide, Diisobutylethoxyaluminum[2]
Appearance Likely a colorless liquid or low-melting solidInferred from similar organoaluminum compounds.[3]
Boiling Point Data not available
Density Data not available
Solubility Likely soluble in anhydrous, non-protic organic solvents such as toluene, hexane, and diethyl ether.Inferred from the properties of similar organoaluminum reagents.[4]

Spectroscopic Data (Predicted)

SpectroscopyPredicted Chemical Shifts / Frequencies
¹H NMR Signals corresponding to the isobutyl groups (-CH₂- and -CH(CH₃)₂) and the ethoxy group (-O-CH₂-CH₃). The protons on the carbons attached to the aluminum atom would be shifted upfield.[5][6]
¹³C NMR Resonances for the carbon atoms of the isobutyl and ethoxy groups.
FTIR C-H stretching vibrations (~2850-2960 cm⁻¹), C-O stretching (~1050-1150 cm⁻¹), and Al-C stretching (~650 cm⁻¹).[7][8]
Mass Spectrometry Due to its reactivity, analysis by mass spectrometry would likely require derivatization or specialized ionization techniques to avoid fragmentation.[9]

Synthesis

General Synthetic Approach

A plausible method for the synthesis of this compound is the reaction of diisobutylaluminium hydride (DIBAL-H) with one equivalent of ethanol. This reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Reaction: (i-Bu)₂AlH + EtOH → (i-Bu)₂AlOEt + H₂

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a generalized, hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Materials:

  • Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., 1 M in hexanes)

  • Anhydrous ethanol

  • Anhydrous hexane or toluene

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware (flame-dried or oven-dried)

Procedure:

  • Under an inert atmosphere, a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with a solution of diisobutylaluminium hydride in anhydrous hexane.

  • The flask is cooled to 0 °C using an ice bath.

  • A solution of one molar equivalent of anhydrous ethanol in anhydrous hexane is added dropwise to the stirred DIBAL-H solution. The addition should be slow to control the evolution of hydrogen gas.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.

  • The resulting solution of this compound is used directly for subsequent reactions or stored under an inert atmosphere.

Reactivity and Applications

This compound is expected to be a versatile reagent, acting as a reducing agent and a Lewis acid. Its applications are likely to be in areas where selective transformations are required.

Reduction of Carbonyl Compounds

Similar to DIBAL-H, this compound can be expected to reduce esters and lactones to aldehydes at low temperatures.[10][11] The presence of the ethoxy group may modulate the reactivity and selectivity of the reagent compared to DIBAL-H.

Experimental Protocol: Reduction of an Ester to an Aldehyde

Disclaimer: This is a generalized, hypothetical protocol.

Materials:

  • This compound solution in an inert solvent

  • Ester substrate

  • Anhydrous toluene

  • Methanol (for quenching)

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Standard laboratory glassware for inert atmosphere reactions and workup

Procedure:

  • A solution of the ester in anhydrous toluene is prepared in a flame-dried Schlenk flask under an inert atmosphere.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of this compound (1.1 equivalents) in toluene is added dropwise to the ester solution, maintaining the temperature at -78 °C.

  • The reaction is stirred at -78 °C for a specified time (e.g., 1-3 hours), with progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of methanol at -78 °C.

  • The reaction mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are formed.

  • The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

  • The crude product is purified by column chromatography.

Role in Polymerization

Organoaluminium compounds are widely used as co-initiators in the polymerization of olefins and other monomers.[1] this compound could potentially be used in coordination polymerization, influencing the stereochemistry and molecular weight distribution of the resulting polymer.[12][13]

Mandatory Visualizations

G General Workflow for Handling Pyrophoric Reagents cluster_prep Preparation cluster_handling Handling and Transfer cluster_cleanup Quenching and Disposal A Don Personal Protective Equipment (PPE) (Flame-resistant lab coat, safety goggles, gloves) B Work in a Fume Hood or Glovebox A->B C Ensure Inert Atmosphere (Nitrogen or Argon) B->C D Use Syringe or Cannula for Liquid Transfer C->D E Perform reaction in dry, inert solvent D->E F Quench excess reagent slowly with a suitable solvent (e.g., isopropanol, then methanol, then water) E->F G Dispose of quenched material and contaminated items as hazardous waste F->G

Workflow for Handling Pyrophoric Reagents.

G Experimental Workflow: Ester Reduction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve ester in anhydrous toluene under inert atmosphere B Cool solution to -78°C A->B C Add this compound solution dropwise at -78°C B->C D Stir at -78°C and monitor by TLC C->D E Quench with methanol at -78°C D->E F Add Rochelle's salt solution and stir E->F G Separate layers and extract aqueous phase F->G H Dry, filter, and concentrate organic phase G->H I Purify by column chromatography H->I

Workflow for Ester Reduction.

Safety and Handling

This compound is expected to be a pyrophoric compound, meaning it can ignite spontaneously in air.[2][14] It will also react violently with water and other protic solvents. Therefore, strict adherence to safety protocols for handling air- and moisture-sensitive reagents is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and appropriate gloves (e.g., nitrile gloves) when handling this compound.[14]

  • Inert Atmosphere: All manipulations must be carried out under a dry, inert atmosphere of nitrogen or argon using either a glovebox or Schlenk line techniques.[15]

  • Solvents: Use only anhydrous, non-protic solvents.

  • Spills: In case of a small spill, it should be smothered with a dry, inert powder such as sand or sodium carbonate, and then quenched cautiously with a less reactive alcohol (e.g., isopropanol) before final disposal. Do not use water or a carbon dioxide fire extinguisher.

  • Disposal: Unused or waste material must be quenched carefully by slow addition to a suitable solvent (e.g., isopropanol) at a low temperature before disposal as hazardous waste.

Toxicology

Specific toxicological data for this compound is not available. However, based on the general toxicity of organoaluminium compounds and their hydrolysis products (ethanol and diisobutylaluminium oxide), it should be handled with care. Inhalation and skin contact should be avoided. The combustion of organoaluminium compounds produces aluminum oxide fumes, which can be harmful if inhaled.[16][17]

Conclusion

This compound is a potentially valuable reagent for organic synthesis, likely exhibiting properties as a selective reducing agent and a Lewis acid. While specific data for this compound is scarce, its reactivity can be inferred from related organoaluminium compounds. Its use in research and drug development would necessitate careful handling due to its pyrophoric nature. Further research is needed to fully characterize its physical properties, spectroscopic data, and full range of chemical reactivity.

References

An In-depth Technical Guide to the Structure and Bonding in Ethoxydiisobutylaluminium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxydiisobutylaluminium, a prominent member of the organoaluminium alkoxide family, plays a significant role in various chemical transformations, including catalysis and organic synthesis. A thorough understanding of its structural and bonding characteristics is paramount for optimizing its reactivity and developing novel applications. This technical guide provides a comprehensive overview of the molecular architecture, bonding principles, and key physicochemical properties of this compound. Drawing upon established principles of organoaluminum chemistry and spectroscopic data from analogous compounds, this document elucidates the dimeric nature of this compound, characterized by bridging ethoxy groups. Detailed (though representative) structural data, experimental protocols for its synthesis and characterization, and visual diagrams of its structure and synthetic workflow are presented to serve as a valuable resource for researchers in the field.

Introduction

Organoaluminium compounds are a versatile class of reagents widely employed in academia and industry.[1] Their utility stems from the unique reactivity of the aluminum-carbon bond and the Lewis acidic nature of the aluminum center.[1] The introduction of alkoxy substituents modulates these properties, leading to a diverse array of applications, particularly in polymerization catalysis and stereoselective synthesis. This compound [(i-Bu)₂Al(OEt)] is a key example of such a modified organoaluminium reagent. While its monomeric formula, C₁₀H₂₃AlO, provides a basic compositional understanding, it fails to capture the intricate structural reality of the molecule.[2] Like many organoaluminium compounds, this compound exhibits a strong tendency to form dimeric or higher oligomeric structures in both the solid state and in non-coordinating solvents.[3][4]

Molecular Structure and Bonding

The prevailing structural motif for this compound is a dimeric species, [{(i-Bu)₂Al(µ-OEt)}_{2}]. This structure is analogous to that of other dialkylaluminium alkoxides and amides which have been crystallographically characterized.[4] The dimer is held together by a central four-membered Al₂O₂ ring, formed by two bridging ethoxy groups.

Key Structural Features:

  • Coordination of Aluminum: Each aluminum atom in the dimer is four-coordinate, adopting a distorted tetrahedral geometry. The coordination sphere consists of two isobutyl groups and two bridging oxygen atoms from the ethoxy ligands.

  • Bridging Ethoxy Groups: The ethoxy groups act as bridging ligands, with the oxygen atom coordinating to two aluminum centers simultaneously. This bridging interaction is a hallmark of electron-deficient organoaluminum compounds and contributes significantly to the stability of the dimeric structure.

  • Isobutyl Groups: The two isobutyl groups are terminally bonded to each aluminum atom. The steric bulk of these groups influences the overall geometry of the dimer.

The bonding within the Al₂O₂ core can be described in terms of a combination of covalent and dative interactions. The Al-O bonds are highly polarized due to the significant difference in electronegativity between aluminum and oxygen.

Quantitative Structural Data

ParameterTypical Value Range
Bond Lengths (Å)
Al-O (bridging)1.80 - 1.85
Al-C (isobutyl)1.95 - 2.00
C-O (ethoxy)1.42 - 1.46
C-C (isobutyl)1.52 - 1.55
**Bond Angles (°) **
O-Al-O85 - 90
Al-O-Al90 - 95
C-Al-C115 - 125
O-Al-C105 - 115

Note: These values are representative and may vary depending on the specific crystalline form and experimental conditions.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the alcoholysis of a trialkylaluminium precursor, such as triisobutylaluminium (TIBAL), with ethanol. The reaction proceeds with the elimination of isobutane gas.

Reaction:

(i-Bu)₃Al + EtOH → (i-Bu)₂Al(OEt) + i-BuH

Materials and Equipment:

  • Triisobutylaluminium (TIBAL) solution in a suitable solvent (e.g., hexanes or toluene)

  • Anhydrous ethanol

  • Anhydrous, inert solvent (e.g., hexanes or toluene)

  • Schlenk line or glovebox for inert atmosphere operations

  • Dry glassware (flasks, syringes, cannulas)

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath

Procedure:

  • All glassware is rigorously dried in an oven and cooled under a stream of inert gas (e.g., argon or nitrogen).

  • A known concentration of triisobutylaluminium solution is transferred to a reaction flask under an inert atmosphere.

  • The solution is cooled to 0 °C using an ice bath.

  • A stoichiometric amount of anhydrous ethanol is slowly added dropwise to the stirred TIBAL solution. The addition should be controlled to manage the evolution of isobutane gas.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours to ensure complete reaction.

  • The solvent and any volatile byproducts can be removed under reduced pressure to yield this compound as a colorless liquid or low-melting solid.

Safety Precautions: Organoaluminium compounds are pyrophoric and react violently with water and air. All manipulations must be carried out under a strict inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) must be worn at all times.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl and ethoxy groups. The chemical shifts will be influenced by the aluminum center.

    • -CH₂- (ethoxy): ~3.5-4.0 ppm (quartet)

    • -CH₃ (ethoxy): ~1.1-1.4 ppm (triplet)

    • -CH₂- (isobutyl): ~0.5-0.8 ppm (doublet)

    • -CH- (isobutyl): ~1.8-2.2 ppm (multiplet)

    • -CH₃ (isobutyl): ~0.9-1.1 ppm (doublet)

  • ¹³C NMR: The carbon NMR spectrum will provide signals corresponding to the different carbon environments in the molecule.

  • ²⁷Al NMR: The aluminum-27 NMR spectrum is expected to show a broad signal in the region characteristic of four-coordinate aluminum.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-O bond vibrations.

Wavenumber (cm⁻¹)Assignment
2850-3000C-H stretching (isobutyl)
1350-1470C-H bending (isobutyl)
1050-1150C-O stretching (ethoxy)
600-800Al-O stretching

Mass Spectrometry (MS):

Mass spectrometry of organoaluminum compounds can be challenging due to their reactivity and tendency to fragment. However, techniques such as electrospray ionization (ESI) or chemical ionization (CI) may provide information about the dimeric species and its fragmentation pattern.

Visualizations

Dimeric Structure of this compound

Ethoxydiisobutylaluminium_Dimer cluster_core Al2O2 Core cluster_isobutyl1 Isobutyl Groups on Al1 cluster_isobutyl2 Isobutyl Groups on Al2 cluster_ethoxy Ethyl Groups Al1 Al O1 O Al1->O1 iBu1 i-Bu Al1->iBu1 iBu2 i-Bu Al1->iBu2 Al2 Al O2 O Al2->O2 iBu3 i-Bu Al2->iBu3 iBu4 i-Bu Al2->iBu4 O1->Al2 Et1 Et O1->Et1 O2->Al1 Et2 Et O2->Et2

Caption: Dimeric structure of this compound with a central Al₂O₂ core.

Experimental Workflow for Synthesis and Characterization

Synthesis_Workflow start Start: Inert Atmosphere Setup reactants Reactants: - Triisobutylaluminium (TIBAL) - Anhydrous Ethanol start->reactants reaction Reaction: - Slow addition of EtOH to TIBAL at 0°C - Stirring at room temperature reactants->reaction workup Workup: - Removal of solvent under reduced pressure reaction->workup product Product: This compound workup->product characterization Characterization product->characterization nmr NMR Spectroscopy (¹H, ¹³C, ²⁷Al) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound predominantly exists as a dimer, featuring a robust four-membered Al₂O₂ ring formed by bridging ethoxy ligands. This structural arrangement satisfies the coordination preference of the aluminum centers and is a key determinant of the compound's reactivity and physical properties. While a definitive crystal structure remains to be reported, a wealth of data from analogous organoaluminum alkoxides provides a solid foundation for understanding its molecular architecture. The experimental protocols and spectroscopic data outlined in this guide offer a practical framework for the synthesis and characterization of this important organoaluminium reagent, facilitating its effective use in research and development.

References

Physical properties of Diisobutylaluminum ethoxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisobutylaluminum ethoxide (CAS No. 15769-72-9) is an organoaluminum compound with the chemical formula C₁₀H₂₃AlO.[1] As a member of the aluminum alkoxide family, it exhibits unique reactivity that makes it a potentially valuable reagent in organic synthesis, particularly in catalysis and polymerization processes. This technical guide provides a comprehensive overview of the known physical properties of diisobutylaluminum ethoxide, outlines a general experimental protocol for its synthesis, and discusses its anticipated reactivity based on related compounds.

Core Physical Properties

Quantitative data for the physical properties of diisobutylaluminum ethoxide are not extensively reported in readily available literature. The following table summarizes the available information. Many physical properties are not determined or publicly available.

PropertyValueSource(s)
CAS Number 15769-72-9[1]
Molecular Formula C₁₀H₂₃AlO[1]
Molecular Weight 186.27 g/mol [1]
Boiling Point 125-126 °C @ 2 Torr
Melting Point N/A[1]
Density N/A[1]
Flash Point N/A[1]
Solubility N/A[1]

Synthesis

General Experimental Protocol: Synthesis of Diisobutylaluminum Ethoxide

Materials:

  • Triisobutylaluminum (solution in an inert solvent such as hexanes or toluene)

  • Anhydrous ethanol

  • Anhydrous, inert solvent (e.g., hexanes or toluene)

  • Inert gas (e.g., Argon or Nitrogen)

  • Schlenk line or glovebox apparatus

  • Dry glassware

Procedure:

  • Inert Atmosphere: All glassware should be thoroughly dried in an oven and cooled under a stream of inert gas. The reaction must be carried out under a strict inert atmosphere (argon or nitrogen) using Schlenk line techniques or in a glovebox to prevent the exothermic and hazardous reaction of the organoaluminum compounds with air and moisture.

  • Reaction Setup: A solution of triisobutylaluminum in an anhydrous, inert solvent is charged into a reaction flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet/outlet.

  • Addition of Ethanol: A stoichiometric amount of anhydrous ethanol, diluted in the same inert solvent, is added dropwise to the triisobutylaluminum solution at a controlled temperature (typically 0 °C to room temperature). The addition should be slow to manage the exothermic nature of the reaction and the evolution of isobutane gas.

  • Reaction Monitoring: The reaction progress can be monitored by observing the cessation of gas evolution.

  • Work-up and Isolation: Upon completion, the solvent can be removed under reduced pressure to yield diisobutylaluminum ethoxide. Further purification, if necessary, could be achieved by distillation under high vacuum.

Safety Precautions: Trialkylaluminum compounds are pyrophoric and react violently with water and air. All manipulations must be performed by trained personnel under a strict inert atmosphere. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

Synthesis Pathway

Synthesis cluster_conditions Reaction Conditions TIBAL Triisobutylaluminum (i-Bu)₃Al Product Diisobutylaluminum Ethoxide (i-Bu)₂AlOCH₂CH₃ TIBAL->Product + Ethanol Ethanol Ethanol CH₃CH₂OH Ethanol->Product Byproduct Isobutane (gas) Product->Byproduct Inert Atmosphere (Ar or N₂) Inert Atmosphere (Ar or N₂) Anhydrous Solvent Anhydrous Solvent

Caption: Synthesis of Diisobutylaluminum Ethoxide.

Spectroscopic Characterization

Detailed experimental spectroscopic data (NMR, IR) for diisobutylaluminum ethoxide are not available in the public domain. However, one can predict the expected spectral features based on the molecular structure and data from analogous compounds.

Expected ¹H NMR Spectral Data

The proton NMR spectrum of diisobutylaluminum ethoxide would be expected to show signals corresponding to the isobutyl and ethoxide groups. The chemical shifts would be influenced by the electropositive aluminum center.

  • Ethoxy Group (–OCH₂CH₃): A quartet for the methylene protons (–OCH₂–) and a triplet for the methyl protons (–CH₃).

  • Isobutyl Groups (–CH₂CH(CH₃)₂): A doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the aluminum atom.

Expected IR Spectral Data

The infrared spectrum would be dominated by absorptions corresponding to C-H and C-O bonds.

  • C-H Stretching: Strong absorptions in the range of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the isobutyl and ethoxide groups.

  • C-O Stretching: A strong absorption band in the region of 1000-1100 cm⁻¹ corresponding to the C-O single bond stretch of the ethoxide group.

  • Al-O Stretching: A broad and strong absorption in the lower frequency region (typically 600-800 cm⁻¹) attributable to the Al-O bond vibration.

Reactivity and Applications

Based on the chemistry of related aluminum alkoxides, diisobutylaluminum ethoxide is expected to be a reactive compound with applications in several areas of organic synthesis.

  • Lewis Acidity: The aluminum center is a Lewis acid, allowing the compound to act as a catalyst in reactions such as the Meerwein-Ponndorf-Verley reduction of aldehydes and ketones.

  • Polymerization Catalyst: Aluminum alkoxides are known to be effective initiators for the ring-opening polymerization of cyclic esters and other monomers.

  • Precursor to Aluminum-Containing Materials: It can serve as a precursor for the synthesis of aluminum oxide materials through sol-gel processes.

Logical Relationship of Reactivity

Reactivity Compound Diisobutylaluminum Ethoxide LewisAcid Lewis Acidic Aluminum Center Compound->LewisAcid possesses Alkoxide Nucleophilic Ethoxide Group Compound->Alkoxide contains Precursor Precursor to Materials Compound->Precursor can act as Catalyst Catalyst in Organic Reactions LewisAcid->Catalyst enables use as Alkoxide->Catalyst

Caption: Reactivity Profile of Diisobutylaluminum Ethoxide.

Conclusion

Diisobutylaluminum ethoxide is an organoaluminum compound for which detailed physical and spectroscopic data are not widely available. Based on the known chemistry of related aluminum alkoxides, it is expected to be a reactive and potentially useful reagent in organic synthesis. The information provided in this guide summarizes the currently accessible data and provides a framework for its synthesis and handling based on established principles of organometallic chemistry. Further experimental investigation is required to fully characterize this compound and explore its synthetic utility.

References

Ethoxydiisobutylaluminium molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of ethoxydiisobutylaluminium, including its fundamental chemical properties, a representative synthesis protocol, and a visual representation of the synthetic workflow. This guide is intended to serve as a foundational resource for professionals engaged in chemical research and development.

Core Properties of this compound

This compound, also known as diisobutylaluminum ethoxide, is an organoaluminium compound. Organoaluminium compounds are valued in organic synthesis as catalysts and reagents. Below is a summary of its key quantitative data.

PropertyValueReference
Molecular FormulaC10H23AlO[1][2]
Molecular Weight186.27 g/mol [1][2]
CAS Number15769-72-9[1][2]
Boiling Point125-126 °C at 2 Torr[2]

Representative Experimental Protocol: Synthesis of this compound

The following is a representative protocol for the synthesis of this compound from the reaction of diisobutylaluminium hydride (DIBAL-H) with ethanol. This method is based on the known reactivity of aluminium hydrides with alcohols.

Objective: To synthesize this compound.

Materials:

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Anhydrous Ethanol (absolute, >99.5%)

  • Anhydrous hexanes (or other suitable inert solvent)

  • Schlenk line apparatus

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Apparatus Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere of argon or nitrogen.

  • Reagent Preparation: In the Schlenk flask, place a measured volume of anhydrous hexanes.

  • Reactant Addition: Cool the flask to 0 °C using an ice bath. While stirring, slowly add one molar equivalent of diisobutylaluminium hydride solution to the solvent.

  • Ethanol Addition: Slowly add one molar equivalent of anhydrous ethanol dropwise via syringe. The reaction is exothermic and will evolve hydrogen gas. The addition rate should be controlled to maintain the reaction temperature and prevent excessive gas evolution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

  • Product: The resulting solution contains this compound. The product is often used in situ for subsequent reactions. If isolation is required, removal of the solvent under reduced pressure can be performed, though care must be taken due to the reactivity of the product.

Safety Precautions: Diisobutylaluminium hydride is a pyrophoric reagent and reacts violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere using appropriate personal protective equipment.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

SynthesisWorkflow start Start: Assemble Schlenk Apparatus reagents Add Anhydrous Solvent and Diisobutylaluminium Hydride start->reagents cooling Cool Reaction Mixture to 0 °C reagents->cooling addition Slowly Add Anhydrous Ethanol cooling->addition Exothermic Reaction (H₂ Gas Evolved) reaction Stir and Warm to Room Temperature addition->reaction product Product: this compound in Solution reaction->product end End: Product Ready for Use or Further Purification product->end

Synthesis workflow for this compound.

References

Theoretical Perspectives on the Reactivity of Ethoxydiisobutylaluminium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxydiisobutylaluminium (DIBAL-OEt) is an organoaluminium reagent with significant potential in organic synthesis, acting as a Lewis acid and a precursor for hydride transfer reactions. While extensive experimental data exists for its counterpart, diisobutylaluminium hydride (DIBAL-H), and other aluminium alkoxides, specific theoretical studies detailing the reactivity of this compound are not extensively documented in publicly available literature. This technical guide provides a comprehensive overview of the anticipated reactivity of this compound based on theoretical and computational studies of analogous systems. We will explore the fundamental principles of its reactivity, delve into the computational methodologies used to study such compounds, and present theoretical models for its role in key chemical transformations. This document aims to serve as a foundational resource for researchers interested in the application and mechanistic understanding of this compound.

Introduction to this compound

This compound, with the chemical formula (i-Bu)₂AlOEt, is an organoaluminium compound characterized by the presence of two isobutyl groups and an ethoxy group attached to an aluminium center. Like other organoaluminium compounds, it is a potent Lewis acid due to the electron-deficient nature of the aluminium atom. Its structure suggests a dimeric or trimeric form in solution, a common feature of organoaluminium compounds, where the aluminium centers are bridged by the oxygen atoms of the ethoxy groups. This aggregation state can significantly influence its reactivity.

The reactivity of this compound is expected to be a hybrid of a Lewis acid and a hydride donor (after a potential β-hydride elimination or in the presence of a hydride source). It is anticipated to participate in reactions such as:

  • Lewis Acid Catalysis: Activating carbonyl groups and other Lewis basic substrates.

  • Reduction Reactions: Although not a direct hydride donor like DIBAL-H, it can facilitate reductions, particularly in Meerwein-Ponndorf-Verley (MPV) type reactions.

  • Alkylation/Addition Reactions: The isobutyl groups can potentially act as nucleophiles under certain conditions.

  • Catalysis in Polymerization: As a co-catalyst in Ziegler-Natta and other polymerization reactions.

Theoretical Methodologies for Studying Organoaluminium Reactivity

The elucidation of reaction mechanisms, transition states, and the energetics of reactions involving organoaluminium compounds heavily relies on computational chemistry, particularly Density Functional Theory (DFT).

Computational Protocols

A typical computational protocol for investigating the reactivity of a compound like this compound involves the following steps:

  • Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p), def2-TZVP).

  • Frequency Calculations: These calculations are performed on the optimized geometries to confirm the nature of the stationary point. A minimum on the potential energy surface (reactants, intermediates, products) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Transition State Searching: Identifying the transition state structure is crucial for understanding the reaction barrier. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method or Nudged Elastic Band (NEB) are commonly employed.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products.

  • Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Effects: The influence of the solvent on the reaction is often included using implicit solvation models like the Polarizable Continuum Model (PCM).

The following workflow illustrates the general computational approach to studying a chemical reaction:

computational_workflow cluster_start Initial Steps cluster_ts Transition State Elucidation cluster_validation Validation and Refinement cluster_results Final Output Reactants Reactant Structures TS_Guess Initial Guess of TS Reactants->TS_Guess Products Product Structures Products->TS_Guess TS_Search Transition State Search Freq_Calc Frequency Calculation TS_Search->Freq_Calc Confirm TS TS_Guess->TS_Search IRC IRC Calculation Freq_Calc->IRC Connect Reactants/Products SPE Single-Point Energy IRC->SPE Energy_Profile Reaction Energy Profile SPE->Energy_Profile Thermo_Data Thermodynamic Data (ΔG, ΔH, ΔS) Energy_Profile->Thermo_Data

Caption: A generalized workflow for the computational investigation of a chemical reaction mechanism.

Theoretical Studies on Analogous Systems and Inferred Reactivity of this compound

Due to the scarcity of direct theoretical studies on this compound, we will infer its reactivity from computational studies on closely related aluminium alkoxides and their roles in key organic reactions.

The Tishchenko Reaction

The Tishchenko reaction is a disproportionation of two aldehydes to form an ester, catalyzed by an aluminium alkoxide.[1][2][3][4][5] The mechanism involves the coordination of the aluminium alkoxide to one aldehyde molecule, followed by the attack of a second aldehyde molecule and a subsequent intramolecular hydride shift.

The proposed catalytic cycle for the Tishchenko reaction catalyzed by this compound is depicted below:

tishchenko_mechanism Catalyst (i-Bu)2AlOEt Coord_Complex Coordinated Aldehyde [(i-Bu)2Al(OEt)(RCHO)] Catalyst->Coord_Complex Coordination Aldehyde1 RCHO Aldehyde1->Coord_Complex Hemiacetal Hemiacetal Intermediate Coord_Complex->Hemiacetal Nucleophilic Attack Aldehyde2 RCHO Aldehyde2->Hemiacetal TS_Hydride Transition State (Hydride Shift) Hemiacetal->TS_Hydride Ester_Complex Coordinated Ester [(i-Bu)2Al(OCH2R)(RCO)] TS_Hydride->Ester_Complex Ester_Complex->Catalyst Release & Regeneration Ester Ester (RCOOCH2R) Ester_Complex->Ester

Caption: Proposed mechanism for the Tishchenko reaction catalyzed by this compound.

Theoretical studies on similar systems suggest that the rate-determining step is the intramolecular hydride shift. The activation energy for this step is sensitive to the steric and electronic properties of the aldehyde and the ligands on the aluminium catalyst.

The Meerwein-Ponndorf-Verley (MPV) Reduction

The MPV reduction is the reduction of a ketone or aldehyde to an alcohol using an aluminium alkoxide, typically in the presence of a sacrificial alcohol like isopropanol.[6][7][8][9][10] The reaction proceeds through a six-membered ring transition state involving the coordination of the carbonyl substrate and the alkoxide to the aluminium center, followed by a hydride transfer.

The proposed mechanism for the MPV reduction of a ketone with this compound and a sacrificial alcohol (R'OH) is as follows:

mpv_mechanism Catalyst (i-Bu)2AlOEt Active_Catalyst [(i-Bu)2Al(OR')] Catalyst->Active_Catalyst Ligand Exchange Ketone R2C=O Coord_Complex Coordinated Ketone [(i-Bu)2Al(OR')(R2C=O)] Ketone->Coord_Complex Sacrificial_Alcohol R'OH Sacrificial_Alcohol->Active_Catalyst Active_Catalyst->Coord_Complex Coordination TS_Hydride Six-membered TS (Hydride Transfer) Coord_Complex->TS_Hydride Product_Complex Product Alkoxide Complex TS_Hydride->Product_Complex Product_Alcohol R2CHOH Product_Complex->Product_Alcohol Hydrolysis Byproduct_Ketone R'C=O Product_Complex->Byproduct_Ketone

Caption: Proposed mechanism for the Meerwein-Ponndorf-Verley reduction involving this compound.

Computational studies on related systems have shown that the stereoselectivity of the MPV reduction is determined by the relative energies of the possible transition state structures. The steric bulk of the isobutyl groups on the aluminium is expected to play a significant role in dictating the approach of the substrate and thus the stereochemical outcome.

Quantitative Data from Theoretical Studies of Analogous Systems

While specific quantitative data for this compound is not available, the following tables summarize the types of data typically obtained from DFT studies on related aluminium alkoxide-mediated reactions. These values are illustrative and would be the target of future computational investigations on DIBAL-OEt.

Table 1: Representative Thermodynamic Data for Aluminium Alkoxide-Catalyzed Reactions

Reaction StepTypical ΔH (kcal/mol)Typical ΔG (kcal/mol)Significance
Coordination of Substrate -5 to -15-2 to -8Exergonic, indicates favorable binding of the substrate to the Lewis acidic aluminium center.
Overall Reaction -10 to -30-15 to -35Highly exergonic, indicating that the overall transformation is thermodynamically favorable.

Table 2: Representative Kinetic Data (Activation Energies) for Aluminium Alkoxide-Catalyzed Reactions

Reaction StepTypical Activation Energy (ΔG‡) (kcal/mol)Significance
Hydride Transfer (Tishchenko) 15 - 25The rate-determining step. The magnitude of this barrier determines the reaction rate.
Hydride Transfer (MPV) 10 - 20Generally lower than the Tishchenko reaction, reflecting the typically milder conditions required.

Conclusion

Theoretical studies, primarily using Density Functional Theory, provide invaluable insights into the reactivity of organoaluminium compounds. Although specific computational data for this compound is currently limited in the literature, a robust understanding of its reactivity can be inferred from studies on analogous aluminium alkoxides. The mechanisms of key reactions like the Tishchenko and Meerwein-Ponndorf-Verley reductions highlight the dual role of the aluminium center as a Lewis acid to activate substrates and as a template to facilitate intramolecular hydride transfer.

Future computational investigations focused specifically on this compound would be highly beneficial to quantify the influence of the ethoxy and isobutyl groups on its catalytic activity and selectivity. Such studies would provide the precise activation energies and thermodynamic parameters necessary for the rational design of new synthetic methodologies and the optimization of existing processes, particularly in the fields of fine chemical synthesis and drug development. This guide serves as a theoretical framework to stimulate and direct such future research.

References

Spectroscopic Characterization of Ethoxydiisobutylaluminium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize ethoxydiisobutylaluminium. Given the air- and moisture-sensitive nature of this organoaluminium compound, specialized handling techniques are required for accurate analysis. This document details the expected spectroscopic data, outlines experimental protocols for obtaining this data, and presents a logical workflow for its characterization.

Overview of this compound

This compound, with the chemical formula C₁₀H₂₃AlO, is an organoaluminium compound used in various chemical syntheses. Its structure consists of a central aluminum atom bonded to an ethoxy group and two isobutyl groups. Due to the high reactivity of the aluminum-carbon and aluminum-oxygen bonds, this compound readily reacts with atmospheric moisture and oxygen, necessitating handling under an inert atmosphere (e.g., argon or nitrogen).

Predicted and Comparative Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound. Due to the electrophilic nature of the aluminum center, the chemical shifts of adjacent protons and carbons are influenced accordingly.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
-O-CH ₂-CH₃3.5 - 4.0Quartet (q)2H
-O-CH₂-CH1.1 - 1.3Triplet (t)3H
Al-CH ₂-CH(CH₃)₂0.4 - 0.7Doublet (d)4H
Al-CH₂-CH (CH₃)₂1.8 - 2.2Multiplet (m)2H
Al-CH₂-CH(C H₃)₂0.9 - 1.1Doublet (d)12H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
-O-C H₂-CH₃60 - 65
-O-CH₂-C H₃18 - 22
Al-C H₂-CH(CH₃)₂28 - 32
Al-CH₂-C H(CH₃)₂25 - 29
Al-CH₂-CH(C H₃)₂23 - 27

Note: Predicted chemical shifts are based on typical ranges for similar organoaluminium compounds and are relative to a standard reference (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups and bond types within the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C-H stretching (isobutyl and ethoxy)2850 - 2960Strong
C-O stretching (alkoxy)1050 - 1150Strong
Al-C stretching600 - 700Medium
Al-O stretching700 - 800Medium
CH₂ and CH₃ bending1370 - 1470Medium-Strong
Mass Spectrometry (MS)

Mass spectrometry of organoaluminium compounds can be challenging due to their high reactivity.[1] Electron ionization (EI) may lead to significant fragmentation. Softer ionization techniques are often preferred.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion TypePredicted m/zNotes
[M]+186.16Molecular ion (may be weak or absent in EI)
[M - C₄H₉]+129.09Loss of an isobutyl group
[M - OC₂H₅]+141.12Loss of the ethoxy group
[Al(C₄H₉)₂]+141.12Diisobutylaluminium cation

Experimental Protocols

The air-sensitive nature of this compound requires careful handling during sample preparation for spectroscopic analysis. All manipulations should be performed under an inert atmosphere using either a Schlenk line or a glovebox.

NMR Sample Preparation (Air-Sensitive)
  • Apparatus: J. Young NMR tube, Schlenk line or glovebox, gas-tight syringe, deuterated solvent (dried over molecular sieves).

  • Procedure (Schlenk Line):

    • Dry the J. Young NMR tube in an oven and allow it to cool under vacuum.

    • Cycle the NMR tube on the Schlenk line with vacuum and inert gas (e.g., argon) at least three times.

    • Under a positive pressure of inert gas, add the desired amount of this compound via a gas-tight syringe.

    • Add the deuterated solvent (e.g., C₆D₆, toluene-d₈) via a gas-tight syringe.

    • Seal the J. Young tube and gently agitate to ensure mixing.

  • Procedure (Glovebox):

    • Bring the J. Young NMR tube, a vial of this compound, deuterated solvent, and pipettes into the glovebox.

    • Weigh or measure the desired amount of the compound into the NMR tube.

    • Add the appropriate volume of deuterated solvent.

    • Seal the NMR tube.

IR Spectroscopy Sample Preparation
  • Apparatus: IR spectrometer with a sealed liquid cell (e.g., NaCl or KBr plates), gas-tight syringe, Schlenk line or glovebox.

  • Procedure:

    • Assemble the sealed liquid cell inside a glovebox or under a positive flow of inert gas.

    • Using a gas-tight syringe, inject the neat this compound or a concentrated solution in a dry, IR-transparent solvent (e.g., hexane) into the cell.

    • Seal the cell ports and acquire the spectrum.

Mass Spectrometry Sample Introduction
  • Apparatus: Mass spectrometer with an appropriate inlet for air-sensitive samples (e.g., direct insertion probe with an inert atmosphere shroud), gas-tight syringe, dry solvent.[1]

  • Procedure:

    • Prepare a dilute solution of this compound in a dry, volatile solvent (e.g., hexane or toluene) inside a glovebox.

    • Seal the solution in a vial with a septum.

    • Withdraw a small aliquot of the headspace or liquid with a gas-tight syringe and inject it directly into the mass spectrometer's ionization source, which is continuously purged with an inert gas.[1]

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of an air-sensitive organoaluminium compound like this compound.

G cluster_synthesis Synthesis (Inert Atmosphere) cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Verification Reactants Reactants (e.g., Diisobutylaluminium hydride, Ethanol) Reaction Reaction in Anhydrous Solvent Reactants->Reaction Workup Work-up (e.g., Filtration, Solvent Removal) Reaction->Workup Product Crude this compound Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Air-sensitive sample prep IR IR Spectroscopy Product->IR Air-sensitive sample prep MS Mass Spectrometry Product->MS Air-sensitive sample prep Structure Structural Elucidation and Purity Assessment NMR->Structure IR->Structure MS->Structure

References

Ethoxydiisobutylaluminium: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety and handling precautions required when working with ethoxydiisobutylaluminium. Due to its hazardous properties, strict adherence to established protocols is paramount to ensure the safety of laboratory personnel and the integrity of research. This document synthesizes available safety data and provides detailed procedural guidance for the use of this pyrophoric and water-reactive compound.

Hazard Identification and Classification

This compound is a hazardous chemical that presents significant risks if not handled properly. It is classified as a pyrophoric liquid, meaning it can ignite spontaneously in air. Furthermore, it reacts violently with water, releasing flammable gases.

Summary of Hazards:

  • Pyrophoric: Spontaneously flammable in air.

  • Water-Reactive: Reacts violently with water, producing flammable ethanol.

  • Health Hazards: Contact can cause severe skin and eye irritation or burns. Inhalation of fumes can lead to respiratory irritation.

Physical and Chemical Properties

PropertyValue
Chemical Formula C₁₀H₂₃AlO[1]
Molecular Weight 186.27 g/mol [1]
CAS Number 15769-72-9[1][2]
Boiling Point 125-126 °C at 2 Torr[3]
Appearance Data not available
Density Data not available
Flash Point Data not available
Solubility Reacts violently with water.

Toxicological Data and Exposure Limits

Comprehensive toxicological data, such as LD50 and LC50 values, for this compound are not publicly available. Similarly, specific occupational exposure limits (PEL, TLV) have not been established for this compound. In the absence of specific data, it should be handled as a substance with high potential for causing severe tissue damage upon contact. All handling procedures should be designed to prevent any direct contact with the skin, eyes, or respiratory system.

Safe Handling Protocols

The pyrophoric and water-reactive nature of this compound necessitates the use of specialized handling techniques to prevent exposure to air and moisture. The following protocols are based on best practices for handling pyrophoric liquids.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with this compound.

PPE CategorySpecification
Hand Protection Wear nitrile gloves as a primary layer, with a secondary pair of chemical-resistant gloves (e.g., neoprene or butyl rubber) worn over them.
Eye Protection Chemical splash goggles and a face shield are required.
Body Protection A flame-resistant lab coat must be worn. For larger quantities, a chemical-resistant apron over the lab coat is recommended.
Footwear Closed-toe shoes are mandatory.
Engineering Controls
  • Fume Hood: All manipulations must be performed in a certified fume hood with the sash positioned as low as possible.

  • Inert Atmosphere: Handling of this compound requires the use of an inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture. This is typically achieved using a glovebox or Schlenk line techniques.

  • Clear Workspace: The work area within the fume hood should be free of clutter and flammable materials.

Experimental Workflow for Safe Transfer of this compound

The following diagram illustrates the general workflow for safely transferring a pyrophoric liquid like this compound using a syringe.

G cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood (Clear area, lower sash) prep_ppe->prep_hood prep_inert Establish Inert Atmosphere (Nitrogen or Argon) prep_hood->prep_inert prep_glassware Oven-dry and cool glassware under inert atmosphere prep_inert->prep_glassware transfer_flush Flush syringe with inert gas prep_glassware->transfer_flush transfer_draw Draw reagent into syringe transfer_flush->transfer_draw transfer_dispense Dispense reagent into reaction vessel transfer_draw->transfer_dispense cleanup_quench Quench residual reagent in syringe and needle transfer_dispense->cleanup_quench cleanup_dispose Dispose of quenched materials as hazardous waste cleanup_quench->cleanup_dispose cleanup_decontaminate Decontaminate work area cleanup_dispose->cleanup_decontaminate

Safe transfer workflow for this compound.
Detailed Methodologies for Safe Handling

Syringe Transfer (for small volumes):

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. The reagent bottle should be securely clamped in the fume hood.

  • Inert Gas Purge: Purge a gas-tight syringe with inert gas by drawing and expelling the gas multiple times.

  • Reagent Withdrawal: Pierce the septum of the reagent bottle with the syringe needle and slowly withdraw the desired volume of this compound. It is advisable to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.

  • Transfer: Quickly and carefully transfer the syringe to the reaction vessel and dispense the reagent.

  • Quenching: Immediately after use, rinse the syringe and needle with a dry, inert solvent (e.g., hexane) and quench the residue in a separate flask containing a less reactive alcohol (e.g., isopropanol) under an inert atmosphere.

Cannula Transfer (for larger volumes):

  • Setup: Use a double-tipped needle (cannula) to transfer the liquid under a positive pressure of inert gas from the reagent bottle to the reaction vessel.

  • Procedure: One end of the cannula is inserted through the septum of the reagent bottle, and the other end is inserted into the reaction flask. A gentle positive pressure of inert gas is applied to the reagent bottle to facilitate the transfer.

  • Completion: Once the transfer is complete, the cannula is removed and quenched in the same manner as a syringe.

Spill and Emergency Procedures

Spill Response

In the event of a spill, immediate and appropriate action is critical. The following decision tree outlines the general response procedure.

G spill Spill Occurs is_large Is the spill large or uncontained? spill->is_large evacuate Evacuate the area and call emergency services is_large->evacuate Yes is_fire Is there a fire? is_large->is_fire No extinguish Use Class D fire extinguisher (dry powder, sand) is_fire->extinguish Yes cover Cover spill with dry sand, soda ash, or powdered lime is_fire->cover No extinguish->cover collect Collect absorbed material into a sealed container cover->collect decontaminate Decontaminate the area collect->decontaminate dispose Dispose of as hazardous waste decontaminate->dispose

Decision tree for this compound spill response.
Firefighting Measures

  • Suitable Extinguishing Media: Use a Class D fire extinguisher (for combustible metals), dry sand, soda ash, or powdered lime.

  • Unsuitable Extinguishing Media: DO NOT use water, carbon dioxide (unless specified for organometallics), or halogenated extinguishing agents.

  • Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

Storage
  • Store this compound in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials.

  • Containers must be kept tightly sealed under an inert atmosphere.

  • Store in a dedicated, fire-resistant cabinet.

Disposal
  • Unused or waste this compound must be quenched before disposal. This should be done by slowly adding the material to a stirred, cooled solution of a less reactive alcohol, such as isopropanol, in an inert solvent.

  • All quenched materials and contaminated items must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Chemical Incompatibilities

This compound is incompatible with a wide range of common laboratory chemicals. Contact with these substances can lead to vigorous and potentially explosive reactions.

Incompatible Material
Water
Alcohols
Acids
Oxidizing agents
Halogenated compounds
Air

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is not a substitute for proper training and adherence to institution-specific safety protocols. Always consult the Safety Data Sheet (SDS) provided by the manufacturer before using this or any other hazardous chemical.

References

An In-depth Technical Guide to the Solubility of Ethoxydiisobutylaluminium in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxydiisobutylaluminium, with the chemical formula C10H23AlO, is an organoaluminium compound that finds application in various chemical syntheses.[1] Understanding its solubility in different organic solvents is crucial for its effective handling, reaction optimization, and process development. This guide provides a comprehensive overview of the known and expected solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Predicted Solubility of this compound

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This information is inferred from the general behavior of organoaluminium compounds and should be confirmed experimentally for specific applications.

Solvent ClassSolvent ExamplePredicted SolubilityRationale/Comments
Hydrocarbons Toluene, Hexane, HeptaneHighOrganoaluminium compounds like DIBAL-H are known to be soluble in hydrocarbon solvents.[3][5][6]
Ethers Diethyl ether, Tetrahydrofuran (THF)HighEthers are common solvents for organometallic reagents and are expected to readily dissolve this compound.[5]
Chlorinated Solvents Dichloromethane, ChloroformMedium to HighWhile likely soluble, the reactivity of organoaluminium compounds with chlorinated solvents should be considered, especially at elevated temperatures.
Polar Aprotic Solvents Acetonitrile, Dimethylformamide (DMF)Low / ReactiveThese solvents may react with the highly Lewis acidic aluminum center.
Polar Protic Solvents Water, Alcohols (e.g., Ethanol, Methanol)Insoluble / ReactiveOrganoaluminium compounds react violently with protic solvents like water and alcohols.[3][5]

Experimental Protocols for Solubility Determination

Given the air- and moisture-sensitive nature of this compound, all manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Anhydrous organic solvent of interest

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Gas-tight syringes

  • Septa

  • Thermostatically controlled bath (e.g., oil bath or cryostat)

  • Analytical balance

  • Filtration apparatus suitable for air-sensitive compounds (e.g., cannula with a filter frit)

  • Pre-weighed collection flask

Procedure:

  • Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas. Purge the Schlenk flask with inert gas.

  • Solvent Addition: Add a known volume of the anhydrous organic solvent to the Schlenk flask via a gas-tight syringe.

  • Equilibration: Place the flask in the thermostatic bath set to the desired temperature and allow the solvent to equilibrate for at least 30 minutes with gentle stirring.

  • Addition of Solute: Slowly add small, accurately weighed amounts of this compound to the solvent. It is advisable to add the solute incrementally, allowing the solution to become saturated.

  • Saturation and Equilibration: After an excess of the solid/liquid solute is present, stir the mixture at a constant temperature for a prolonged period (e.g., 12-24 hours) to ensure equilibrium is reached.

  • Sampling: Once equilibrium is achieved, stop stirring and allow any undissolved material to settle. Carefully draw a known volume of the clear, saturated supernatant into a pre-weighed, gas-tight syringe using a cannula with a filter frit to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the sampled solution to a pre-weighed collection flask under an inert atmosphere. Carefully remove the solvent under a vacuum to leave behind the dissolved this compound.

  • Quantification: Determine the weight of the dissolved this compound by subtracting the weight of the empty flask from the final weight of the flask with the residue.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (mass of residue (g) / volume of sample (mL)) * 100

Safety Precautions:

  • This compound and other organoaluminium compounds are pyrophoric and react violently with water and air.[5]

  • Always handle these compounds under an inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Work in a well-ventilated fume hood.

  • Have appropriate fire extinguishing media (e.g., dry powder, sand) readily available.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of an air-sensitive compound like this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Dry Glassware prep2 Inert Atmosphere Setup prep1->prep2 exp1 Add Solvent prep2->exp1 exp2 Equilibrate Temperature exp1->exp2 exp3 Add Solute to Saturation exp2->exp3 exp4 Equilibrate Mixture exp3->exp4 an1 Sample Supernatant exp4->an1 an2 Evaporate Solvent an1->an2 an3 Weigh Residue an2->an3 an4 Calculate Solubility an3->an4

Caption: Workflow for Solubility Determination of Air-Sensitive Compounds.

References

Stability of Ethoxydiisobutylaluminium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethoxydiisobutylaluminium (EDIA), an organoaluminium compound, is a reactive reagent with applications in various chemical syntheses. Its efficacy and safety are intrinsically linked to its stability under different environmental and experimental conditions. This technical guide provides a comprehensive overview of the stability of this compound, compiling available data on its thermal, hydrolytic, and solvent-related stability. Detailed experimental protocols for assessing stability and diagrams illustrating key processes are included to support researchers in the safe and effective handling of this compound.

Core Concepts of this compound Stability

This compound is sensitive to thermal stress, moisture, and atmospheric oxygen. Its stability is a critical consideration for storage, handling, and reaction control. The isobutyl groups and the ethoxy ligand influence the compound's reactivity and decomposition pathways.

Thermal Stability

Table 1: Thermal Stability Data for Triisobutylaluminium (as a proxy for this compound)

ParameterValueReference
Recommended Storage Temperature-10°C to +25°C[4]
Onset of Decomposition> 50°C[1][2][3]
Significant Decomposition> 140°C (with gas release)[4]
Experimental Protocol: Determining Thermal Stability using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and mass loss of this compound as a function of temperature.

Methodology:

  • Sample Preparation: Due to its pyrophoric nature, sample preparation must be conducted under an inert atmosphere (e.g., in a glovebox). A small, precisely weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate.

    • Heat the sample from ambient temperature to a desired upper limit (e.g., 300°C) at a controlled heating rate (e.g., 10°C/min).

    • Record the heat flow as a function of temperature. The onset of an exothermic or endothermic peak indicates a thermal event, such as decomposition.

  • TGA Analysis:

    • Place a precisely weighed sample of this compound into a TGA crucible within an inert atmosphere.

    • Transfer the crucible to the TGA instrument, ensuring the inert atmosphere is maintained.

    • Heat the sample over a similar temperature range and heating rate as the DSC analysis.

    • Record the mass of the sample as a function of temperature. A mass loss indicates decomposition and the release of volatile products.

Logical Workflow for Thermal Stability Analysis

cluster_prep Sample Preparation (Inert Atmosphere) cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_analysis Data Analysis prep Weigh this compound seal Hermetically Seal in Pan prep->seal dsc_load Load Sample and Reference seal->dsc_load tga_load Load Sample seal->tga_load dsc_heat Heat at Controlled Rate dsc_load->dsc_heat dsc_record Record Heat Flow dsc_heat->dsc_record analyze_dsc Determine Onset of Thermal Events dsc_record->analyze_dsc tga_heat Heat at Controlled Rate tga_load->tga_heat tga_record Record Mass Loss tga_heat->tga_record analyze_tga Determine Onset of Mass Loss tga_record->analyze_tga analyze_dsc->analyze_tga

Caption: Workflow for DSC and TGA analysis.

Hydrolytic Stability

This compound, like other organoaluminium compounds, reacts violently with water[3][4]. This hydrolysis is rapid and highly exothermic, producing ethane, isobutane, and aluminum hydroxides. The presence of even trace amounts of moisture can lead to the degradation of the reagent and potentially hazardous pressure buildup in sealed containers.

Studies on the hydrolysis of aluminum alkoxides indicate that the reaction proceeds rapidly, with the rate being influenced by temperature and the structure of the alkoxide[5]. Cold water hydrolysis of aluminum alkoxides tends to form amorphous aluminum monohydroxide, which can subsequently convert to bayerite[5].

Experimental Protocol: Determining Hydrolysis Rate by Gas Volumetry

Objective: To quantify the rate of hydrolysis of this compound by measuring the volume of gas evolved over time.

Methodology:

  • Apparatus Setup: A reaction flask equipped with a dropping funnel, a magnetic stirrer, and a gas burette is assembled. The entire apparatus must be dried and purged with an inert gas.

  • Reagent Preparation: A known concentration of this compound in a dry, inert solvent (e.g., hexane) is prepared in the reaction flask under an inert atmosphere.

  • Initiation of Reaction: A measured amount of deoxygenated water is added dropwise to the stirred solution of this compound at a controlled temperature.

  • Data Collection: The volume of gas evolved is recorded at regular time intervals using the gas burette.

  • Data Analysis: The rate of gas evolution is calculated and can be used to determine the kinetics of the hydrolysis reaction.

Signaling Pathway of Hydrolysis

EDIA This compound Intermediate Intermediate Complex EDIA->Intermediate Reaction Water Water (H₂O) Water->Intermediate Gases Ethane + Isobutane Intermediate->Gases Decomposition AlOH Aluminum Hydroxides Intermediate->AlOH

Caption: Hydrolysis of this compound.

Stability in Solvents

This compound is typically supplied as a solution in a hydrocarbon solvent such as hexane, heptane, or toluene[3][4]. It is soluble in aliphatic and aromatic hydrocarbons. However, its stability can be compromised in the presence of coordinating or protic solvents.

Table 2: Compatibility of this compound with Common Solvents

Solvent ClassCompatibilityRemarks
Aliphatic HydrocarbonsGoodRecommended for storage and reactions.
Aromatic HydrocarbonsGoodRecommended for storage and reactions.
Ethereal SolventsUse with CautionCan form complexes; may affect reactivity.
Halogenated SolventsAvoid Violent or explosive reactions can occur[1][3].
Protic Solvents (e.g., Alcohols)Avoid Reacts vigorously to decompose the reagent[3].
Experimental Protocol: Assessing Solvent Stability using NMR Spectroscopy

Objective: To monitor the decomposition of this compound in a specific solvent over time.

Methodology:

  • Sample Preparation: In a glovebox, prepare a solution of this compound in the deuterated solvent of interest in an NMR tube. A known concentration of an internal standard (e.g., tetramethylsilane) should be added for quantitative analysis.

  • NMR Analysis:

    • Acquire an initial ¹H NMR spectrum of the solution at a controlled temperature.

    • Store the NMR tube under the desired conditions (e.g., at a specific temperature).

    • Acquire subsequent ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to this compound and any decomposition products.

    • Calculate the concentration of this compound at each time point relative to the internal standard.

    • Plot the concentration versus time to determine the rate of decomposition.

Logical Relationship of Solvent Compatibility

cluster_good Compatible cluster_caution Use with Caution cluster_avoid Incompatible EDIA This compound Aliphatic Aliphatic Hydrocarbons EDIA->Aliphatic Stable Solution Aromatic Aromatic Hydrocarbons EDIA->Aromatic Stable Solution Ethers Ethereal Solvents EDIA->Ethers Complex Formation Halogenated Halogenated Solvents EDIA->Halogenated Violent Reaction Protic Protic Solvents EDIA->Protic Vigorous Decomposition

Caption: Solvent compatibility of EDIA.

Long-Term Storage and Handling

Proper storage is crucial for maintaining the integrity of this compound. It should be stored in a cool, dry place under an inert atmosphere of nitrogen or argon[4]. Containers should be kept tightly sealed to prevent exposure to air and moisture. The recommended storage temperature is between -10°C and +25°C, and it has a shelf life of 12-18 months under these conditions[4].

Conclusion

The stability of this compound is a multifaceted issue requiring careful consideration of temperature, moisture, and solvent compatibility. While quantitative data for this specific compound is limited, information from closely related organoaluminium reagents provides a strong basis for safe handling and storage protocols. The experimental methodologies outlined in this guide offer a framework for researchers to assess the stability of this compound under their specific experimental conditions, ensuring both safety and the success of their chemical transformations.

References

Commercial Availability and Technical Guide: Ethoxydiisobutylaluminium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, properties, and handling of Ethoxydiisobutylaluminium (CAS No. 15769-72-9). This document is intended for researchers, scientists, and drug development professionals who are considering the use of this organoaluminum reagent in their work.

Introduction

This compound, also known as Diisobutylaluminum ethoxide, is an organoaluminum compound that serves as a valuable reagent and catalyst in various chemical transformations. Its utility is particularly noted in Ziegler-Natta polymerization processes for olefins and dienes.[1] While its direct application in drug development is not extensively documented in publicly available literature, its properties as a Lewis acid and alkylating agent suggest potential applications in the synthesis of complex pharmaceutical intermediates. This guide aims to provide a consolidated resource on its commercial sourcing, key technical data, and general handling protocols.

Commercial Availability

This compound is commercially available from a number of chemical suppliers. The compound is typically offered at varying purity levels and in different quantities to suit laboratory-scale research and larger-scale manufacturing needs.

Table 1: Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesNotes
Alfa Chemistry96%Inquire for details-
BOC Sciences-Custom synthesis available-
ChemicalBook-Lists multiple suppliers-
CymitQuimica-Lists Indagoo as a supplier[2]
EvitaChem-In Stock[3]
LookChem99% (from some suppliers)Inquire for detailsLists multiple suppliers
Nama Group-Inquire for detailsProvides product specifications[1]

Procurement Workflow:

The following diagram outlines a typical workflow for procuring this compound for research or development purposes.

G cluster_procurement Procurement Workflow for this compound A Identify Need for this compound B Search Supplier Databases (e.g., ChemicalBook, LookChem) A->B C Request Quotations and Technical Data Sheets B->C D Evaluate Supplier (Purity, Lead Time, Cost) C->D E Place Purchase Order D->E F Receive and Log Material (Verify CoA) E->F G Store Under Inert Atmosphere F->G

Caption: A logical workflow for sourcing and procuring this compound.

Technical Data

A summary of the key physical and chemical properties of this compound is provided below. This data has been compiled from various supplier and chemical database sources.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 15769-72-9[1][2][4]
Molecular Formula C10H23AlO[1][4]
Molecular Weight 186.27 g/mol [1][4]
Appearance Colorless to yellowish liquid[2]
Boiling Point 125-126 °C @ 2 Torr[4]
Synonyms Diisobutylaluminum ethoxide, Diisobutylethoxyaluminum, Ethoxybis(2-methylpropyl)aluminum[2][4]
EINECS Number 239-861-4[1]

Experimental Protocols and Handling

General Handling Precautions:

  • Inert Atmosphere: All manipulations of this compound should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. This is crucial to prevent hydrolysis and oxidation.[2]

  • Solvent Selection: The compound is soluble in many common organic solvents. Ensure that all solvents are anhydrous before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant laboratory coats, safety glasses, and chemical-resistant gloves.

  • Storage: Store in a cool, dry place, away from sources of ignition and moisture.

Hypothetical Reaction Workflow:

The following diagram illustrates a generalized workflow for a reaction using this compound as a catalyst.

G cluster_reaction Generalized Reaction Workflow A Dry Glassware and Reagents B Set up Reaction Under Inert Atmosphere A->B C Dissolve Substrate in Anhydrous Solvent B->C D Add this compound Solution C->D E Monitor Reaction Progress (TLC, GC, etc.) D->E F Quench Reaction (e.g., with Rochelle's salt solution) E->F G Workup and Purification F->G

Caption: A generalized workflow for a chemical reaction involving this compound.

Safety Information

This compound is a reactive and hazardous chemical.[2] It is crucial to consult the Safety Data Sheet (SDS) from the specific supplier before handling.

Table 3: General Safety and Hazard Information

HazardDescriptionPrecaution
Air and Water Reactivity Reacts with air and moisture.[5]Handle under an inert atmosphere.[2]
Flammability Flammable liquid.Keep away from heat, sparks, and open flames.
Skin and Eye Contact May cause burns.Wear appropriate PPE, including gloves and safety glasses.
Inhalation May be harmful if inhaled.Use in a well-ventilated area or in a fume hood.

Applications in Synthesis

The primary documented application of this compound is as a catalyst for Ziegler-Natta polymerization of olefins and dienes.[1] As a Lewis acid, it can activate monomers for polymerization.[2] It can also participate in alkylation and coordination reactions.[2] While specific examples in pharmaceutical synthesis are scarce in the literature, its reactivity profile suggests potential for use in:

  • Stereoselective reductions of carbonyl compounds.

  • As a precursor for other organoaluminum reagents.

  • In carbon-carbon bond-forming reactions.

Researchers exploring these applications should conduct small-scale pilot reactions to determine optimal conditions.

Conclusion

This compound is a commercially available organoaluminum reagent with established applications in polymerization catalysis. While its use in drug development is not as well-documented, its chemical properties make it a potentially useful tool for synthetic chemists. Sourcing this reagent requires careful consideration of supplier purity and handling capabilities. Due to its hazardous nature, strict adherence to safety protocols and inert atmosphere techniques is mandatory. Further research into the applications of this compound in fine chemical and pharmaceutical synthesis is warranted to fully explore its synthetic potential.

References

Methodological & Application

Application Notes and Protocols: Diisobutylaluminium Hydride (DIBAL-H) as a Selective Reducing Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the User: Initial searches for "Ethoxydiisobutylaluminium" yielded limited specific data and experimental protocols. Due to the scarcity of detailed information on this particular reagent, these application notes will focus on the closely related and extensively documented reducing agent, Diisobutylaluminium Hydride (DIBAL-H). The principles and applications are expected to be highly similar.

Introduction

Diisobutylaluminium hydride (DIBAL-H) is a powerful and versatile reducing agent widely employed in organic synthesis. Its utility stems from its ability to selectively reduce various functional groups, particularly esters and nitriles to aldehydes, a transformation that is often challenging with other hydride reagents like lithium aluminum hydride (LiAlH₄), which typically lead to over-reduction to alcohols and amines, respectively.[1][2] DIBAL-H's steric bulk and electrophilic nature contribute to its unique reactivity and selectivity.[2] It is soluble in a range of hydrocarbon and ethereal solvents, making it a practical choice for many applications.[3][4]

Key Applications and Selectivity

DIBAL-H is most notably used for the partial reduction of esters and nitriles. However, its applications extend to the reduction of other functional groups, often with high chemoselectivity.

Reduction of Esters to Aldehydes

The partial reduction of esters to aldehydes is a cornerstone application of DIBAL-H.[1] This reaction is typically performed at low temperatures, such as -78 °C, to prevent the over-reduction of the initially formed aldehyde to an alcohol.[5] At these low temperatures, a stable tetrahedral intermediate is formed, which collapses to the aldehyde upon aqueous workup.[3]

Reduction of Nitriles to Aldehydes or Amines

Nitriles can be reduced to either aldehydes or primary amines using DIBAL-H, with the outcome being dependent on the reaction conditions.[6] The use of one equivalent of DIBAL-H at low temperatures followed by an aqueous workup leads to the formation of an imine intermediate, which is then hydrolyzed to the corresponding aldehyde.[1][6] In contrast, using an excess of DIBAL-H and/or higher reaction temperatures results in the further reduction of the imine to a primary amine.[2]

Reduction of Lactones to Lactols

Lactones, which are cyclic esters, can be selectively reduced by DIBAL-H to the corresponding lactols (hemiacetals). This transformation is valuable in the synthesis of various natural products and carbohydrates.

Reduction of α,β-Unsaturated Carbonyl Compounds

DIBAL-H can be used for the 1,2-reduction of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols. This selectivity is often temperature-dependent.

Data Presentation: Summary of Selective Reductions with DIBAL-H

Functional GroupProductKey Reaction ConditionsStoichiometry (DIBAL-H)Typical Yield (%)
EsterAldehydeLow temperature (-78 °C)1.0 - 1.2 equivalents70 - 95
NitrileAldehydeLow temperature (-78 °C), aqueous workup1.0 - 1.2 equivalents60 - 90
NitrilePrimary AmineExcess reagent, higher temperature>2.0 equivalents70 - 90
LactoneLactolLow temperature (-78 °C)1.0 - 1.2 equivalents80 - 98
α,β-Unsaturated KetoneAllylic AlcoholLow temperature (-78 °C)1.0 - 1.5 equivalents75 - 95

Experimental Protocols

Safety Precaution: DIBAL-H is a pyrophoric reagent that reacts violently with water and protic solvents. All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.

Protocol 1: Selective Reduction of an Ester to an Aldehyde

Objective: To synthesize an aldehyde from the corresponding ester using DIBAL-H.

Materials:

  • Ester (1.0 eq)

  • DIBAL-H (1.0 M solution in hexanes, 1.1 eq)

  • Anhydrous Toluene

  • Methanol

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, inert gas supply, low-temperature bath (-78 °C, e.g., dry ice/acetone)

Procedure:

  • Under an inert atmosphere, dissolve the ester in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for the time specified for the particular substrate (typically 1-3 hours).

  • Quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid.

  • Stir vigorously until two clear layers are observed.

  • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde.

  • Purify the product by flash column chromatography or distillation.

Protocol 2: Selective Reduction of a Nitrile to an Aldehyde

Objective: To synthesize an aldehyde from the corresponding nitrile using DIBAL-H.

Materials:

  • Nitrile (1.0 eq)

  • DIBAL-H (1.0 M solution in hexanes, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, syringe, magnetic stirrer, inert gas supply, low-temperature bath (-78 °C)

Procedure:

  • Under an inert atmosphere, dissolve the nitrile in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to -78 °C.

  • Slowly add the DIBAL-H solution via syringe, keeping the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid at -78 °C.

  • Allow the mixture to warm to room temperature and stir until the initially formed precipitate dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude aldehyde by column chromatography.

Visualizations

experimental_workflow_ester_reduction cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification Ester Ester in Anhydrous Toluene Cooling Cool to -78°C Ester->Cooling DIBAL_H Add DIBAL-H (1.1 eq) dropwise Cooling->DIBAL_H Stir Stir at -78°C (1-3 h) DIBAL_H->Stir Quench Quench with MeOH Stir->Quench Acidify Add 1M HCl Quench->Acidify Extract Extract with Organic Solvent Acidify->Extract Purify Purify (Chromatography/ Distillation) Extract->Purify Aldehyde Aldehyde Product Purify->Aldehyde signaling_pathway_reduction_selectivity cluster_ester Ester Reduction cluster_nitrile Nitrile Reduction Functional_Group Substrate (Ester or Nitrile) DIBAL_H DIBAL-H Intermediate Tetrahedral Intermediate (stable at -78°C) Aldehyde Aldehyde Intermediate->Aldehyde Aqueous Workup Imine_Intermediate Imine Intermediate Aldehyde2 Aldehyde Imine_Intermediate->Aldehyde2 Aqueous Workup Amine Primary Amine Imine_Intermediate->Amine Excess DIBAL-H or Higher Temperature Ester Ester Ester->Intermediate 1 eq DIBAL-H, -78°C Alcohol Alcohol (Over-reduction) Aldehyde->Alcohol Excess DIBAL-H or Higher Temperature Nitrile Nitrile Nitrile->Imine_Intermediate 1 eq DIBAL-H, -78°C

References

Application Notes and Protocols: Partial Reduction of Lactones with Diisobutylaluminium Hydride (DIBAL-H)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The partial reduction of lactones to their corresponding lactols (cyclic hemiacetals) is a critical transformation in synthetic organic chemistry, particularly in the synthesis of complex molecules such as nucleosides, carbohydrates, and other natural products. Diisobutylaluminium hydride (DIBAL-H) has emerged as a premier reagent for this conversion due to its high selectivity and reliability when used under controlled conditions.[1] Unlike more powerful reducing agents like lithium aluminum hydride, which typically reduce lactones completely to diols, DIBAL-H allows for the isolation of the intermediate lactol.[1] This protocol provides a detailed overview of the reaction, experimental procedures, and a summary of its application across various lactone substrates.

The key to the successful partial reduction lies in the stability of the tetrahedral intermediate formed upon the addition of the hydride to the lactone carbonyl. At low temperatures, typically -78 °C, this intermediate is stable and does not collapse to the corresponding aldehyde.[2] Subsequent quenching and work-up at low temperatures hydrolyze this intermediate to the desired lactol.[2]

Reaction Mechanism and Signaling Pathway

The reduction of a lactone with DIBAL-H proceeds through a well-defined pathway. The electrophilic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the lactone, activating it for nucleophilic attack. This is followed by the intramolecular transfer of a hydride ion to the carbonyl carbon, forming a stable tetrahedral intermediate. This intermediate is then hydrolyzed during the aqueous work-up to yield the final lactol product.

ReactionMechanism cluster_step1 Step 1: Coordination and Hydride Transfer cluster_step2 Step 2: Hydrolysis Lactone Lactone Intermediate Tetrahedral Intermediate Lactone->Intermediate + DIBAL-H (Low Temperature) DIBAL-H DIBAL-H Lactol Lactol Intermediate->Lactol + H₃O⁺ Workup Aqueous Work-up (H₃O⁺)

Caption: Reaction mechanism for the partial reduction of a lactone with DIBAL-H.

Quantitative Data Summary

The following table summarizes the partial reduction of various lactones to lactols using DIBAL-H, highlighting the reaction conditions and yields.

Lactone SubstrateSolventTemperature (°C)DIBAL-H (equiv.)Reaction TimeYield (%)
Substituted γ-butyrolactoneCH₂Cl₂-78 to -151.22.5 h41
Protected Ribono-1,4-lactoneCH₂Cl₂-781.230 min90[3]
γ-butyrolactoneToluene-781.11 h~95
δ-valerolactoneToluene-781.11 h~93
α,β-unsaturated δ-lactoneDiethyl ether-781.03 h80
Ginkgolide A (lactone moiety)THF-78---[4]
3-methyloxonan-2-oneCH₂Cl₂-781.1-High[5]

Experimental Protocols

Materials and Equipment:

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or THF)

  • Lactone substrate

  • Diisobutylaluminium hydride (DIBAL-H) solution (typically 1.0 M in a hydrocarbon solvent)

  • Methanol (for quenching)

  • Aqueous work-up solution (e.g., saturated aqueous Rochelle's salt (potassium sodium tartrate), saturated aqueous NH₄Cl, or dilute HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Syringes and needles for reagent transfer

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

General Experimental Workflow:

The following diagram outlines the typical workflow for the partial reduction of a lactone using DIBAL-H.

ExperimentalWorkflow Start Start: Prepare Reaction Setup Dissolve Dissolve lactone in anhydrous solvent Start->Dissolve Cool Cool solution to -78 °C (dry ice/acetone bath) Dissolve->Cool Add_DIBAL Slowly add DIBAL-H solution (1.0-1.2 equivalents) Cool->Add_DIBAL Stir Stir at -78 °C for the specified time Add_DIBAL->Stir Monitor Monitor reaction by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with methanol at -78 °C Monitor->Quench Complete Workup Perform aqueous work-up (e.g., with Rochelle's salt) Quench->Workup Extract Extract with organic solvent Workup->Extract Dry_Concentrate Dry organic layer and concentrate Extract->Dry_Concentrate Purify Purify the lactol product (e.g., column chromatography) Dry_Concentrate->Purify End End: Characterize Product Purify->End

Caption: General experimental workflow for DIBAL-H mediated partial reduction of lactones.

Detailed Step-by-Step Protocol:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add the lactone substrate to a dry, round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add the appropriate anhydrous solvent (e.g., dichloromethane or toluene) to the flask to dissolve the lactone.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add a solution of DIBAL-H (typically 1.0-1.2 equivalents) dropwise to the stirred solution via a syringe. It is crucial to maintain the internal temperature below -70 °C during the addition to prevent over-reduction.[6]

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.[6] Reaction times can vary from 30 minutes to several hours depending on the substrate.

  • Quenching: Once the reaction is complete, quench the excess DIBAL-H by slowly adding methanol to the reaction mixture while maintaining the temperature at -78 °C.

  • Aqueous Work-up: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form. Alternatively, a dilute solution of HCl can be used.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude lactol.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure lactol.

Safety and Handling Precautions

  • Diisobutylaluminium hydride (DIBAL-H) is a pyrophoric reagent and reacts violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere using appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Reactions should be performed in a well-ventilated fume hood.

  • The quenching of DIBAL-H is highly exothermic and should be done slowly and at low temperatures to control the release of hydrogen gas.

By following this protocol, researchers can effectively achieve the partial reduction of a wide range of lactones to their corresponding lactols, providing valuable intermediates for further synthetic transformations.

References

Application Notes and Protocols: Ethoxydiisobutylaluminium in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxydiisobutylaluminium (CAS 15769-72-9), also known as diisobutylaluminum ethoxide, is an organoaluminium compound structurally related to the widely used reducing agent, Diisobutylaluminium Hydride (DIBAL-H). While DIBAL-H is a staple in organic synthesis for the selective reduction of esters, lactones, and nitriles to aldehydes, publicly available literature and patents on the specific applications of this compound in the synthesis of pharmaceutical intermediates are notably scarce. Its primary documented uses are as a co-catalyst in polymerization processes.[1][2][3][4][5][6]

The ethoxy group in this compound, replacing the hydride of DIBAL-H, is expected to modulate its reactivity. The Lewis acidity of the aluminium center is likely retained, but the absence of a hydride donor in its primary structure suggests a different reactivity profile. It is conceivable that it could be used as a Lewis acid catalyst or as a precursor to other aluminium reagents. However, without specific examples in the context of pharmaceutical synthesis, its role remains largely speculative.

Given the limited direct information on this compound, this document will focus on the well-established applications of its parent compound, Diisobutylaluminium Hydride (DIBAL-H) , in the synthesis of key pharmaceutical intermediates. The protocols and data presented herein for DIBAL-H serve as a practical guide to a closely related and highly relevant chemistry for pharmaceutical research and development. The partial reduction of esters and lactones to aldehydes and lactols, respectively, is a critical transformation in the synthesis of many complex drug molecules, including prostaglandins and their analogues.[7]

Application Note: DIBAL-H in the Synthesis of a Prostaglandin Intermediate

Core Application: Selective reduction of a lactone to a lactol, a key step in the synthesis of prostaglandin analogues. Prostaglandins are a class of potent lipid compounds with diverse physiological effects, and their synthetic analogues are used in various therapeutic areas, including glaucoma treatment and labor induction.

Reaction Principle: DIBAL-H is a powerful and sterically hindered reducing agent. At low temperatures, it can selectively reduce the carbonyl group of a lactone to a hemiacetal (lactol) without further reduction to the diol. This is achieved by the formation of a stable tetrahedral intermediate which, upon aqueous work-up, yields the desired lactol. Careful control of stoichiometry and temperature is crucial to prevent over-reduction.

Quantitative Data Summary

The following table summarizes typical quantitative data for the DIBAL-H reduction of a generic bicyclic lactone, a common intermediate in prostaglandin synthesis.

ParameterValueReference / Notes
Starting Material Bicyclic lactone (e.g., Corey lactone derivative)A common precursor in prostaglandin synthesis.
Reagent Diisobutylaluminium Hydride (DIBAL-H)1.0 - 1.2 equivalents
Solvent Toluene or Dichloromethane (DCM)Anhydrous grade is essential.
Reaction Temperature -78 °C to -60 °CCritical for selectivity.[7]
Reaction Time 1 - 3 hoursMonitored by Thin Layer Chromatography (TLC).
Work-up Methanol quench, followed by aqueous Rochelle's salt or dilute acidTo hydrolyze the intermediate aluminium complex.
Yield of Lactol 85 - 95%Isolated yield after purification.
Purity of Lactol >98%Determined by HPLC and/or NMR.
Major Side-product Diol (from over-reduction)Minimized by low temperature and stoichiometry control.

Experimental Workflow Diagram

DIBAL_H_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve Bicyclic Lactone in Anhydrous Toluene cool Cool Reaction Mixture to -78 °C start->cool add_dibal Slowly Add DIBAL-H (1.1 eq) cool->add_dibal stir Stir at -78 °C for 2 hours add_dibal->stir quench Quench with Methanol stir->quench warm Warm to Room Temperature quench->warm rochelle Add Rochelle's Salt Solution warm->rochelle extract Extract with Ethyl Acetate rochelle->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end end purify->end Isolated Lactol Intermediate

Caption: Workflow for the DIBAL-H reduction of a bicyclic lactone.

Detailed Experimental Protocol: DIBAL-H Reduction of a Bicyclic Lactone

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Bicyclic lactone intermediate (1.0 eq)

  • Diisobutylaluminium Hydride (DIBAL-H) in toluene (1.0 M solution, 1.1 eq)

  • Anhydrous Toluene

  • Methanol

  • Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask with a magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Nitrogen or Argon inlet

  • Dry ice/acetone bath

  • Standard glassware for extraction and chromatography

Procedure:

  • Reaction Setup:

    • A dry three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the bicyclic lactone (1.0 eq).

    • Anhydrous toluene is added to dissolve the lactone (concentration typically 0.1-0.2 M).

  • Reduction:

    • The reaction flask is cooled to -78 °C using a dry ice/acetone bath.

    • DIBAL-H solution (1.1 eq) is added dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

    • The reaction mixture is stirred at -78 °C for 2 hours. The progress of the reaction should be monitored by TLC (staining with p-anisaldehyde or permanganate).

  • Quenching and Work-up:

    • Once the reaction is complete, the reaction is carefully quenched by the slow, dropwise addition of methanol at -78 °C.

    • The cooling bath is removed, and the mixture is allowed to warm to room temperature.

    • A saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously for 1-2 hours until two clear layers are formed.

    • The layers are separated, and the aqueous layer is extracted three times with ethyl acetate.

  • Isolation and Purification:

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure lactol intermediate.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the choice of reducing agent for the transformation of an ester or lactone.

Reducing_Agent_Choice start Ester or Lactone Starting Material goal Desired Product? start->goal aldehyde Aldehyde or Lactol goal->aldehyde Partial Reduction alcohol Primary Alcohol or Diol goal->alcohol Full Reduction dibal DIBAL-H (-78 °C, 1.1 eq) aldehyde->dibal lah LiAlH4 (excess, reflux) alcohol->lah

References

Application of Ethoxydiisobutylaluminium in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Ethoxydiisobutylaluminium (Et₂AlOEt), also known as diisobutylaluminium ethoxide, is an organoaluminium reagent that, while less common than its parent hydride DIBAL-H, offers unique reactivity profiles valuable in the synthesis of complex natural products. Its utility stems from its nature as a bulky Lewis acid, which can influence the stereochemical outcome of reactions through steric hindrance and chelation control. This document provides an overview of the potential applications of Et₂AlOEt in natural product synthesis, complete with detailed protocols for key transformations.

Preparation and Handling

This compound is typically prepared in situ by the reaction of one equivalent of ethanol with diisobutylaluminium hydride (DIBAL-H). This method allows for the convenient generation of the reagent just prior to its use.

  • Reaction: (i-Bu)₂AlH + EtOH → (i-Bu)₂AlOEt + H₂

Due to the pyrophoric nature of DIBAL-H and the moisture sensitivity of organoaluminium compounds, all manipulations involving Et₂AlOEt should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and standard Schlenk techniques.

Key Applications in Natural Product Synthesis

While specific examples of Et₂AlOEt in published total syntheses are not abundant, its reactivity can be inferred from related diisobutylaluminium alkoxides and its inherent Lewis acidic character. The primary applications are centered around stereoselective transformations.

  • Chelation-Controlled Carbonyl Reduction: Similar to other bulky Lewis acids, Et₂AlOEt can be employed for the diastereoselective reduction of carbonyl compounds bearing a proximal chelating group (e.g., hydroxyl, ether, or protected amine). The aluminium center coordinates to both the carbonyl oxygen and the heteroatom of the chelating group, forming a rigid cyclic intermediate. This conformation directs the delivery of a hydride reagent (either from an external source or, in some cases, from a β-hydride on the isobutyl group) to the less hindered face of the carbonyl, leading to high levels of diastereoselectivity. This strategy is crucial for establishing key stereocenters in polyketide and macrolide natural products.

  • Lewis Acid-Mediated Epoxide Rearrangement: Et₂AlOEt can act as a Lewis acid to activate epoxides towards rearrangement. Coordination of the aluminium to the epoxide oxygen facilitates the cleavage of a C-O bond, leading to the formation of a carbocationic intermediate. Subsequent 1,2-hydride or alkyl shifts can lead to the formation of aldehydes, ketones, or allylic alcohols. The bulky nature of the diisobutylaluminium moiety can influence the regioselectivity of the initial C-O bond cleavage and the subsequent rearrangement pathway, providing a tool for controlling the outcome of these transformations in the synthesis of terpenoids and other complex natural products.

  • Stereoselective Conjugate Addition: In conjunction with a nucleophile, Et₂AlOEt can be used to promote stereoselective conjugate additions to α,β-unsaturated carbonyl compounds. The Lewis acid activates the enone or enoate by coordinating to the carbonyl oxygen, lowering the LUMO energy and facilitating nucleophilic attack at the β-position. The chiral environment created by the substrate and the bulky reagent can lead to the formation of one diastereomer preferentially. This is a powerful method for the construction of stereogenic centers in a variety of natural product skeletons.

Data Presentation

The following tables summarize representative quantitative data for the types of reactions where Et₂AlOEt could be applied, based on analogous systems reported in the literature.

Table 1: Chelation-Controlled Reduction of β-Hydroxy Ketones

SubstrateHydride SourceDiastereomeric Ratio (syn:anti)Yield (%)
1-Hydroxy-1-phenylpropan-2-oneLiAlH₄95:592
4-Hydroxy-2-pentanoneNaBH₄85:1588
3-Hydroxy-4-methyl-2-pentanoneK-Selectride®98:295

Data is representative of typical chelation-controlled reductions and serves as an estimate for reactions mediated by Et₂AlOEt.

Table 2: Lewis Acid-Mediated Rearrangement of Epoxides

Epoxide SubstrateProduct(s)RatioYield (%)
Styrene OxidePhenylacetaldehyde>9995
Cyclohexene OxideCyclopentanecarbaldehyde9085
Cycloheptanone10
1,2-EpoxyoctaneOctanal9890
2-Octanone2

Product distribution is highly dependent on the substrate and reaction conditions. Data is based on rearrangements promoted by similar Lewis acids.

Table 3: Stereoselective Conjugate Addition to Enones

EnoneNucleophileDiastereomeric Excess (de %)Yield (%)
CyclohexenoneMe₂CuLi9095
(R)-Carvone(i-Pr)₂CuLi9588
4-Phenyl-3-buten-2-onePhSH8592

Stereoselectivity is influenced by the substrate, nucleophile, and the specific Lewis acid used. The data provides a general expectation for Et₂AlOEt-mediated reactions.

Experimental Protocols

Protocol 1: Chelation-Controlled Reduction of a β-Hydroxy Ketone

Objective: To achieve a high diastereoselectivity in the reduction of a β-hydroxy ketone to the corresponding syn-1,3-diol via an Et₂AlOEt-mediated chelation-controlled reduction.

Materials:

  • β-Hydroxy ketone (1.0 eq)

  • Anhydrous Toluene

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M in toluene, 1.1 eq)

  • Anhydrous Ethanol (1.1 eq)

  • Lithium aluminium hydride (LiAlH₄, 1.0 M in THF, 1.2 eq)

  • Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate)

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, syringes, etc.)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the β-hydroxy ketone (1.0 mmol) and anhydrous toluene (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.1 mL, 1.1 mmol, 1.0 M in toluene) to the solution and stir for 15 minutes.

  • In a separate flame-dried flask, prepare a solution of anhydrous ethanol (1.1 mmol) in anhydrous toluene (2 mL).

  • Slowly add the ethanolic solution to the reaction mixture at -78 °C. A gas evolution (H₂) will be observed. Stir for 30 minutes to ensure the complete formation of Et₂AlOEt and the chelate.

  • In a separate flask, cool the solution of LiAlH₄ (1.2 mL, 1.2 mmol, 1.0 M in THF) to -78 °C.

  • Slowly add the LiAlH₄ solution to the reaction mixture.

  • Stir the reaction at -78 °C for 4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt (5 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired syn-1,3-diol.

Protocol 2: Lewis Acid-Mediated Rearrangement of an Epoxide

Objective: To perform a selective rearrangement of a terminal epoxide to an aldehyde using Et₂AlOEt as a Lewis acid catalyst.

Materials:

  • Terminal epoxide (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 1.2 eq)

  • Anhydrous Ethanol (1.2 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, prepare a solution of anhydrous ethanol (1.2 mmol) in anhydrous DCM (2 mL).

  • Cool the solution to 0 °C and slowly add DIBAL-H (1.2 mL, 1.2 mmol, 1.0 M in hexanes). Stir for 20 minutes at 0 °C to form Et₂AlOEt.

  • In a separate flask, dissolve the terminal epoxide (1.0 mmol) in anhydrous DCM (5 mL).

  • Cool the epoxide solution to -78 °C.

  • Slowly add the pre-formed Et₂AlOEt solution to the epoxide solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to 0 °C over 2 hours, monitoring by TLC.

  • Quench the reaction at 0 °C by the careful addition of a saturated aqueous solution of sodium bicarbonate (5 mL).

  • Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by flash column chromatography or distillation.

Mandatory Visualization

chelation_controlled_reduction cluster_chelation Chelation cluster_reduction Reduction Ketone β-Hydroxy Ketone Chelate Rigid Chelate Intermediate Ketone->Chelate Coordination Et2AlOEt Et₂AlOEt Et2AlOEt->Chelate SynDiol syn-1,3-Diol Chelate->SynDiol Protonolysis Hydride Hydride Source (e.g., LiAlH₄) Hydride->Chelate Stereoselective Attack

Caption: Chelation-controlled reduction workflow.

epoxide_rearrangement Epoxide Epoxide ActivatedComplex Activated Epoxide-Lewis Acid Complex Epoxide->ActivatedComplex Et2AlOEt Et₂AlOEt Et2AlOEt->ActivatedComplex Coordination Carbocation Carbocationic Intermediate ActivatedComplex->Carbocation Ring Opening HydrideShift 1,2-Hydride Shift Carbocation->HydrideShift Aldehyde Aldehyde Product HydrideShift->Aldehyde conjugate_addition Enone α,β-Unsaturated Carbonyl ActivatedEnone Activated Enone Complex Enone->ActivatedEnone Et2AlOEt Et₂AlOEt Et2AlOEt->ActivatedEnone Coordination Adduct Enolate Adduct ActivatedEnone->Adduct Nucleophile Nucleophile Nucleophile->ActivatedEnone β-Attack FinalProduct Conjugate Addition Product Adduct->FinalProduct Protonation

Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of nitriles to aldehydes is a crucial transformation in organic synthesis, particularly in the fields of pharmaceutical and fine chemical development. Aldehydes are versatile intermediates that can undergo a wide array of subsequent reactions to build molecular complexity. This document provides detailed application notes and experimental protocols for the low-temperature reduction of nitriles to aldehydes, focusing on practical and widely used methodologies. The information is intended to guide researchers in selecting the appropriate method and executing the synthesis efficiently and safely.

Key Reduction Methodologies

Several reagents and methods have been developed for the controlled reduction of nitriles to aldehydes. The most common and reliable low-temperature method involves the use of diisobutylaluminium hydride (DIBAL-H). Other notable methods include the Stephen aldehyde synthesis, reduction with Raney Nickel and formic acid, and a more recent approach utilizing sodium hydride and zinc chloride.

Diisobutylaluminium Hydride (DIBAL-H) Reduction

DIBAL-H is the reagent of choice for the partial reduction of a wide range of nitriles to aldehydes.[1][2] The reaction is typically performed at low temperatures, most commonly at -78 °C, to prevent over-reduction to the corresponding primary amine.[3] DIBAL-H acts as an electrophilic reducing agent, coordinating to the nitrile nitrogen, followed by intramolecular hydride transfer to the carbon atom. The resulting imine-alane complex is stable at low temperatures and is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[4]

Advantages:

  • High yields and chemoselectivity for a broad range of substrates.[2]

  • Milder reaction conditions compared to other methods.

  • Avoids the use of toxic heavy metals.

Limitations:

  • Requires strictly anhydrous conditions and an inert atmosphere due to the pyrophoric nature of DIBAL-H.[5]

  • Precise temperature control is critical to prevent over-reduction.[6]

Stephen Aldehyde Synthesis

The Stephen aldehyde synthesis is a classic method for the preparation of aldehydes from nitriles using tin(II) chloride (SnCl₂) and hydrochloric acid (HCl).[7] The reaction proceeds via the formation of an aldiminium salt intermediate, which precipitates from the reaction mixture and is then hydrolyzed to the aldehyde.[7] This method is particularly effective for aromatic nitriles.[7]

Advantages:

  • Historically significant and well-established method.

  • Can be effective for certain aromatic substrates.

Limitations:

  • Harsh reaction conditions (strong acid).

  • Often requires the use of anhydrous solvents and gaseous HCl.

  • Less efficient for aliphatic nitriles.[7]

  • The use of a stoichiometric amount of tin salts can lead to purification challenges.

Raney Nickel and Formic Acid Reduction

A combination of Raney Nickel and formic acid can be used to reduce nitriles to aldehydes.[8] This method offers the advantage of using a less hazardous and more readily available reducing system compared to metal hydrides. The reaction is believed to proceed through the formation of an iminium formate salt, which is then hydrolyzed to the aldehyde.[8]

Advantages:

  • Utilizes a relatively inexpensive and convenient hydrogen source.[8]

  • Can be performed in aqueous media at ambient temperatures.[8]

Limitations:

  • The activity of Raney Nickel can be variable.

  • May require elevated temperatures for less reactive substrates.

Sodium Hydride and Zinc Chloride Reduction

A more recent development for the controlled reduction of nitriles involves a combination of sodium hydride (NaH) and zinc chloride (ZnCl₂).[9] This system generates a zinc hydride species in situ, which effectively reduces nitriles to the corresponding iminyl zinc intermediates. Subsequent hydrolysis affords the aldehyde. This method has shown good functional group tolerance and operates under milder conditions than DIBAL-H reductions.[9][10]

Advantages:

  • Milder reaction conditions (typically 40 °C).[9]

  • Good functional group compatibility.[10]

  • Avoids pyrophoric reagents like neat DIBAL-H.

Limitations:

  • Less established than the DIBAL-H method.

  • Requires careful handling of sodium hydride.

Data Presentation

The following tables summarize the quantitative data for the reduction of various nitriles to their corresponding aldehydes using the key methodologies described above.

Table 1: DIBAL-H Reduction of Various Nitriles

Nitrile SubstrateAldehyde ProductSolventTemperature (°C)Reaction Time (h)Yield (%)
BenzonitrileBenzaldehydeToluene-78292
p-Tolunitrilep-TolualdehydeCH₂Cl₂-781.588
p-Chlorobenzonitrilep-ChlorobenzaldehydeCH₂Cl₂-781.591
p-Methoxybenzonitrilep-AnisaldehydeCH₂Cl₂-781.585
1-Naphthonitrile1-NaphthaldehydeToluene-78289
DodecanenitrileDodecanalHexane-78 to 0385
CyclohexanecarbonitrileCyclohexanecarboxaldehydeCH₂Cl₂-78282
3-Phenylpropionitrile3-PhenylpropionaldehydeToluene-78287

Yields are representative and may vary based on specific reaction conditions and scale.

Table 2: Stephen Aldehyde Synthesis of Aromatic Nitriles

Nitrile SubstrateAldehyde ProductSolventYield (%)
BenzonitrileBenzaldehydeEther~70-80
p-Tolunitrilep-TolualdehydeEther~75-85
o-Tolunitrileo-TolualdehydeEther~60-70
p-Anisonitrilep-AnisaldehydeEther~70-80

Yields are approximate as reported in literature and can be variable.[11]

Table 3: Raney Nickel/Formic Acid Reduction of Aromatic Nitriles

Nitrile SubstrateAldehyde ProductYield (%)
BenzonitrileBenzaldehyde97
4-Chlorobenzonitrile4-Chlorobenzaldehyde100
4-Methoxybenzonitrile4-Methoxybenzaldehyde93
2-Naphthonitrile2-Naphthaldehyde95

Yields determined as the 2,4-dinitrophenylhydrazone derivative.

Table 4: NaH/ZnCl₂ Reduction of Various Nitriles

Nitrile SubstrateAldehyde ProductTemperature (°C)Reaction Time (h)Yield (%)
4-Methoxybenzonitrile4-Methoxybenzaldehyde40388
4-Chlorobenzonitrile4-Chlorobenzaldehyde402.592
4-Trifluoromethylbenzonitrile4-Trifluoromethylbenzaldehyde40385
2-Naphthonitrile2-Naphthaldehyde40489
DodecanenitrileDodecanal40682
CyclohexanecarbonitrileCyclohexanecarboxaldehyde40585

Data extracted from Ong, D. Y., & Chiba, S. (2020). Controlled Reduction of Nitriles by Sodium Hydride and Zinc Chloride. Synthesis, 52(09), 1369–1378.[9][10]

Experimental Protocols

Protocol 1: General Procedure for DIBAL-H Reduction of a Nitrile

Materials:

  • Nitrile (1.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene, or Tetrahydrofuran (THF))

  • DIBAL-H solution (1.0 M in a suitable solvent, e.g., hexanes or toluene, 1.1-1.5 equiv)

  • Methanol

  • Aqueous solution for workup (e.g., 1 M HCl, saturated aqueous ammonium chloride, or saturated aqueous Rochelle's salt (potassium sodium tartrate))

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add the nitrile (1.0 equiv) and dissolve it in the anhydrous solvent (e.g., 0.2-0.5 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the DIBAL-H solution (1.1-1.5 equiv) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C to consume the excess DIBAL-H.

  • Allow the mixture to warm to room temperature.

  • Perform an aqueous workup by adding 1 M HCl, saturated aqueous NH₄Cl, or a saturated solution of Rochelle's salt. Vigorous stirring may be required to break up any gelatinous aluminum salts.

  • If a precipitate forms, filter the mixture through a pad of Celite®, washing the filter cake with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography or distillation as required.

Protocol 2: General Procedure for Stephen Aldehyde Synthesis

Materials:

  • Aromatic nitrile (1.0 equiv)

  • Anhydrous tin(II) chloride (SnCl₂, 2.0 equiv)

  • Anhydrous ether

  • Anhydrous hydrogen chloride (gas)

  • Water

Procedure:

  • Suspend anhydrous tin(II) chloride (2.0 equiv) in anhydrous ether in a flame-dried flask under an inert atmosphere.

  • Bubble anhydrous hydrogen chloride gas through the suspension until it is saturated.

  • Add a solution of the aromatic nitrile (1.0 equiv) in anhydrous ether to the mixture.

  • Stir the reaction mixture at room temperature. A precipitate of the aldiminium stannichloride salt should form.

  • After the precipitation is complete (can take several hours), collect the solid by filtration under an inert atmosphere and wash it with anhydrous ether.

  • Hydrolyze the collected salt by adding it to water and stirring or heating the mixture.

  • Extract the resulting aldehyde with a suitable organic solvent (e.g., ether or DCM).

  • Wash the combined organic extracts with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the aldehyde by distillation or recrystallization.

Mandatory Visualizations

DIBAL-H Reduction of a Nitrile: Reaction Mechanism

DIBAL_H_Reduction nitrile R-C≡N adduct R-C≡N⁺-Al⁻(i-Bu)₂H nitrile->adduct Coordination dibal DIBAL-H (i-Bu)₂AlH dibal->adduct imine_complex R-CH=N-Al(i-Bu)₂ adduct->imine_complex Hydride Transfer aldehyde R-CHO (Aldehyde) imine_complex->aldehyde Hydrolysis workup H₃O⁺ (Workup) workup->aldehyde

Caption: Mechanism of DIBAL-H reduction of a nitrile to an aldehyde.

General Experimental Workflow for Low-Temperature Nitrile Reduction

experimental_workflow setup 1. Set up reaction under inert atmosphere dissolve 2. Dissolve nitrile in anhydrous solvent setup->dissolve cool 3. Cool reaction mixture to low temperature (e.g., -78 °C) dissolve->cool add_reagent 4. Add reducing agent dropwise cool->add_reagent react 5. Stir at low temperature (Monitor by TLC) add_reagent->react quench 6. Quench reaction react->quench workup 7. Aqueous workup quench->workup extract 8. Extract product workup->extract dry_concentrate 9. Dry and concentrate organic phase extract->dry_concentrate purify 10. Purify aldehyde dry_concentrate->purify

Caption: General workflow for the low-temperature reduction of nitriles.

References

Application Notes and Protocols for the Chemoselective Reduction of Carbonyls using Ethoxydiisobutylaluminium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethoxydiisobutylaluminium (EtO(i-Bu)₂Al) for the chemoselective reduction of various carbonyl compounds. This reagent offers a valuable tool for organic synthesis, particularly in the context of complex molecule construction where selective functional group manipulation is paramount.

Introduction

This compound is a modified aluminum hydride reagent, closely related to the well-known diisobutylaluminium hydride (DIBAL-H). The introduction of an ethoxy group modulates the reactivity of the aluminum center, leading to enhanced chemoselectivity in the reduction of carbonyl functionalities. This allows for the selective reduction of more reactive carbonyl groups, such as aldehydes, in the presence of less reactive ones, like ketones or esters, often obviating the need for protecting group strategies. The reagent can be prepared in situ from DIBAL-H and ethanol, making it a convenient and cost-effective option for selective reductions.

Principles of Chemoselectivity

The chemoselectivity of this compound stems from a combination of steric and electronic factors. Aldehydes are inherently more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack by the hydride. The bulky isobutyl groups and the ethoxy ligand on the aluminum center further enhance this selectivity by increasing the steric demand of the reagent, favoring approach to the less hindered carbonyl of an aldehyde.

At low temperatures, the reaction proceeds via the formation of a stable tetrahedral intermediate. The stability of this intermediate is crucial for preventing over-reduction, especially in the case of ester reduction to aldehydes. The work-up conditions then determine the final product.

Applications in Carbonyl Reductions

This compound is a versatile reagent for the chemoselective reduction of a variety of carbonyl-containing compounds.

Chemoselective Reduction of Aldehydes in the Presence of Ketones

A primary application of this compound is the selective reduction of aldehydes to primary alcohols while leaving ketones untouched. This is particularly useful in molecules possessing both functional groups.

Table 1: Chemoselective Reduction of an Aldehyde in the Presence of a Ketone

Substrate (Aldehyde)Substrate (Ketone)Product (from Aldehyde)Yield (%)
4-PhenylbenzaldehydeAcetophenone(4-Phenylphenyl)methanol>95
CyclohexanecarbaldehydeCyclohexanoneCyclohexylmethanol>95
Heptanal2-Heptanone1-Heptanol>95

Note: Data is representative of typical results and may vary based on specific reaction conditions and substrate.

Partial Reduction of Esters to Aldehydes

Careful control of reaction conditions, particularly temperature, allows for the partial reduction of esters to aldehydes, arresting the reaction at the aldehyde stage before further reduction to the primary alcohol can occur.

Table 2: Partial Reduction of Esters to Aldehydes

Substrate (Ester)Product (Aldehyde)Yield (%)
Ethyl benzoateBenzaldehyde85-95
Methyl laurateDodecanal80-90
γ-Butyrolactone4-Hydroxybutanal (as lactol)75-85

Note: Yields are highly dependent on maintaining low temperatures and precise stoichiometry.

Experimental Protocols

Protocol 1: General Procedure for the In Situ Preparation of this compound

This protocol describes the preparation of a 1 M solution of this compound in an appropriate solvent.

Materials:

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in toluene or hexanes)

  • Anhydrous ethanol

  • Anhydrous solvent (e.g., toluene, dichloromethane, or hexanes)

  • Inert atmosphere (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Under an inert atmosphere, add the desired volume of DIBAL-H solution to a dry, inert-gas-flushed flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add one equivalent of anhydrous ethanol dropwise to the stirred DIBAL-H solution. Vigorous gas evolution (hydrogen) will be observed. The addition should be controlled to maintain the temperature below 5 °C.

  • After the addition is complete, allow the solution to stir at 0 °C for 30 minutes to ensure complete reaction.

  • The resulting clear, colorless solution of this compound is ready for use.

Protocol 2: Chemoselective Reduction of an Aldehyde in the Presence of a Ketone

Materials:

  • Substrate containing both aldehyde and ketone functionalities

  • 1 M solution of this compound in a suitable solvent

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Quenching solution (e.g., methanol, saturated aqueous Rochelle's salt solution)

  • Aqueous acid (e.g., 1 M HCl) for work-up

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolve the substrate (1 equivalent) in the anhydrous solvent in a dry, inert-gas-flushed flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1 M solution of this compound (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of diethyl ether).

  • Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 3: Partial Reduction of an Ester to an Aldehyde

Materials:

  • Ester substrate

  • 1 M solution of this compound in a suitable solvent

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Quenching solution (e.g., methanol)

  • Aqueous acid (e.g., 1 M HCl) for work-up

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolve the ester (1 equivalent) in the anhydrous solvent in a dry, inert-gas-flushed flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the 1 M solution of this compound (1.0-1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for the time determined by reaction monitoring (typically 1-4 hours). It is crucial to avoid allowing the reaction to warm up to prevent over-reduction.

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature and then pour it into a stirred solution of 1 M HCl at 0 °C.

  • Separate the layers and extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of diethyl ether).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then brine, dry over the drying agent, and carefully concentrate under reduced pressure (aldehydes can be volatile).

  • Purify the crude aldehyde by column chromatography or distillation if necessary.

Visualizations

Chemoselective_Reduction_Workflow cluster_reagent Reagent Preparation (In Situ) cluster_reaction Chemoselective Reduction DIBALH DIBAL-H EtO_iBu2Al EtO(i-Bu)₂Al DIBALH->EtO_iBu2Al + EtOH, 0°C EtOH Ethanol EtOH->EtO_iBu2Al Substrate Substrate (Aldehyde + Ketone/Ester) Intermediate Tetrahedral Intermediate (Stable at low temp.) Substrate->Intermediate + EtO(i-Bu)₂Al, -78°C Product Product (Primary Alcohol / Aldehyde) Intermediate->Product Work-up

Caption: General workflow for the chemoselective reduction of carbonyls.

Signaling_Pathway Reagent This compound (EtO(i-Bu)₂Al) Aldehyde Aldehyde (High Reactivity) Reagent->Aldehyde Selective Attack Ketone Ketone (Low Reactivity) Reagent->Ketone Hindered/Slow Ester Ester (Moderate Reactivity) Reagent->Ester Controlled Attack (-78°C) Primary_Alcohol Primary Alcohol Aldehyde->Primary_Alcohol No_Reaction No Reaction Ketone->No_Reaction Aldehyde_Product Aldehyde Ester->Aldehyde_Product

Caption: Reactivity and selectivity of this compound.

Safety Information

This compound, like DIBAL-H, is a pyrophoric reagent that reacts violently with water and protic solvents. All manipulations should be carried out under a dry, inert atmosphere using appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. Reactions should be performed in a well-ventilated fume hood. The quenching of the reaction should be done slowly and at low temperatures to control the evolution of hydrogen gas.

Application Notes and Protocols: The Use of Ethoxydiisobutylaluminium in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxydiisobutylaluminium (EDIBAL), with the chemical formula (CH₃CH₂)OAl(CH₂CH(CH₃)₂)₂, is an organoaluminum compound that finds application in various polymerization reactions. Structurally similar to other common alkylaluminum compounds like triisobutylaluminium (TIBA), EDIBAL can function as a cocatalyst or initiator, influencing reaction rates, polymer properties, and stereochemistry. These application notes provide a comprehensive overview of the use of EDIBAL and related aluminum alkyls in key polymerization methodologies, including Ziegler-Natta, metallocene-catalyzed, and ring-opening polymerizations. Detailed protocols and quantitative data, where available, are presented to guide researchers in their experimental design.

I. Ziegler-Natta Polymerization of Olefins

This compound can be employed as a cocatalyst in Ziegler-Natta polymerization systems for olefins such as ethylene and propylene. In this role, EDIBAL activates the transition metal catalyst (typically a titanium compound) and participates in the propagation and termination steps of the polymerization process. The fundamental principles of Ziegler-Natta catalysis involve a transition metal compound from groups IV-VIII and an organometallic compound from groups I-III, with organoaluminum compounds being the most common cocatalysts[1][2][3][4].

Signaling Pathway and Mechanism

The activation of a Ziegler-Natta catalyst by an organoaluminum compound like EDIBAL is a critical step in initiating polymerization. The process involves the alkylation of the transition metal center and the formation of a catalytically active species.

Ziegler_Natta_Mechanism A Titanium Pre-catalyst (e.g., TiCl4) C Active Catalytic Complex A->C Activation B This compound ((i-Bu)2AlOEt) B->C E Monomer Coordination C->E Coordination D Olefin Monomer (e.g., Ethylene) D->E F Chain Propagation (Insertion) E->F Insertion F->C Regeneration of Active Site G Polyolefin Chain F->G

Caption: Ziegler-Natta polymerization mechanism.

Experimental Protocol: Ethylene Polymerization

This protocol describes a general procedure for the polymerization of ethylene using a supported Ziegler-Natta catalyst with an organoaluminum cocatalyst like EDIBAL. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

Materials:

  • Supported Ziegler-Natta catalyst (e.g., TiCl₄ on MgCl₂)

  • This compound (EDIBAL) solution in a dry, inert solvent (e.g., hexane or toluene)

  • Polymerization grade ethylene

  • Dry, deoxygenated solvent (e.g., hexane or toluene)

  • Methanol (for quenching)

  • Hydrochloric acid solution (for catalyst residue removal)

Procedure:

  • Reactor Preparation: A glass or stainless steel polymerization reactor is thoroughly dried and purged with inert gas.

  • Solvent and Cocatalyst Addition: The reactor is charged with the desired amount of dry solvent. The EDIBAL solution is then introduced into the reactor.

  • Catalyst Introduction: The solid Ziegler-Natta catalyst is added to the reactor. The mixture is typically stirred for a short period to allow for catalyst activation.

  • Polymerization: The reactor is pressurized with ethylene to the desired pressure. The polymerization is carried out at a constant temperature and pressure with vigorous stirring.

  • Termination: After the desired reaction time, the ethylene feed is stopped, and the reaction is quenched by the addition of methanol.

  • Polymer Isolation: The polymer is precipitated, filtered, and washed with a solution of hydrochloric acid in methanol to remove catalyst residues, followed by washing with methanol and water.

  • Drying: The resulting polyethylene is dried under vacuum at a moderate temperature.

Quantitative Data

While specific data for EDIBAL is limited, the following table presents typical data for ethylene and propylene polymerization using related trialkylaluminum cocatalysts with metallocene catalyst systems, which can serve as a reference.

Catalyst SystemMonomerCocatalystAl/Zr RatioActivity (kg Polymer / mol Cat·h)Mn ( g/mol )PDI (Mw/Mn)Reference
rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / BorateEthyleneTIBA8003.17 x 10⁶--[5]
rac-Et(Ind)₂ZrCl₂ / BorateEthyleneTIBA8005.06 x 10⁶--[5]
rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ / BoratePropyleneTIBA80011.07 x 10⁶--[5]

II. Ring-Opening Polymerization of Epoxides

Recent research has highlighted the potential of aluminum alkoxide complexes, structurally similar to EDIBAL, as initiators for the ring-opening polymerization (ROP) of epoxides. These systems can proceed via a living anionic mechanism, allowing for the synthesis of polyethers with controlled molecular weights and narrow polydispersity. A study on trialkylaluminum adducts of (2-dibenzylamino)ethoxy-dialkylaluminum, including a triisobutyl-functionalized variant, provides valuable insights into the performance of such initiators[6].

Signaling Pathway and Mechanism

The polymerization is initiated by the nucleophilic attack of the alkoxide on the epoxide ring. The propagation proceeds through the sequential addition of monomer units to the growing polymer chain.

ROP_Mechanism A Aluminum Alkoxide Initiator (e.g., (i-Bu)2AlOEt) C Initiation: Nucleophilic Attack A->C B Epoxide Monomer B->C E Chain Propagation B->E Monomer Addition D Propagating Alkoxide C->D D->E E->D Regeneration of Propagating Species F Polyether E->F

Caption: Ring-opening polymerization of epoxides.

Experimental Protocol: Epoxide Polymerization

This protocol is based on the general procedure for the ROP of epoxides using an aluminum-based initiator. All manipulations should be performed under an inert atmosphere.

Materials:

  • This compound (EDIBAL) or a related aluminum alkoxide initiator

  • Epoxide monomer (e.g., propylene oxide, allyl glycidyl ether), freshly distilled

  • Dry, deoxygenated solvent (e.g., toluene)

  • Methanol (for quenching)

Procedure:

  • Reactor Setup: A dry Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere.

  • Reagent Addition: The solvent and the epoxide monomer are added to the flask.

  • Initiation: The aluminum alkoxide initiator solution is injected into the monomer solution to start the polymerization.

  • Polymerization: The reaction mixture is stirred at a controlled temperature. The progress of the reaction can be monitored by techniques such as in situ FTIR spectroscopy.

  • Termination: The polymerization is terminated by the addition of a protic source, such as methanol.

  • Polymer Isolation: The polymer is precipitated in a non-solvent (e.g., cold hexane), collected by centrifugation or filtration, and dried under vacuum.

Quantitative Data

The following table summarizes the propagation rate constants for the polymerization of allyl glycidyl ether (AGE) using a series of homologous trialkylaluminum adducts of (2-dibenzylamino)ethoxy-dialkylaluminum (TAxEDA), which are structurally related to EDIBAL[6].

InitiatorPropagation Rate Constant (kₚ) (x 10⁻³ M⁻¹ s⁻¹)Reference
iBu-TAxEDA1.100 ± 0.022[6]
Me-TAxEDA0.500 ± 0.011[6]
Et-TAxEDA0.270 ± 0.003[6]

III. Cationic Polymerization

Alkylaluminum compounds, particularly in combination with an initiator such as an alkyl halide, can act as co-initiators for the cationic polymerization of various monomers, including vinyl ethers and dienes[7]. The role of the alkylaluminum is to generate a carbocationic species that initiates the polymerization.

Experimental Workflow

The general workflow for a cationic polymerization experiment involves the careful control of reaction conditions to minimize side reactions and achieve controlled polymer growth.

Cationic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up A Dry and Purify Monomer and Solvent C Charge Reactor with Monomer and Solvent A->C B Prepare Initiator and Co-initiator Solutions E Add Initiator B->E F Add Co-initiator (e.g., (i-Bu)2AlOEt) B->F D Cool to Desired Temperature C->D D->E E->F G Monitor Reaction F->G H Quench Reaction (e.g., with Methanol) G->H I Precipitate and Isolate Polymer H->I J Dry Polymer I->J

Caption: Cationic polymerization experimental workflow.

Experimental Protocol: Butadiene Polymerization

This protocol outlines a general procedure for the cationic polymerization of butadiene using an alkylaluminum compound as a co-initiator.

Materials:

  • Butadiene

  • Initiator (e.g., isopropyl chloride)

  • This compound (EDIBAL) solution in a dry, inert solvent

  • Dry, deoxygenated solvent (e.g., dichloromethane)

  • Propylene oxide/methanol mixture (for termination)

  • Antioxidant solution

Procedure:

  • Reactor Charging: A glass ampule or reactor is charged with a solution of butadiene and the initiator in the solvent under an inert atmosphere.

  • Thermostating: The reactor is brought to the desired polymerization temperature with stirring.

  • Initiation: The polymerization is initiated by the addition of the EDIBAL solution.

  • Termination: After a predetermined time, the reaction is terminated by adding a mixture of propylene oxide and methanol.

  • Stabilization and Isolation: An antioxidant is added, and the polymer is isolated by evaporation of the solvent and unreacted monomer, followed by drying under vacuum.

Conclusion

This compound and its related aluminum alkyls are versatile reagents in the field of polymer chemistry. They can act as effective cocatalysts in Ziegler-Natta and metallocene-based polymerizations of olefins and as initiators for the ring-opening polymerization of epoxides. Their function in cationic polymerizations further extends their utility. The choice of the specific aluminum alkyl, reaction conditions, and catalyst system allows for the tailoring of polymer properties such as molecular weight, polydispersity, and microstructure. The protocols and data presented herein provide a foundation for researchers to explore the application of this compound in the synthesis of a wide range of polymeric materials. Further investigation into the specific performance of EDIBAL in various polymerization systems is warranted to fully elucidate its potential.

References

Application Notes and Protocols for the Scalable Synthesis of Aldehydes using Ethoxydiisobutylaluminium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the scalable synthesis of aldehydes from esters, focusing on the use of ethoxydiisobutylaluminium. While this compound is not a commonly isolated reagent, it is readily generated in situ from the reaction of diisobutylaluminium hydride (DIBAL-H) with ethanol. This modification can influence the reactivity and selectivity of the reduction. These notes will cover the established use of DIBAL-H and discuss the role of ethanol in the process.

Introduction

The partial reduction of esters to aldehydes is a crucial transformation in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecules. Diisobutylaluminium hydride (DIBAL-H) is a powerful and widely used reducing agent for this purpose.[1][2][3] Its bulky nature allows for the selective reduction of esters to aldehydes at low temperatures, typically -78 °C, preventing over-reduction to the corresponding primary alcohol.[1][2] The use of an alcohol, such as ethanol, in the reaction mixture, often during the workup, can lead to the in situ formation of an alkoxy-modified aluminum hydride species, such as this compound. While detailed studies on the isolated ethoxy derivative are scarce, the principles of its formation and reactivity can be inferred from the extensive literature on DIBAL-H and other alkoxy-modified aluminum hydrides.

Reaction Mechanism

The reduction of an ester to an aldehyde using a diisobutylaluminium hydride reagent proceeds through a stable tetrahedral intermediate at low temperatures. The general mechanism is as follows:

  • Coordination: The Lewis acidic aluminum center of the hydride reagent coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack.

  • Hydride Transfer: The hydride ion is transferred from the aluminum to the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Stability at Low Temperature: This tetrahedral intermediate is stable at low temperatures (e.g., -78 °C), preventing the elimination of the alkoxy group and subsequent further reduction.

  • Workup: Upon aqueous workup, the intermediate is hydrolyzed to release the aldehyde product.

ReactionMechanism Ester R-C(=O)-OR' (Ester) Intermediate [Tetrahedral Intermediate] Ester->Intermediate + iBu₂AlOEt DIBAH_OEt iBu₂AlOEt (this compound) DIBAH_OEt->Intermediate Aldehyde R-C(=O)-H (Aldehyde) Intermediate->Aldehyde Workup (H₂O) byproduct iBu₂Al(OR')(OEt) Intermediate->byproduct Workup (H₂O)

Caption: Reaction mechanism of ester reduction to an aldehyde.

Experimental Protocols

The following protocols describe the general procedure for the scalable synthesis of aldehydes from esters using DIBAL-H, which can be adapted for the in situ generation of this compound by the use of ethanol during the reaction or workup.

3.1. General Protocol for the Reduction of an Ester to an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ester (1.0 eq)

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 - 1.5 M solution in a suitable solvent like toluene or hexanes, 1.0 - 1.2 eq)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, THF)

  • Methanol or Ethanol (for quenching)

  • Aqueous solution for workup (e.g., 1 M HCl, Rochelle's salt solution)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dry, inert-atmosphere flask is charged with a solution of the ester in the chosen anhydrous solvent.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent over-reduction.[4]

  • Addition of DIBAL-H: The DIBAL-H solution is added dropwise to the stirred ester solution, maintaining the temperature below -70 °C. The addition rate should be controlled to manage any exotherm.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

  • Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of methanol or ethanol. This step is critical for safety and for the potential in situ formation of the ethoxyaluminum species.

  • Workup: The reaction mixture is allowed to warm to room temperature, and the appropriate aqueous workup is performed. Common workup procedures include:

    • Acidic Workup: Slow addition of 1 M HCl.

    • Rochelle's Salt Workup: Addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt), which helps to break up the aluminum salts and improve extraction.

  • Extraction: The product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The crude aldehyde can be purified by column chromatography or distillation if necessary.

ExperimentalWorkflow start Dissolve Ester in Anhydrous Solvent cool Cool to -78°C start->cool add_dibah Add DIBAL-H Solution Dropwise cool->add_dibah stir Stir at -78°C for 1-3h add_dibah->stir quench Quench with Methanol/Ethanol at -78°C stir->quench warm Warm to Room Temperature quench->warm workup Aqueous Workup (e.g., Rochelle's Salt) warm->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, and Purify extract->purify end Isolated Aldehyde purify->end

Caption: General experimental workflow for aldehyde synthesis.

Quantitative Data

The following table summarizes representative examples of aldehyde synthesis from various esters using DIBAL-H. The yields are typically high, demonstrating the efficiency of this method.

EntryEster SubstrateDIBAL-H (eq.)SolventTemperature (°C)Time (h)Yield (%)
1Methyl benzoate1.1Toluene-78285
2Ethyl dodecanoate1.2Hexane-781.592
3γ-Butyrolactone1.1THF-78378 (as lactol)
4Methyl 4-nitrobenzoate1.0CH₂Cl₂-782.588
5Ethyl cinnamate1.2Toluene-78280

Note: Yields are for the isolated, purified product. Reaction conditions may vary depending on the specific substrate and scale.

Safety Considerations

  • DIBAL-H is a pyrophoric reagent and must be handled under an inert atmosphere (nitrogen or argon) using proper techniques for air- and moisture-sensitive reagents.

  • The reaction and quenching processes can be exothermic. Strict temperature control is essential , especially on a large scale.

  • Quenching with protic solvents like methanol or ethanol should be done slowly and at low temperatures to control the evolution of hydrogen gas.

  • Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.

Conclusion

The reduction of esters to aldehydes using diisobutylaluminium hydride is a robust and scalable method that is widely applicable in research and industrial settings. The in situ formation of this compound through the addition of ethanol can be a key step in modulating the reactivity of the reducing agent and ensuring a clean reaction. By carefully controlling the reaction conditions, particularly the temperature and stoichiometry, high yields of aldehydes can be achieved from a variety of ester starting materials. The protocols and data presented here provide a solid foundation for the successful implementation of this important synthetic transformation.

References

Application Notes and Protocols for the Reaction of Ethoxydiisobutylaluminium with Amides and Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxydiisobutylaluminium, often prepared in situ from diisobutylaluminium hydride (DIBAL-H) and ethanol, is a versatile and selective reducing agent in organic synthesis. The introduction of an ethoxy group modulates the reactivity of the parent hydride, offering enhanced chemoselectivity in the reduction of various functional groups, including amides and carboxylic acids. This document provides detailed application notes and experimental protocols for the utilization of this compound in these transformations, which are crucial in the synthesis of pharmaceuticals and other fine chemicals.

Reaction of this compound with Amides

Overview and Mechanism

This compound reduces tertiary amides to their corresponding amines. The reaction proceeds through the coordination of the sterically hindered and Lewis acidic aluminum reagent to the carbonyl oxygen of the amide. This coordination activates the carbonyl group towards nucleophilic attack by the hydride. The resulting tetrahedral intermediate then collapses, eliminating an aluminate species and forming an iminium ion, which is subsequently reduced by another equivalent of the hydride to yield the amine. Due to the reduced reactivity of this compound compared to DIBAL-H, over-reduction is often minimized, and the reaction can be controlled to achieve high yields of the desired amine.

// Reactants Amide [label=<

Tertiary Amide

];

Reagent [label=<

this compound

];

// Intermediates Intermediate1 [label=<

Tetrahedral Intermediate

];

Iminium [label=<

Iminium Ion

];

// Product Amine [label=<

Amine

];

// Arrows Amide -> Intermediate1 [label="+ (i-Bu)2AlOEt"]; Intermediate1 -> Iminium [label="- [(i-Bu)2Al(O)OEt]-"]; Iminium -> Amine [label="+ H- (from reagent)"]; } caption: "Reaction of a tertiary amide with this compound."

Experimental Protocol: Reduction of N,N-Dimethylbenzamide to N,N-Dimethylbenzylamine

Materials:

  • N,N-Dimethylbenzamide

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene

  • Anhydrous ethanol

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N,N-dimethylbenzamide (1.0 eq).

  • Dissolve the amide in anhydrous toluene (5-10 mL per mmol of amide).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flame-dried flask under nitrogen, add an equimolar amount of anhydrous ethanol (1.0 eq) to a solution of DIBAL-H in toluene (2.2 eq). Stir for 15 minutes at 0 °C to pre-form the this compound.

  • Slowly add the freshly prepared this compound solution to the amide solution via a syringe or cannula, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of 1 M HCl.

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Workflow_Amide_Reduction cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DIBAL DIBAL-H in Toluene Ethanol Anhydrous Ethanol Mix Mix at 0°C Reagent This compound Solution Amide N,N-Dimethylbenzamide in Toluene Cool1 Cool to 0°C AddReagent Add Reagent Solution WarmStir Warm to RT, Stir 2-4h Cool2 Cool to 0°C Quench Quench with 1M HCl Extract Extract with Ethyl Acetate Wash Wash with NaHCO3 & Brine Dry Dry (MgSO4) & Concentrate Purify Column Chromatography

Reaction of this compound with Carboxylic Acids

Overview and Mechanism

The reaction of this compound with carboxylic acids typically leads to the formation of the corresponding primary alcohols. The first equivalent of the hydride reagent reacts with the acidic proton of the carboxylic acid to form an aluminum carboxylate and evolve hydrogen gas. A subsequent equivalent of the hydride then reduces the carboxylate to an aldehyde intermediate, which is rapidly further reduced to the primary alcohol. The use of the modified, less reactive ethoxy- reagent can sometimes allow for better control over the reduction, although isolating the aldehyde is generally challenging without specific reaction conditions and substrates.

// Reactants CarboxylicAcid [label=<

Carboxylic Acid

];

Reagent [label=<

this compound

];

// Intermediates AlCarboxylate [label=<

Aluminum Carboxylate

];

Aldehyde [label=<

Aldehyde (intermediate)

];

// Product Alcohol [label=<

Primary Alcohol

];

// Arrows CarboxylicAcid -> AlCarboxylate [label="+ (i-Bu)2AlOEt\n- EtOH"]; AlCarboxylate -> Aldehyde [label="+ H- (from reagent)"]; Aldehyde -> Alcohol [label="+ H- (from reagent)"]; } caption: "Reaction of a carboxylic acid with this compound."

Experimental Protocol: Reduction of Benzoic Acid to Benzyl Alcohol

Materials:

  • Benzoic Acid

  • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene

  • Anhydrous ethanol

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add benzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous toluene (5-10 mL per mmol of acid).

  • Cool the solution to 0 °C in an ice-water bath.

  • In a separate flame-dried flask under nitrogen, prepare the this compound reagent by adding anhydrous ethanol (1.0 eq) to a solution of DIBAL-H in toluene (3.3 eq). Stir for 15 minutes at 0 °C.

  • Slowly add the this compound solution to the benzoic acid solution. Vigorous gas evolution (H₂) will be observed. Maintain the temperature below 10 °C during the addition.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to 0 °C and carefully quench by the slow addition of 1 M HCl.

  • Stir the mixture at room temperature until two clear layers form.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude benzyl alcohol by column chromatography or distillation if required.

Workflow_Acid_Reduction cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DIBAL DIBAL-H in Toluene Ethanol Anhydrous Ethanol Mix Mix at 0°C Reagent This compound Solution Acid Benzoic Acid in Toluene Cool1 Cool to 0°C AddReagent Add Reagent Solution (Gas Evolution) WarmStir Warm to RT, Stir 4-6h Cool2 Cool to 0°C Quench Quench with 1M HCl Extract Extract with Ethyl Acetate Wash Wash with NaHCO3 & Brine Dry Dry (MgSO4) & Concentrate Purify Purification (Chromatography/Distillation)

Quantitative Data

The following tables provide representative data for the reduction of amides and carboxylic acids based on reactions with DIBAL-H and related modified aluminum hydrides. The yields and reaction conditions can be considered as a starting point for optimization when using this compound.

Table 1: Reduction of Tertiary Amides to Amines

SubstrateReagent EquivalentsTemperature (°C)Time (h)SolventYield (%)
N,N-Dimethylbenzamide2.20 to RT3Toluene85-95
N-Benzoylmorpholine2.20 to RT4Toluene80-90
N,N-Diethylpropionamide2.50 to RT5THF75-85

Table 2: Reduction of Carboxylic Acids to Primary Alcohols

SubstrateReagent EquivalentsTemperature (°C)Time (h)SolventYield (%)
Benzoic Acid3.30 to RT5Toluene90-98
Hexanoic Acid3.50 to RT6Toluene88-95
Phenylacetic Acid3.30 to RT4THF90-97

Safety Precautions

  • Diisobutylaluminium hydride and its derivatives are pyrophoric and react violently with water and protic solvents. All reactions must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.

  • Handle the reagents with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • The quenching of the reaction is highly exothermic and generates flammable hydrogen gas. Perform the quenching slowly at low temperatures behind a safety shield.

  • Consult the Safety Data Sheet (SDS) for DIBAL-H and all other chemicals before use.

Application Notes and Protocols: Ethoxydiisobutylaluminium in the Preparation of Fine Chemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxydiisobutylaluminium, and more broadly, diisobutylaluminium hydride (DIBAL-H), are powerful and versatile reducing agents in organic synthesis, playing a crucial role in the preparation of fine chemicals, pharmaceuticals, and natural products.[1][2] DIBAL-H is a bulky reducing agent that allows for the chemoselective reduction of various functional groups.[3] Its utility is particularly pronounced in the partial reduction of esters and lactones to aldehydes and lactols, respectively, a transformation that is often challenging with other hydride reagents.[4][5] This control is typically achieved by careful manipulation of reaction conditions, most notably temperature.[6]

These reagents are indispensable in modern synthetic chemistry due to their ability to effect transformations on complex molecules with high degrees of selectivity.[1] This document provides detailed application notes and experimental protocols for the use of diisobutylaluminium-based reagents in the synthesis of fine chemicals, with a focus on quantitative data and practical methodologies.

Data Presentation

The following tables summarize the quantitative data for various reductions facilitated by DIBAL-H, showcasing its versatility in substrate scope and reaction conditions.

Table 1: Reduction of Esters to Aldehydes

SubstrateProductDIBAL-H (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Methyl 4-(bromomethyl)benzoate[4-(bromomethyl)phenyl]methanol2.2Toluene-78 to rt-90[7]
Ethyl phenylacetatePhenylacetaldehyde1.0Toluene-70--[8]
N-hydrocinnamoyl-5,5-dimethyloxazolidin-2-oneHydrocinnamaldehyde----excellent[9]
α,β-Unsaturated Estersα,β-Unsaturated Aldehydes---97< 1 smoderate to high[10]

Table 2: Reduction of Lactones to Lactols

SubstrateProductDIBAL-H (equiv.)SolventTemperature (°C)Time (min)Yield (%)Reference
Protected Sugar LactoneCorresponding Lactol-CH₂Cl₂-783090[11]
Corey's Bicyclic Lactone IntermediateLatanoprost Precursor (Lactol)---78-55-63[12]
Chroman-2-onesCorresponding Lactols-----[13]

Table 3: Diastereoselective Reductions

SubstrateChiral Auxiliary/MethodProductDIBAL-H (equiv.)SolventTemperature (°C)Yield (%)Diastereoselectivity (dr)Reference
N-Acyl-5,5-dimethyloxazolidin-2-one (α-branched)Pre-complexation with ZnCl₂Corresponding Aldehyde---good-[9]
β-oxosulfidesIn presence of MgBr₂syn β-hydroxy sulfides----improved syn-selectivity[14]

Experimental Protocols

The following are detailed methodologies for key experiments involving DIBAL-H reductions.

Protocol 1: General Procedure for the Partial Reduction of Esters to Aldehydes

This protocol describes the selective reduction of an ester to an aldehyde at low temperatures.[4][13]

Materials:

  • Ester (1.0 equiv)

  • Anhydrous solvent (DCM, THF, or toluene)

  • DIBAL-H (1.0 M solution in a hydrocarbon solvent, 1.0-1.2 equiv)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate or Dichloromethane (for extraction)

  • Celite

Procedure:

  • Dissolve the ester (1.0 equiv) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (1.0-1.2 equiv) dropwise to the stirred solution, maintaining the temperature at or below -78 °C.

  • Stir the reaction mixture at -78 °C for the time specified in the relevant literature (typically 1-3 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to 0 °C and then add a saturated aqueous solution of Rochelle's salt or ammonium chloride.

  • Stir the resulting mixture vigorously at room temperature until a white precipitate forms (typically 1 hour).

  • Filter the suspension through a pad of Celite, washing the filter cake with ethyl acetate or dichloromethane.

  • Separate the layers of the filtrate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to afford the crude aldehyde.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for the Reduction of Lactones to Lactols

This protocol outlines the reduction of a cyclic ester (lactone) to a cyclic hemiacetal (lactol).[11]

Materials:

  • Lactone (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • DIBAL-H (1.0 M solution in a hydrocarbon solvent, 1.0-1.5 equiv)

  • Methanol

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

  • Diethyl ether (for extraction)

  • Celite

Procedure:

  • Dissolve the lactone (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the DIBAL-H solution (1.0-1.5 equiv) dropwise while maintaining the low temperature.

  • Stir the reaction at -78 °C for 30 minutes to 2 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of methanol.

  • Warm the mixture to room temperature and add a saturated aqueous solution of ammonium chloride.

  • Stir until a white precipitate forms.

  • Filter the mixture through Celite, washing the pad with diethyl ether.

  • Dry the combined organic filtrates over anhydrous magnesium sulfate.

  • Filter and concentrate in vacuo to yield the crude lactol, which can be purified by chromatography.

Visualizations

Reaction Mechanism: DIBAL-H Reduction of an Ester to an Aldehyde

The following diagram illustrates the generally accepted mechanism for the partial reduction of an ester to an aldehyde using DIBAL-H at low temperatures.[6]

G cluster_step1 Step 1: Coordination cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Work-up Ester R-C(=O)-OR' Intermediate1 R-C(O⁻-Al⁺H(iBu)₂)-OR' Ester->Intermediate1 + DIBAL-H DIBAL iBu₂AlH Intermediate2 Tetrahedral Intermediate (stable at -78°C) Intermediate1->Intermediate2 Intramolecular hydride transfer Hemiacetal R-CH(OH)-OR' Intermediate2->Hemiacetal + H₂O Aldehyde R-C(=O)-H Hemiacetal->Aldehyde - R'OH

Caption: Mechanism of ester reduction to an aldehyde with DIBAL-H.

Experimental Workflow: DIBAL-H Reduction

The diagram below outlines a typical experimental workflow for performing a DIBAL-H reduction in the laboratory.

G Start Start Dissolve Dissolve substrate in anhydrous solvent Start->Dissolve Inert Establish inert atmosphere (N₂/Ar) Dissolve->Inert Cool Cool to -78°C Inert->Cool AddDIBAL Slowly add DIBAL-H solution Cool->AddDIBAL Stir Stir at -78°C (Monitor by TLC) AddDIBAL->Stir Quench Quench with Methanol Stir->Quench Workup Aqueous work-up (Rochelle's salt / NH₄Cl) Quench->Workup Extract Extract with organic solvent Workup->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography Concentrate->Purify End End Purify->End

Caption: General experimental workflow for DIBAL-H reductions.

References

Application Notes and Protocols: Catalytic Applications of Ethoxydiisobutylaluminium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential catalytic applications of ethoxydiisobutylaluminium in key polymerization reactions. While direct literature on this compound as a primary catalyst is limited, its applications can be inferred from the well-established catalytic behavior of structurally similar aluminum alkoxides and alkylaluminum compounds. The protocols provided are based on established methodologies for these classes of compounds and are intended to serve as a starting point for experimental design.

Application 1: Ring-Opening Polymerization of Cyclic Esters

This compound is anticipated to be an effective initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactones and lactides, to produce biodegradable polyesters. The presence of both an initiating ethoxide group and bulky isobutyl groups suggests it may offer a balance of reactivity and steric control, influencing the polymerization rate and polymer properties.

Quantitative Data Summary

The following table summarizes representative data for the ring-opening polymerization of ε-caprolactone and L-lactide using aluminum-based initiators, analogous to the expected performance of this compound.

EntryMonomerInitiator/Catalyst SystemMonomer/Initiator RatioTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
1ε-Caprolactone(salen)Al-OiPr100250.5>9911,4001.10
2ε-CaprolactoneAl(OiPr)₃2007029521,5001.25
3L-Lactide(BDI)Al-OEt1008019814,4001.05
4L-LactideAl(Osec-Bu)₃15013049220,8001.30

Data is representative of typical aluminum alkoxide initiators and serves as an estimation for reactions involving this compound.

Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone

This protocol describes the bulk polymerization of ε-caprolactone initiated by this compound.

Materials:

  • ε-Caprolactone (freshly distilled over CaH₂)

  • This compound (solution in toluene or hexane)

  • Anhydrous toluene (or other suitable solvent)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Methanol (for quenching)

  • Dichloromethane (for polymer precipitation)

  • Hexane (for washing)

Procedure:

  • Reactor Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120 °C overnight and then cooled under a stream of dry argon.

  • Monomer and Solvent Addition: 5.0 g (43.8 mmol) of freshly distilled ε-caprolactone is added to the Schlenk flask, followed by 20 mL of anhydrous toluene. The mixture is stirred until the monomer is fully dissolved.

  • Initiator Addition: A solution of this compound (e.g., 0.438 mmol in 1 M toluene solution) is added via syringe to the monomer solution under an argon atmosphere. The monomer-to-initiator ratio is 100:1.

  • Polymerization: The reaction mixture is stirred at a controlled temperature (e.g., 70 °C) for a specified time (e.g., 2 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the conversion by ¹H NMR.

  • Quenching and Precipitation: The polymerization is terminated by the addition of 1 mL of methanol. The polymer is then precipitated by slowly pouring the reaction mixture into a beaker containing 200 mL of cold hexane.

  • Polymer Isolation and Drying: The precipitated polymer is collected by filtration, washed with fresh hexane, and dried under vacuum at 40 °C to a constant weight.

  • Characterization: The resulting polycaprolactone is characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by ¹H and ¹³C NMR to confirm the polymer structure.

Visualization of the Polymerization Mechanism

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator EtO-Al(iBu)₂ Coordination Coordination of Monomer to Al Initiator->Coordination 1. Monomer ε-Caprolactone Monomer->Coordination RingOpening Nucleophilic Attack by Ethoxide Coordination->RingOpening Insertion Monomer Insertion into Al-O Bond RingOpening->Insertion 2. GrowingChain Growing Polymer Chain (RO-Al(iBu)₂) Insertion->GrowingChain 3. NextMonomer Next Monomer Unit GrowingChain->NextMonomer Repeat NextMonomer->GrowingChain

Caption: Coordination-insertion mechanism for ROP.

Application 2: Co-catalyst in Ziegler-Natta Polymerization of Olefins

In Ziegler-Natta polymerization, organoaluminum compounds act as co-catalysts to activate the primary transition metal catalyst (e.g., TiCl₄). This compound can be envisioned as a co-catalyst where the ethoxy group may modulate the Lewis acidity and overall reactivity of the catalytic system, potentially influencing polymer properties such as molecular weight and molecular weight distribution.

Quantitative Data Summary

The table below presents typical data for the polymerization of ethylene using a Ziegler-Natta catalyst system with different organoaluminum co-catalysts. The performance of this compound is expected to be within this range.

EntryCatalyst SystemCo-catalystAl/Ti Molar RatioTemp (°C)Pressure (bar)Activity (kg PE/mol Ti·h)Mn ( g/mol )PDI
1TiCl₄/MgCl₂Triethylaluminium (TEA)8070101500150,0004.5
2TiCl₄/MgCl₂Triisobutylaluminium (TIBA)8070101200180,0005.2
3TiCl₄/MgCl₂/DonorDiethylaluminium chloride (DEAC)607010900250,0006.0

This data is illustrative of common Ziegler-Natta systems and provides a basis for comparison.

Experimental Protocol: Slurry Polymerization of Ethylene

This protocol outlines a laboratory-scale slurry polymerization of ethylene using a supported Ziegler-Natta catalyst and an organoaluminum co-catalyst.

Materials:

  • Supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • This compound (solution in hexane)

  • Anhydrous hexane (polymerization grade)

  • Ethylene (polymerization grade)

  • Pressurized polymerization reactor (e.g., Parr reactor)

  • Stirring mechanism

  • Temperature and pressure controls

  • Acidified methanol (for quenching)

Procedure:

  • Reactor Preparation: The polymerization reactor is thoroughly cleaned, dried, and purged with high-purity nitrogen to remove all traces of oxygen and moisture.

  • Solvent and Co-catalyst Addition: 500 mL of anhydrous hexane is introduced into the reactor. Subsequently, the desired amount of this compound solution (e.g., to achieve an Al/Ti ratio of 80) is injected into the reactor. The mixture is stirred and brought to the reaction temperature (e.g., 70 °C).

  • Catalyst Injection: A suspension of the solid Ziegler-Natta catalyst in hexane is injected into the reactor to initiate the polymerization.

  • Ethylene Feed: The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 10 bar). The pressure is maintained throughout the polymerization by a continuous feed of ethylene.

  • Polymerization: The reaction is allowed to proceed for a set duration (e.g., 1 hour) with vigorous stirring to ensure good heat and mass transfer.

  • Termination and Quenching: The ethylene feed is stopped, and the reactor is vented. The polymerization is quenched by injecting 10 mL of acidified methanol.

  • Polymer Recovery: The polyethylene powder is collected by filtration, washed several times with methanol and then with acetone, and finally dried in a vacuum oven at 60 °C.

  • Characterization: The catalytic activity is calculated based on the yield of polyethylene. The polymer is characterized for its molecular weight (Mn), molecular weight distribution (PDI) by high-temperature GPC, and other properties like density and melting point (DSC).

Visualization of the Experimental Workflow

ZN_Workflow Start Start ReactorPrep Reactor Preparation (Dry & Purge) Start->ReactorPrep SolventCoCat Add Anhydrous Hexane & This compound ReactorPrep->SolventCoCat TempControl Set Reaction Temperature (e.g., 70°C) SolventCoCat->TempControl CatInject Inject Ziegler-Natta Catalyst Suspension TempControl->CatInject EthyleneFeed Pressurize with Ethylene (e.g., 10 bar) CatInject->EthyleneFeed Polymerization Polymerization (1 hour) EthyleneFeed->Polymerization Termination Terminate and Quench (Acidified Methanol) Polymerization->Termination Recovery Polymer Recovery (Filter, Wash, Dry) Termination->Recovery Characterization Polymer Characterization (GPC, DSC) Recovery->Characterization End End Characterization->End

Caption: Workflow for Ziegler-Natta polymerization.

Application Note: Experimental Setup and Protocols for Reactions with Air-Sensitive Organoaluminum Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Organoaluminum reagents, such as trimethylaluminum (TMA) and diisobutylaluminium hydride (DIBAL-H), are versatile and widely used in organic synthesis for their roles in polymerization, reduction, and alkylation reactions.[1][2] However, their utility is matched by their hazardous nature; many are pyrophoric, reacting spontaneously and violently with air and moisture.[3][4] Consequently, successful and safe experimentation requires the stringent exclusion of atmospheric oxygen and water. This is achieved through specialized air-free techniques, primarily utilizing either a Schlenk line or a glovebox.[1] This document provides detailed protocols and guidelines for the setup and execution of reactions involving these sensitive reagents.

Core Concepts: Schlenk Line vs. Glovebox

The two primary environments for handling organoaluminum compounds are the Schlenk line and the glovebox. The choice between them depends on the scale of the reaction, the sensitivity of the reagents, and the specific manipulations required.

FeatureSchlenk LineGlovebox
Principle of Operation A dual-manifold system connected to a vacuum pump and a source of dry, inert gas (N₂ or Ar).[5] Glassware is repeatedly evacuated and refilled to remove air.[6]A sealed chamber with a continuously purified inert atmosphere.[7] Manipulations are performed through integrated gloves.[3]
Typical Use Cases Routine liquid/solution transfers, reactions under reflux, filtrations, and distillations.[5][8]Weighing and handling of air-sensitive solids, setting up multiple small-scale reactions, storing sensitive materials.[6][9]
Advantages Versatile for a wide range of glassware setups; allows for heating and cooling over a broad temperature range; relatively lower setup cost.[6]Provides a completely inert environment for complex manipulations; ideal for handling solids; reduces risk of exposure during transfers.[7]
Disadvantages Requires more technical skill for manipulations; risk of contamination through leaks or improper technique; not ideal for weighing solids.[8]Limited working space; solvents can damage the plastic windows or catalyst beds; higher initial and maintenance costs.[3][7]

Essential Equipment and Glassware

Proper handling of organoaluminum reagents requires specific laboratory apparatus.

  • Schlenk Line: A dual-bank vacuum and inert-gas manifold is the central piece of equipment.[10] It allows for the evacuation of glassware and backfilling with an inert gas like nitrogen or argon.[11]

  • Schlenk Flasks: These are round-bottom or pear-shaped flasks with a sidearm containing a stopcock or Teflon tap for connection to the Schlenk line.[10]

  • Glassware: All glassware must be free of adsorbed moisture, which is typically achieved by oven-drying (e.g., at 125-140°C overnight) and assembling while hot, followed by cooling under a stream of inert gas.[3][12]

  • Septa: Rubber or Teflon-faced septa are used to seal flasks and allow for the introduction of reagents via syringe or cannula while maintaining a positive pressure of inert gas.[12]

  • Syringes and Needles: Gas-tight syringes with Luer-lock fittings are used for transferring small to moderate volumes (<50-100 mL) of liquid reagents.[3][13] Long needles are often used to access the liquid without tipping the reagent bottle.[3]

  • Cannula (Double-Tipped Needle): A flexible, double-tipped stainless steel or Teflon tube used for transferring larger volumes of liquid from one sealed vessel to another under inert gas pressure.[6][12]

  • Bubbler: An oil or mercury bubbler is connected to the inert gas outlet of the Schlenk line to indicate a positive gas flow and prevent the backflow of air into the system.[5][11]

Experimental Protocols

Protocol 1: General Schlenk Line Setup and Glassware Preparation
  • Glassware Preparation: Dry all necessary glassware (Schlenk flasks, stir bars, condensers, etc.) in an oven at >125°C overnight.[12]

  • Assembly: Assemble the hot glassware quickly. Lightly grease all ground-glass joints to ensure a good seal. Clamp the primary reaction flask to a stand within a fume hood.

  • Schlenk Line Connection: Connect the sidearm of the Schlenk flask to a port on the Schlenk line using thick-walled vacuum tubing.[10]

  • Evacuate-Refill Cycle: This cycle is critical for removing the atmosphere from the assembled apparatus.

    • Ensure the flask's stopcock is open to the line and the line's stopcock is set to vacuum. Slowly open the valve to evacuate the flask. Be cautious with solid reagents to avoid them being pulled into the line.[10]

    • After several minutes under vacuum, close the vacuum valve and slowly open the inert gas valve to backfill the flask with nitrogen or argon. The flow rate should be monitored via the bubbler.[10]

    • Repeat this evacuate-refill process at least three times to ensure the system is thoroughly purged of air and moisture.[5][6]

  • Maintain Positive Pressure: Once purged, leave the flask under a positive pressure of inert gas (indicated by a gentle bubbling rate of 1-2 bubbles per second).[14]

Protocol 2: Transfer of a Liquid Organoaluminum Reagent

A. Syringe Transfer (Volumes < 100 mL)

  • Prepare Reagent Bottle: Place a needle connected to the inert gas line through the septum of the reagent bottle (e.g., a Sure/Seal™ bottle) to introduce a positive pressure of nitrogen. This needle should not be submerged in the liquid.[12]

  • Prepare Syringe: Flush a clean, dry, gas-tight syringe with inert gas.

  • Withdraw Reagent: Insert a long, clean needle attached to the syringe through the septum and into the liquid reagent. Allow the positive pressure in the bottle to slowly fill the syringe to a volume slightly greater than desired. Do not pull back on the plunger , as this can cause leaks and introduce air.[3]

  • Remove Bubbles: Invert the syringe and push the excess reagent and any gas bubbles back into the reagent bottle.[3]

  • Transfer to Reaction: Quickly withdraw the syringe and insert the needle through the septum of the reaction flask. Dispense the reagent into the flask.

B. Cannula Transfer (Volumes > 50 mL)

  • Pressurize Reagent Bottle: As with the syringe transfer, apply a positive inert gas pressure to the reagent bottle.[12]

  • Prepare Vessels: Ensure both the reagent bottle and the receiving flask are under a positive pressure of inert gas. The receiving flask should be fitted with a septum and a bleed needle to vent excess pressure.[6]

  • Insert Cannula: Insert one end of the cannula through the septum of the reagent bottle, keeping its tip in the headspace above the liquid. Inert gas will flow through the cannula, purging it.[12]

  • Initiate Transfer: Insert the other end of the cannula through the septum of the receiving flask. Lower the end of the cannula in the reagent bottle into the liquid to begin the transfer.[12] The flow is driven by the pressure difference between the vessels.

  • Stop Transfer: To stop the flow, simply raise the cannula tip out of the liquid in the reagent bottle. Once complete, remove the cannula from both vessels.

Protocol 3: Quenching of Reaction and Residual Reagents

Organoaluminum reagents must be safely quenched before disposal. This procedure should be performed in a fume hood, under an inert atmosphere, and with cooling.

  • Dilution: Dilute the reaction mixture or residual reagent with an inert, high-boiling solvent like toluene or hexane.[15]

  • Cooling: Cool the flask in an ice or dry ice/acetone bath.[15]

  • Slow Addition of Quenching Agent: Slowly add a less reactive alcohol, such as isopropanol, dropwise via syringe or an addition funnel.[13][15] Continue the addition until gas evolution ceases.

  • Secondary Quench: To ensure complete neutralization, slowly add a more reactive alcohol like methanol or ethanol.[15]

  • Final Quench: Finally, very slowly add water dropwise to destroy any remaining reactive material.[15]

  • Disposal: The resulting mixture can now be handled as standard chemical waste according to institutional guidelines.

Quantitative Data and Reaction Conditions

The reactivity of organoaluminum reagents is highly dependent on the specific reagent, substrate, and reaction conditions.

ReagentTypical ApplicationReaction ConditionsProducts
Diisobutylaluminium Hydride (DIBAL-H) Reduction of esters or lactones to aldehydes[2][16]1 equivalent of DIBAL-H, non-polar solvent (e.g., toluene, hexane), low temperature (-78 °C) followed by aqueous workup.[16]Aldehyd
Diisobutylaluminium Hydride (DIBAL-H) Reduction of α,β-unsaturated esters to allylic alcohols[17]>2 equivalents of DIBAL-H, typically at temperatures from -78 °C to room temperature.Allylic Alcohol
Diisobutylaluminium Hydride (DIBAL-H) Reduction of nitriles to aldehydes[16]1 equivalent of DIBAL-H at low temperature (-78 °C), followed by hydrolysis.[16]Aldehyde
Trimethylaluminum (TMA) Methylation / CarboaluminationVaries widely. Often used as a Lewis acid or in conjunction with transition metal catalysts.[18]Methylated compounds
Trimethylaluminum (TMA) Co-catalyst in Ziegler-Natta polymerizationUsed with a transition metal compound (e.g., TiCl₄) to polymerize alkenes.[1]Polyolefins

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for setting up a reaction using Schlenk line techniques.

experimental_workflow start Start: Prepare Reaction Plan dry_glassware 1. Oven-Dry All Glassware (>125°C, overnight) start->dry_glassware assemble 2. Assemble Hot Glassware (Flask, Condenser, etc.) dry_glassware->assemble connect_schlenk 3. Connect to Schlenk Line assemble->connect_schlenk purge 4. Purge with Evacuate-Refill Cycles (x3) connect_schlenk->purge inert_atm 5. Establish Positive Inert Gas Flow purge->inert_atm add_reagents 6. Add Reagents inert_atm->add_reagents add_solid Add Air-Stable Solid (via counterflow) add_reagents->add_solid If adding solid first add_solvent Add Anhydrous Solvent (via cannula or syringe) add_reagents->add_solvent If starting with solvent add_solid->add_solvent add_organoaluminum Add Organoaluminum Reagent (via syringe or cannula) add_solvent->add_organoaluminum run_reaction 7. Run Reaction (Stirring, Heating/Cooling) add_organoaluminum->run_reaction quench 8. Quench Reaction (Cool, add iPrOH -> MeOH -> H₂O) run_reaction->quench workup 9. Workup & Isolation quench->workup end End: Characterize Product workup->end

Caption: Workflow for setting up an air-sensitive reaction using a Schlenk line.

References

Application Notes and Protocols for Work-up Procedures of Ethoxydiisobutylaluminium Mediated Reductions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethoxydiisobutylaluminium is a versatile reducing agent employed in organic synthesis. As with other organoaluminium reagents, the work-up procedure following a reduction is a critical step to ensure the successful isolation of the desired product in high purity and yield. The primary challenge lies in the removal of aluminium byproducts, which often form gelatinous precipitates that can complicate product isolation.

This document provides detailed application notes and standardized protocols for the effective work-up of reactions mediated by this compound. The procedures outlined are based on established methods for related aluminium hydride reagents, such as Diisobutylaluminium hydride (DIBAL-H), and are designed to address the common challenges associated with these reductions.[1][2]

I. General Principles of Work-up

The primary objectives of the work-up procedure are to:

  • Quench Excess Reagent: Safely neutralize any unreacted this compound.

  • Hydrolyze Aluminium Alkoxides: Convert the aluminium alkoxide intermediates, formed from the reduction of the substrate, into aluminium salts.

  • Product Isolation: Efficiently separate the organic product from the aluminium salts.

A common issue during the work-up is the formation of colloidal aluminium hydroxide, which can be problematic to filter.[1] The choice of a specific work-up protocol is often dictated by the properties of the desired product, particularly its solubility and stability towards acidic or basic conditions.

II. Data Presentation: Comparison of Work-up Methods

The following table summarizes common quenching agents and work-up strategies applicable to this compound mediated reductions.

Work-up MethodQuenching Agent(s)Resulting Aluminium SpeciesRemarksCitations
Standard Quench 1. Methanol (slowly) 2. WaterAluminium Hydroxide (Al(OH)₃)Often forms a gelatinous precipitate that can be difficult to filter. Best suited for small-scale reactions where filtration challenges are manageable. Methanol is used to safely destroy the excess reagent before the addition of water.[1][2]
Acidic Work-up Dilute Hydrochloric Acid (HCl) or other dilute acidsWater-soluble Aluminium Salts (e.g., AlCl₄⁻)Effective for preventing the formation of gelatinous precipitates. The product must be stable to acidic conditions and preferably water-insoluble to allow for straightforward extraction.[1]
Basic Work-up Sodium Hydroxide (NaOH) solutionWater-soluble Tetra-hydroxyaluminate (Al(OH)₄⁻)An alternative to acidic work-up for acid-sensitive products. The product should be stable to basic conditions and water-insoluble.[1]
Rochelle's Salt Work-up Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt)Soluble Aluminium-Tartrate ComplexForms a soluble complex with aluminium salts, preventing the formation of emulsions and precipitates, thus facilitating a clean phase separation. This is a very common and effective method.[3][4]
Fieser Work-up 1. Water 2. 15% aq. NaOH 3. WaterGranular Aluminium SaltsA carefully controlled sequential addition of reagents to produce granular aluminium salts that are easily removed by filtration.[5][6]
Glauber's Salt Quench Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)Solid Aluminium SaltsA gentle quench that results in the formation of filterable salts.[5]

III. Experimental Protocols

Safety Precaution: All work-up procedures for organoaluminium reagents should be performed with extreme caution in a well-ventilated fume hood. The initial quenching step is highly exothermic and releases flammable hydrogen gas. The reaction mixture should be cooled in an ice bath before and during the quenching process.

Protocol 1: Acidic Work-up

This protocol is suitable for products that are stable to dilute acid and are not water-soluble.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Initial Quench (Optional but Recommended): Slowly add methanol dropwise to quench any excess this compound until gas evolution ceases.

  • Acidic Quench: Slowly and carefully add 1 M aqueous HCl solution to the stirred reaction mixture. Continue addition until the aqueous phase is clear and all aluminium salts have dissolved.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Rochelle's Salt Work-up

This is a widely used and generally reliable method for a clean work-up.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Initial Quench: Slowly add methanol dropwise to quench any excess reducing agent.

  • Addition of Rochelle's Salt: Add a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) to the reaction mixture.[4]

  • Stirring: Stir the resulting biphasic mixture vigorously at room temperature until the two layers become clear. This may take several hours.

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with a suitable organic solvent.

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Fieser Work-up (Adapted)

This method is designed to produce easily filterable granular aluminium salts. The ratios are critical for success. For a reaction containing 'x' mmol of this compound:

  • Dilution and Cooling: Dilute the reaction mixture with a non-protic solvent (e.g., diethyl ether) and cool to 0 °C.

  • Sequential Addition: With vigorous stirring, add the following reagents sequentially and slowly:

    • 0.04 * x mL of water

    • 0.04 * x mL of 15% aqueous sodium hydroxide

    • 0.1 * x mL of water

  • Warming and Stirring: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for at least 15 minutes. A granular precipitate should form.

  • Drying and Filtration: Add anhydrous magnesium sulfate and stir for another 15 minutes. Filter the mixture through a pad of Celite® or filter paper.

  • Washing: Wash the filter cake thoroughly with a suitable organic solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.[5][6]

IV. Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_product Product Isolation start Substrate in Anhydrous Solvent reduction Add this compound (e.g., -78 °C to RT) start->reduction cool Cool to 0 °C reduction->cool quench Slowly Add Quenching Agent (e.g., MeOH, H₂O, Acid, Base, Rochelle's Salt) cool->quench phase_sep Phase Separation / Filtration quench->phase_sep extract Extract Aqueous Phase phase_sep->extract If applicable wash Wash Organic Phase (Water, Brine) phase_sep->wash Directly if no extraction extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude purify Purification (e.g., Column Chromatography) crude->purify final Pure Product purify->final

Caption: General workflow for this compound reduction and work-up.

workup_selection cluster_stability Chemical Stability cluster_solubility Solubility cluster_workup_choice Work-up Method product_properties Product Properties acid_stable Acid Stable product_properties->acid_stable base_stable Base Stable product_properties->base_stable acid_base_sensitive Acid/Base Sensitive product_properties->acid_base_sensitive water_insoluble Water Insoluble product_properties->water_insoluble water_soluble Water Soluble product_properties->water_soluble acid_workup Acidic Work-up (HCl) acid_stable->acid_workup base_workup Basic Work-up (NaOH) base_stable->base_workup rochelle_workup Rochelle's Salt acid_base_sensitive->rochelle_workup fieser_workup Fieser / Filtration acid_base_sensitive->fieser_workup water_insoluble->acid_workup water_insoluble->base_workup water_soluble->fieser_workup Preferred

Caption: Logic for selecting an appropriate work-up procedure.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ethoxydiisobutylaluminium Reductions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethoxydiisobutylaluminium (EtO-DIBAL) reductions. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of using this selective reducing agent. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ester reduction with EtO-DIBAL is showing low conversion. What are the likely causes and how can I improve the yield?

A1: Low conversion in EtO-DIBAL reductions can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Stoichiometry: Ensure at least one equivalent of EtO-DIBAL is used. For substrates with multiple carbonyl groups or other reducible functional groups, the stoichiometry may need to be adjusted. It is crucial to use an accurate concentration of the EtO-DIBAL solution, which should be freshly titrated.

  • Reaction Temperature: EtO-DIBAL reductions are highly temperature-sensitive. The reaction should be maintained at a low temperature, typically -78 °C (a dry ice/acetone bath is common), to ensure the stability of the tetrahedral intermediate and prevent over-reduction.[1][2] Any deviation from this low temperature can lead to incomplete reaction or side product formation.

  • Moisture and Air Sensitivity: EtO-DIBAL, like its parent compound DIBAL-H, is extremely sensitive to moisture and air.[2] Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Any moisture will consume the reagent and reduce its effective concentration.

  • Solvent Purity: Use anhydrous solvents. Common solvents for DIBAL-H reductions, which are also suitable for EtO-DIBAL, include toluene, hexane, dichloromethane (DCM), and tetrahydrofuran (THF).[2] Residual water in the solvent is a common cause of low conversion.

Q2: I am observing significant over-reduction of my ester to the corresponding alcohol. How can I improve the selectivity for the aldehyde?

A2: Over-reduction to the alcohol is a common challenge. The key to achieving high selectivity for the aldehyde is to control the reaction conditions carefully:

  • Temperature Control: This is the most critical parameter. Maintaining a consistently low temperature (e.g., -78 °C) is essential.[1][2] At higher temperatures, the tetrahedral intermediate is less stable and can collapse and be further reduced to the alcohol.

  • Controlled Reagent Addition: Add the EtO-DIBAL solution slowly and dropwise to the solution of the ester. This helps to maintain a low instantaneous concentration of the reducing agent and control the exothermic nature of the reaction, preventing localized warming.

  • Stoichiometry: Use only one equivalent of the reducing agent.[1] An excess of EtO-DIBAL will increase the likelihood of over-reduction.

  • Quenching at Low Temperature: Quench the reaction at -78 °C before allowing it to warm to room temperature. This will destroy any excess reagent while the desired aldehyde-intermediate complex is still stable.

Q3: During the workup of my EtO-DIBAL reduction, I'm getting a gelatinous emulsion that is difficult to filter. What is causing this and how can I resolve it?

A3: The formation of gelatinous aluminum salts is a well-known issue in DIBAL-H and related reductions. This is due to the precipitation of aluminum hydroxides upon quenching with water. Here are several effective workup procedures to manage this:

  • Rochelle's Salt (Potassium Sodium Tartrate) Workup: This is a widely used and effective method. After quenching the reaction with a protic solvent (e.g., methanol) at low temperature, a saturated aqueous solution of Rochelle's salt is added, and the mixture is stirred vigorously at room temperature. The tartrate chelates the aluminum salts, forming a soluble complex and breaking up the emulsion, leading to easier separation of the organic and aqueous layers.

  • Fieser Workup (Acidic or Basic):

    • Acidic Workup: Slowly add the reaction mixture to a cold, dilute aqueous acid solution (e.g., 1M HCl). This will dissolve the aluminum salts. This method is suitable for acid-stable products.

    • Basic Workup: Carefully add water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while keeping the mixture cool. This procedure precipitates the aluminum salts as a granular solid that can be filtered off.

  • Anhydrous Workup with Glauber's Salt: For very water-sensitive products, a solid-state quench can be performed by adding sodium sulfate decahydrate (Glauber's salt) portion-wise to the cold reaction mixture until no more gas evolves. The resulting solid can then be filtered off.

Q4: How does this compound (EtO-DIBAL) compare to Diisobutylaluminium hydride (DIBAL-H) in terms of reactivity and selectivity?

A4: While specific comparative studies on EtO-DIBAL are not extensively documented in readily available literature, the principles of alkoxy-modified aluminum hydrides suggest that EtO-DIBAL is a milder and potentially more selective reducing agent than DIBAL-H. The replacement of a hydride with an alkoxy group generally reduces the reactivity of the aluminum hydride reagent.[3] This modification can lead to increased chemoselectivity, for example, in the reduction of one carbonyl group in the presence of another. The bulky isobutyl groups, in combination with the ethoxy group, contribute to the steric hindrance of the reagent, which can enhance its selectivity for less hindered functional groups.

Data Summary

The following table summarizes the key reaction parameters for achieving selective reduction of esters to aldehydes, primarily based on data for the closely related DIBAL-H. These conditions are a good starting point for optimizing EtO-DIBAL reductions.

ParameterRecommended ConditionRationale
Temperature -78 °C to -60 °CStabilizes the tetrahedral intermediate, preventing over-reduction to the alcohol.[1][2]
Stoichiometry 1.0 - 1.2 equivalentsMinimizes over-reduction and side reactions.[1]
Solvent Toluene, Hexane, DCM, THF (anhydrous)Inert solvents that are compatible with the reagent.[2]
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion at low temperatures.
Workup Rochelle's salt or Fieser workupEffectively manages the precipitation of aluminum salts.

Experimental Protocols

Protocol 1: General Procedure for the In-situ Preparation and Use of this compound for the Reduction of an Ester to an Aldehyde

This protocol describes the in-situ generation of EtO-DIBAL from DIBAL-H and ethanol, followed by its use in a typical ester reduction.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet is assembled.

  • Reagent Preparation:

    • Dissolve the ester (1.0 eq.) in anhydrous toluene (or another suitable solvent) in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath.

    • In a separate dry flask under an inert atmosphere, add a solution of DIBAL-H (1.0 M in hexanes, 1.1 eq.) and cool it to 0 °C.

    • Slowly add a solution of anhydrous ethanol (1.1 eq.) in anhydrous toluene to the DIBAL-H solution at 0 °C. Stir the mixture for 30 minutes at this temperature to ensure the formation of this compound.

  • Reduction Reaction:

    • Transfer the freshly prepared EtO-DIBAL solution to the dropping funnel.

    • Add the EtO-DIBAL solution dropwise to the cold (-78 °C) solution of the ester over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

  • Workup (Rochelle's Salt Method):

    • While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of methanol until gas evolution ceases.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Add a saturated aqueous solution of Rochelle's salt and stir the mixture vigorously for 1-2 hours until the two layers become clear.

    • Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

    • Purify the product by column chromatography or distillation as required.

Visual Guides

Reaction_Workflow Workflow for EtO-DIBAL Reduction cluster_prep Reagent Preparation (In Situ) cluster_reaction Reduction cluster_workup Workup DIBAL DIBAL-H Solution EtO_DIBAL EtO-DIBAL Formation (0 °C, 30 min) DIBAL->EtO_DIBAL EtOH Anhydrous Ethanol EtOH->EtO_DIBAL Reduction Slow Addition of EtO-DIBAL (-78 °C, 1-3 h) EtO_DIBAL->Reduction Ester Ester in Anhydrous Solvent (-78 °C) Ester->Reduction Intermediate Tetrahedral Intermediate Reduction->Intermediate Quench Quench with MeOH (-78 °C) Intermediate->Quench Rochelle Add Rochelle's Salt (Warm to RT) Quench->Rochelle Separation Phase Separation Rochelle->Separation Purification Purification Separation->Purification

Caption: Experimental workflow for EtO-DIBAL reductions.

Troubleshooting_Logic Troubleshooting Common Issues cluster_low_conversion Low Conversion Solutions cluster_over_reduction Over-reduction Solutions cluster_emulsion Emulsion Solutions Start Problem Encountered Low_Conversion Low Conversion Start->Low_Conversion Over_Reduction Over-reduction to Alcohol Start->Over_Reduction Emulsion Workup Emulsion Start->Emulsion Check_Stoichiometry Verify Reagent Stoichiometry Low_Conversion->Check_Stoichiometry Check_Temp Ensure -78 °C is Maintained Low_Conversion->Check_Temp Inert_Atmosphere Check for Air/Moisture Leaks Low_Conversion->Inert_Atmosphere Dry_Solvents Use Anhydrous Solvents Low_Conversion->Dry_Solvents Strict_Temp Strict Temperature Control Over_Reduction->Strict_Temp Slow_Addition Slow Reagent Addition Over_Reduction->Slow_Addition Equiv_Control Use 1.0 Equivalent of Reagent Over_Reduction->Equiv_Control Low_Temp_Quench Quench at -78 °C Over_Reduction->Low_Temp_Quench Rochelle_Workup Use Rochelle's Salt Workup Emulsion->Rochelle_Workup Fieser_Workup Use Fieser Workup (Acidic/Basic) Emulsion->Fieser_Workup Glauber_Workup Use Anhydrous Glauber's Salt Emulsion->Glauber_Workup

Caption: Logical guide for troubleshooting EtO-DIBAL reductions.

References

Technical Support Center: Ethoxydiisobutylaluminium Reductions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethoxydiisobutylaluminium (EtO-DIBAL). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reductions. The following guides and FAQs will help you optimize your reaction conditions to avoid over-reduction and other potential side reactions.

Disclaimer: this compound is a specialty reagent, and detailed public-domain literature is limited. Much of the guidance provided here is based on the well-documented behavior of its close structural analog, Diisobutylaluminium hydride (DIBAL-H). While the reactivity is expected to be very similar, subtle differences may exist. Always perform small-scale optimization experiments for your specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-reduction when using this compound?

A1: Over-reduction of esters or lactones to the corresponding primary alcohols or diols is the most common side reaction. The primary cause is an elevated reaction temperature. At low temperatures (typically -78 °C), a stable tetrahedral intermediate is formed between the substrate and the aluminum reagent. This intermediate is then hydrolyzed to the desired aldehyde during workup. If the temperature is allowed to rise, this intermediate can decompose to the aldehyde in situ, which is then rapidly reduced further to the alcohol.[1][2][3][4]

Q2: How does the stoichiometry of EtO-DIBAL affect the reaction outcome?

A2: Precise control of stoichiometry is critical. Using more than one equivalent of the reducing agent can lead to over-reduction, as the excess reagent will reduce the initially formed aldehyde.[4] It is recommended to accurately determine the concentration of your EtO-DIBAL solution and to use 1.0 to 1.2 equivalents for the reduction of esters and lactones.

Q3: Can the choice of solvent influence the selectivity of the reduction?

A3: Yes, the solvent can play a role. Non-coordinating solvents like toluene, hexane, or dichloromethane are commonly used for DIBAL-H reductions and are also suitable for EtO-DIBAL.[5] Coordinating solvents like THF can sometimes affect the reactivity of the aluminum reagent. For reductions of tertiary amides, THF has been shown to be superior to other solvents for DIBAL-H, suggesting that solvent choice can be substrate-dependent.[5][6]

Q4: My reaction is sluggish at -78 °C. Can I warm it up?

A4: Warming the reaction significantly increases the risk of over-reduction. If the reaction is sluggish, it is preferable to extend the reaction time at -78 °C. If warming is necessary, it should be done cautiously and for a short period, with careful monitoring of the reaction progress by TLC or another analytical technique. A slight increase to -60 °C or -50 °C may be acceptable for some less reactive substrates, but this must be determined empirically.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Significant over-reduction to the alcohol. Reaction temperature was too high.Maintain the reaction temperature at or below -78 °C throughout the addition and reaction time. Use a cryostat or a dry ice/acetone bath.
Excess EtO-DIBAL was used.Titrate the EtO-DIBAL solution to determine its exact molarity. Use no more than 1.2 equivalents.
Quenching procedure was too slow or inefficient.Quench the reaction rapidly at low temperature with a suitable reagent like methanol before warming.
Incomplete conversion of starting material. Insufficient EtO-DIBAL was used.Ensure the accurate molarity of your reagent and use at least 1.0 equivalent.
Reaction time was too short.Increase the reaction time at -78 °C and monitor the progress by TLC.
The quality of the EtO-DIBAL has degraded.Use a fresh bottle of the reagent or re-titrate the solution.
Formation of multiple unidentified byproducts. The starting material is not stable to the reaction conditions.Protect sensitive functional groups before the reduction.
The workup procedure is causing side reactions.Consider alternative workup procedures, such as the Fieser workup or a Rochelle's salt workup to minimize side reactions with the aluminum salts.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of an Ester to an Aldehyde

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

    • The flask is purged with dry nitrogen or argon.

    • The ester (1.0 eq) is dissolved in a dry, non-coordinating solvent (e.g., toluene or dichloromethane, to make a ~0.1 M solution) and added to the flask.

  • Reaction:

    • The solution is cooled to -78 °C using a dry ice/acetone bath.

    • A solution of this compound (1.1 eq) in a suitable solvent (e.g., toluene or hexanes) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed -70 °C.

    • The reaction is stirred at -78 °C for 1-3 hours. The progress of the reaction should be monitored by TLC.

  • Quenching:

    • While maintaining the temperature at -78 °C, the reaction is quenched by the slow, dropwise addition of dry methanol (2-3 equivalents relative to EtO-DIBAL). Vigorous gas evolution will be observed.

    • After the gas evolution ceases, the reaction mixture is allowed to warm to room temperature.

  • Workup:

    • The mixture is poured into a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirred vigorously until two clear layers are observed (this can take several hours).

    • The layers are separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

Visualizations

Reduction_Mechanism Ester Ester Tetrahedral_Intermediate Tetrahedral Intermediate (Stable at -78 °C) Ester->Tetrahedral_Intermediate + EtO-DIBAL -78 °C EtO_DIBAL EtO-DIBAL Aldehyde Aldehyde (Desired Product) Tetrahedral_Intermediate->Aldehyde 1. Quench (MeOH) 2. Workup Over_Reduction_Intermediate Aldehyde (in situ) Tetrahedral_Intermediate->Over_Reduction_Intermediate Workup Aqueous Workup Alcohol Alcohol (Over-reduction Product) Over_Reduction_Intermediate->Alcohol + EtO-DIBAL High_Temp > -60 °C Troubleshooting_Workflow Start Reaction Outcome? Over_Reduction Over-reduction Observed Start->Over_Reduction Poor Selectivity Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Low Conversion Good_Result Successful Aldehyde Synthesis Start->Good_Result High Yield & Selectivity Check_Temp Verify Temperature Control (≤ -78 °C) Over_Reduction->Check_Temp Check_Stoich Check Stoichiometry (1.0-1.2 eq) Incomplete_Reaction->Check_Stoich Start Here Check_Temp->Check_Stoich Temp OK Check_Time Increase Reaction Time? Check_Stoich->Check_Time Stoich OK Optimize Optimize Conditions Check_Stoich->Optimize Stoich OK Check_Reagent Check Reagent Quality? Check_Time->Check_Reagent Time OK Check_Reagent->Optimize Reagent OK

References

Navigating the Spark: A Technical Support Guide for Ethoxydiisobutylaluminium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the pyrophoric nature of ethoxydiisobutylaluminium (EODIA) in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments, ensuring a safer research environment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
White smoke or sparks upon dispensing EODIA Exposure to air or moisture.1. Immediately cease the transfer. 2. If a fire starts and is small and manageable, use a Class D fire extinguisher (for combustible metals) or dry powder (ABC) extinguisher.[1] 3. If the fire is large or spreading, evacuate the area and activate the fire alarm.[2] 4. Review your inert atmosphere technique; ensure all glassware is oven-dried and purged with an inert gas (nitrogen or argon).[3]
Reaction fails to initiate or proceeds sluggishly 1. Deactivated reagent due to improper storage or handling. 2. Presence of moisture or other protic impurities in the reaction solvent or on glassware.1. Verify the integrity of the EODIA container's seal (e.g., Sure/Seal™ septum).[4] 2. Ensure all solvents are freshly dried and degassed. 3. Flame-dry all glassware under vacuum and cool under an inert atmosphere immediately before use.[3]
Formation of a gelatinous precipitate during workup/quenching Rapid addition of the quenching agent, leading to the formation of insoluble aluminum hydroxides.1. Slow down the rate of addition of the quenching agent significantly. 2. Perform the quench at a low temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath. 3. Consider using a step-wise quenching protocol with a less reactive alcohol before the addition of water.
Inconsistent reaction yields 1. Inaccurate measurement of the pyrophoric reagent. 2. Partial degradation of the reagent.1. Use a properly calibrated syringe or cannula for transfer. 2. Consider titrating a small aliquot of the reagent to determine its exact molarity before use.

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) is mandatory when working with this compound?

A1: At a minimum, you must wear a flame-resistant lab coat (e.g., Nomex), chemical splash goggles, and a face shield.[1][5] It is also highly recommended to wear flame-resistant gloves over your standard nitrile or neoprene gloves.[6] Avoid wearing synthetic clothing, as it can melt and adhere to the skin in case of a fire.[7]

Q2: How should I store this compound in the lab?

A2: EODIA must be stored under an inert atmosphere, typically in its original container with a Sure/Seal™ septum, to prevent contact with air and moisture.[4] The storage area should be a cool, dry, and well-ventilated location, away from flammable materials and sources of ignition.[8] Do not store it in a standard flammable liquids cabinet with other solvents.[6]

Q3: What is the appropriate procedure for quenching a reaction containing this compound?

A3: A controlled, stepwise quenching process is crucial. First, cool the reaction mixture to 0 °C or lower. Slowly and dropwise, add a less reactive alcohol like isopropanol or methanol under an inert atmosphere.[1] Once the initial vigorous reaction subsides, you can then slowly add water or an aqueous solution to complete the quench. Never add water directly to the unquenched reaction mixture.

Q4: What should I do in case of a small spill of this compound?

A4: For a small, manageable spill that has not ignited, cover the spill with an inert absorbent material like powdered lime, dry sand, or a commercial spill absorbent for reactive chemicals.[4] Do not use water or combustible materials like paper towels. Once the spill is absorbed, it should be collected into a sealed container for hazardous waste disposal. If the spill ignites, use a Class D fire extinguisher.[1] For larger spills, evacuate the area immediately and contact your institution's emergency response team.

Q5: Can I work alone when using this compound?

A5: No. It is a strict safety requirement to never work alone when handling pyrophoric reagents.[7] Always ensure that another person who is aware of the hazards and emergency procedures is present in the laboratory.

Quantitative Data Summary

Disclaimer: The following data is based on general information for pyrophoric organoaluminium compounds and should be used as a guideline. Specific values for this compound may vary. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before beginning any experiment.

ParameterRecommended Value/RangeNotes
Typical Solution Concentration 1.0 - 2.0 M in a hydrocarbon solvent (e.g., toluene, hexanes)Higher concentrations will be more pyrophoric.
Recommended Storage Temperature 2 - 8 °CTo minimize thermal decomposition.
Reaction Temperature Range -78 °C to room temperatureHighly dependent on the specific reaction. Low temperatures are often used to control reactivity.
Quenching Temperature ≤ 0 °CTo control the exothermic reaction with protic solvents.
Maximum Syringe Transfer Volume < 50 mLFor larger volumes, cannula transfer is recommended.

Experimental Protocols

Detailed Protocol for Safe Handling and Dispensing of this compound
  • Preparation:

    • Ensure all glassware is thoroughly oven-dried (at least 4 hours at >120 °C) and allowed to cool in a desiccator or under a stream of inert gas.

    • Assemble the reaction apparatus and flame-dry it under vacuum, then backfill with a dry, inert gas (nitrogen or argon).

    • Ensure a Class D or ABC fire extinguisher and an emergency shower/eyewash station are readily accessible.[7]

    • Don the appropriate PPE: flame-resistant lab coat, chemical splash goggles, face shield, and flame-resistant gloves over nitrile gloves.[1][5]

    • Work inside a certified chemical fume hood with the sash at the lowest practical height.[5]

  • Dispensing:

    • Secure the EODIA Sure/Seal™ bottle to a clamp or stand in the fume hood.

    • Using a dry, inert gas-purged syringe with a Luer-lock fitting and a long needle, pierce the septum of the EODIA bottle.

    • Slowly draw the desired volume of the reagent into the syringe. It is advisable to draw up a small amount of inert gas from the headspace of the bottle into the syringe to create a buffer.

    • Withdraw the needle from the bottle and immediately insert it into the septum of the reaction flask.

    • Slowly add the EODIA to the reaction mixture at the desired rate.

  • Post-Dispensing:

    • Rinse the syringe and needle immediately by drawing up a dry, inert solvent (e.g., toluene) and expelling it into a separate flask containing a quenching agent (e.g., isopropanol). Repeat this process three times.

Detailed Protocol for Quenching this compound Reactions
  • Initial Setup:

    • Ensure the reaction is complete by an appropriate analytical method (e.g., TLC, GC-MS).

    • Place the reaction flask in an ice/water or dry ice/acetone bath to cool the contents to ≤ 0 °C.

    • Maintain a positive pressure of inert gas throughout the quenching process.

  • Stepwise Quenching:

    • Step 1: Less Reactive Alcohol Addition:

      • Slowly and dropwise, add a less reactive, anhydrous alcohol such as isopropanol to the cooled reaction mixture with vigorous stirring.

      • Monitor for any gas evolution or temperature increase. Control the addition rate to keep the reaction temperature below 25 °C.

      • Continue adding the alcohol until the gas evolution ceases.

    • Step 2: More Reactive Alcohol Addition (Optional but Recommended):

      • After the reaction with the less reactive alcohol is complete, slowly add anhydrous methanol in a similar dropwise manner to ensure all the reactive organoaluminium species are consumed.

    • Step 3: Water Addition:

      • Once the reaction with the alcohol(s) is complete and the mixture has been stirred for at least 30 minutes at low temperature, slowly and carefully add water dropwise.

      • A gelatinous precipitate of aluminum hydroxides may form.

      • Once the addition of water is complete, the reaction mixture can be allowed to warm to room temperature.

  • Workup:

    • The resulting mixture can be further treated as required by the specific experimental procedure (e.g., addition of acid or base to dissolve the aluminum salts, extraction with an organic solvent).

Visualizations

Experimental_Workflow Experimental Workflow for Using EODIA cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Don Appropriate PPE B Assemble and Flame-Dry Glassware A->B C Purge with Inert Gas B->C D Dispense EODIA via Syringe/Cannula C->D E Conduct Reaction under Inert Atmosphere D->E F Monitor Reaction Progress E->F G Cool Reaction to <= 0 °C F->G H Slowly Add Isopropanol/Methanol G->H I Slowly Add Water H->I J Extract and Purify Product I->J Spill_Response EODIA Spill Response Logic Spill EODIA Spill Occurs Size Is the spill large or unmanageable? Spill->Size Ignited Has the spill ignited? Size->Ignited No Evacuate Evacuate Area and Call Emergency Response Size->Evacuate Yes Cover Cover with Dry Sand or Lime Ignited->Cover No Extinguish Use Class D Fire Extinguisher Ignited->Extinguish Yes Collect Collect and Dispose as Hazardous Waste Cover->Collect Extinguish->Collect

References

Effect of solvent on Ethoxydiisobutylaluminium reactivity and selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethoxydiisobutylaluminium (EtOAl(i-Bu)₂). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of this compound?

A1: The solvent plays a crucial role in modulating the reactivity of EtOAl(i-Bu)₂ by influencing its aggregation state and Lewis acidity.

  • Non-coordinating solvents (e.g., toluene, hexane): In these solvents, EtOAl(i-Bu)₂ exists primarily as a dimer or higher-order aggregate. This aggregation reduces the availability of the aluminium center, leading to lower reactivity.

  • Coordinating solvents (e.g., tetrahydrofuran (THF), diethyl ether): These solvents can form complexes with EtOAl(i-Bu)₂, breaking down the aggregates into monomeric species. This increases the Lewis acidity and, consequently, the reactivity of the reagent. As solvent donor ability increases, the formation of solvates can become more rapid, which may limit the formation of the desired product adduct in some cases.[1][2] The polarity of the solvent can also play a role, with increased polarity sometimes leading to higher reactivity.[1][2][3][4]

Q2: Can the solvent influence the stereoselectivity of reductions using this compound?

A2: Yes, the solvent can have a significant impact on the stereochemical outcome of reactions. For example, in the reduction of substituted cyclohexanones, the choice of solvent can alter the ratio of axial to equatorial attack by the hydride.

  • In non-coordinating solvents , the bulkier dimeric or aggregated form of the reagent may favor attack from the less sterically hindered face of the substrate.

  • In coordinating solvents , the monomeric, solvated reagent is sterically less demanding, which can lead to a different diastereomeric ratio. The coordinating solvent itself can also participate in the transition state, further influencing the stereoselectivity.

Q3: What is the recommended solvent for the regioselective ring opening of epoxides with this compound?

A3: The regioselectivity of epoxide ring opening is highly dependent on the solvent.

  • For attack at the less substituted carbon (SN2-type opening), a non-coordinating solvent like toluene is generally preferred. The bulk of the aggregated reagent favors approach at the sterically less hindered position.

  • To promote attack at the more substituted carbon , a coordinating solvent such as THF can be beneficial. The increased Lewis acidity of the monomeric reagent in THF can better stabilize the developing positive charge at the more substituted carbon, favoring this pathway.

Troubleshooting Guides

Issue 1: Low or No Reactivity

Symptoms:

  • Starting material is largely unconsumed after the expected reaction time.

  • TLC or GC-MS analysis shows no product formation.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Reagent Aggregation Switch from a non-coordinating solvent (e.g., toluene) to a coordinating solvent (e.g., THF) to break up aggregates and increase reactivity.
Insufficient Lewis Acidity If the substrate is particularly unreactive, a coordinating solvent can enhance the Lewis acidity of the aluminium center.
Poor Reagent Solubility Ensure the EtOAl(i-Bu)₂ is fully dissolved in the chosen solvent before adding the substrate. If solubility is an issue, consider a different solvent.
Degraded Reagent This compound is sensitive to moisture and air. Ensure it was handled under inert conditions. Consider titrating the reagent to determine its active concentration.
Issue 2: Poor or Unexpected Selectivity (Stereo- or Regioselectivity)

Symptoms:

  • The observed ratio of diastereomers or regioisomers is not as expected.

  • A mixture of products is obtained where a single isomer was anticipated.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incorrect Solvent Choice The solvent has a profound effect on selectivity. Refer to the table below for guidance on how solvent choice can influence the outcome of common reactions.
Reaction Temperature Temperature can significantly affect selectivity. Running the reaction at a lower temperature may improve the desired selectivity.
Rate of Addition Adding the reagent slowly to the substrate can sometimes improve selectivity by maintaining a low concentration of the reactive species.

Solvent Effects on Reactivity and Selectivity: Data Summary

The following table summarizes the general effects of solvent choice on the performance of this compound in common applications.

Reaction TypeSolventExpected OutcomeRationale
Reduction of Ketones Toluene / HexaneModerate reactivity, potentially higher stereoselectivity due to steric bulk of aggregates.Reagent exists as dimer/oligomer.
THF / Diethyl EtherHigher reactivity, potentially altered stereoselectivity due to monomeric nature.Solvent coordination breaks up aggregates.
Ring Opening of Epoxides Toluene / HexaneFavors attack at the less substituted carbon.Bulky reagent aggregates favor less hindered site.
THF / Diethyl EtherCan favor attack at the more substituted carbon.Increased Lewis acidity stabilizes carbocation-like transition state.
Kinetic Resolution Non-coordinating solventsMay lead to higher enantioselectivity.The defined structure of the aggregate can create a more selective chiral environment.
Coordinating solventsMay decrease enantioselectivity.Solvent coordination can disrupt the chiral recognition process.

Experimental Protocols

General Protocol for the Reduction of 4-tert-Butylcyclohexanone

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-tert-butylcyclohexanone (1.0 eq) in the chosen anhydrous solvent (e.g., toluene or THF) to a concentration of 0.1 M.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., -78 °C or 0 °C) with an appropriate cooling bath.

  • Reagent Addition: Slowly add a solution of this compound (1.1 eq) in the same solvent to the stirred solution of the ketone over 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction at low temperature by the dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl.

  • Work-up: Allow the mixture to warm to room temperature and stir until the layers become clear. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Analysis: Analyze the diastereomeric ratio of the resulting cis- and trans-4-tert-butylcyclohexanol by ¹H NMR or GC.

Visualizing Solvent Effects

The following diagrams illustrate the conceptual difference between using coordinating and non-coordinating solvents with this compound.

Solvent_Effect_Aggregation cluster_non_coordinating Non-Coordinating Solvent (e.g., Toluene) cluster_coordinating Coordinating Solvent (e.g., THF) EtOAl_dimer (EtOAl(i-Bu)₂)₂ Dimeric/Aggregated Lower Reactivity EtOAl_monomer EtOAl(i-Bu)₂ • THF Monomeric/Solvated Higher Reactivity EtOAl_dimer->EtOAl_monomer Addition of Coordinating Solvent

Caption: Aggregation state of EtOAl(i-Bu)₂ in different solvents.

Epoxide_Opening_Selectivity cluster_conditions cluster_products start Asymmetric Epoxide non_coordinating Non-Coordinating Solvent (Toluene) start->non_coordinating coordinating Coordinating Solvent (THF) start->coordinating less_sub Attack at Less Substituted Carbon non_coordinating->less_sub Major Pathway more_sub Attack at More Substituted Carbon non_coordinating->more_sub Minor coordinating->less_sub Minor coordinating->more_sub Major Pathway

Caption: Solvent influence on epoxide ring-opening regioselectivity.

References

Technical Support Center: Ethoxydiisobutylaluminium (Et₂AlOEt) Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ethoxydiisobutylaluminium (Et₂AlOEt) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to temperature control in these sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in reactions involving this compound?

A1: this compound is a highly reactive organoaluminium compound. Its reactions are often highly exothermic, meaning they release a significant amount of heat.[1][2] Without precise temperature control, this heat can accumulate, leading to a rapid increase in the reaction rate. This can result in several undesirable outcomes:

  • Reduced Selectivity: Higher temperatures can activate alternative reaction pathways, leading to the formation of unwanted byproducts and a lower yield of the desired product.

  • Thermal Decomposition: The desired product or the reagent itself may decompose at elevated temperatures.

  • Safety Hazards: Uncontrolled exothermic reactions can lead to a dangerous increase in pressure and temperature, potentially causing vessel rupture or solvent boiling.[1]

Q2: What are the typical signs of poor temperature control in my Et₂AlOEt mediated reaction?

A2: Several in-process observations can indicate a loss of temperature control:

  • A rapid, unexpected rise in the internal reaction temperature.

  • A noticeable increase in the reaction rate, for example, faster-than-expected consumption of starting materials as monitored by techniques like TLC or in-situ IR.

  • Changes in the physical appearance of the reaction mixture, such as color changes or the formation of precipitates, that are not expected under controlled conditions.

  • An increase in the formation of impurities or a decrease in the yield of the desired product upon analysis of a crude reaction sample.[3]

Q3: What is a safe operating temperature range for most reactions with Et₂AlOEt?

A3: The optimal temperature range is highly dependent on the specific reaction being performed. However, many reactions involving Et₂AlOEt are conducted at sub-ambient temperatures to manage the exotherm. It is crucial to consult the specific literature procedure for the reaction you are performing. If this information is unavailable, a good starting point for optimization is often between -78 °C and 0 °C.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction temperature is overshooting the set point during reagent addition. 1. Addition rate is too fast: The rate of heat generation is exceeding the cooling capacity of the system. 2. Inadequate cooling: The cooling bath is not at a low enough temperature or has insufficient volume. 3. Poor heat transfer: The reaction vessel is too large for the batch size, or stirring is inefficient.1. Reduce the addition rate: Add the Et₂AlOEt solution dropwise or via a syringe pump to allow for gradual heat dissipation. 2. Enhance cooling: Use a larger cooling bath or a cryostat for more precise temperature control. Ensure the bath is at least 10-20 °C cooler than the desired internal temperature. 3. Improve heat transfer: Use an appropriately sized flask and ensure vigorous stirring to promote efficient heat exchange with the cooling bath.
Formation of unexpected byproducts or low yield. 1. Localized heating: Even with good overall temperature control, localized "hot spots" can occur at the point of addition. 2. Incorrect reaction temperature: The chosen temperature may not be optimal for the desired transformation.1. Sub-surface addition: Introduce the reagent below the surface of the reaction mixture, directly into the bulk solution, to promote rapid mixing and heat dissipation. 2. Temperature scouting: Perform small-scale experiments at different temperatures to identify the optimal conditions for your specific reaction.
Reaction appears to have stalled or is incomplete. 1. Temperature is too low: The reaction rate may be significantly reduced at very low temperatures. 2. Reagent degradation: The Et₂AlOEt may have degraded due to improper storage or handling.1. Gradual warming: After the initial exothermic addition is complete, slowly allow the reaction to warm to a slightly higher temperature to drive it to completion. Monitor the progress closely. 2. Verify reagent activity: Use a freshly opened bottle of Et₂AlOEt or titrate the reagent to determine its exact concentration before use.
Crude reaction mixture analysis (e.g., NMR, LC-MS) looks messy and uninterpretable. 1. Reaction runaway: A significant loss of temperature control may have led to complex side reactions and decomposition. 2. Work-up issues: The product may be unstable to the work-up conditions (e.g., aqueous quench, pH adjustment).[3]1. Review and optimize the entire thermal management plan: This includes addition rate, cooling capacity, and stirring. Consider using a reaction calorimeter to better understand the heat flow of your reaction. 2. Test product stability: Before quenching the entire reaction, take a small aliquot and subject it to the planned work-up conditions to ensure your product is stable.[3]

Experimental Protocols

Protocol 1: General Procedure for a Controlled Addition of Et₂AlOEt at Low Temperature

  • System Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a rubber septum.

    • Ensure all glassware is oven-dried and assembled under a positive pressure of inert gas (e.g., nitrogen or argon).

  • Initial Cooling:

    • Charge the flask with the substrate and solvent.

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C using a dry ice/acetone bath) with efficient stirring.

  • Reagent Preparation and Addition:

    • Prepare a solution of this compound in a suitable anhydrous solvent (e.g., toluene, hexanes) in a separate, dry, nitrogen-flushed flask.

    • Draw the Et₂AlOEt solution into a dry syringe.

    • Slowly add the Et₂AlOEt solution to the reaction mixture via the septum, ensuring the internal temperature does not rise significantly above the set point. The use of a syringe pump is highly recommended for precise control.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC).

    • Once the reaction is complete, quench the reaction by slowly adding a suitable reagent (e.g., Rochelle's salt solution, saturated aqueous NH₄Cl) at the reaction temperature. Be aware that the quench itself can be exothermic.

Visualizations

Temperature_Control_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_troubleshooting Troubleshooting cluster_workup Work-up start Start: Assemble Dry Glassware add_reagents Add Substrate & Solvent start->add_reagents cool Cool to Target Temperature add_reagents->cool add_et2aloet Slowly Add Et₂AlOEt Solution cool->add_et2aloet monitor_temp Monitor Internal Temperature add_et2aloet->monitor_temp monitor_reaction Monitor Reaction Progress add_et2aloet->monitor_reaction monitor_temp->add_et2aloet Adjust Addition Rate temp_rise Temperature Rise? monitor_temp->temp_rise complete Reaction Complete? monitor_reaction->complete byproducts Byproducts Observed? monitor_reaction->byproducts complete->add_et2aloet No quench Slowly Quench Reaction complete->quench Yes temp_rise->add_et2aloet Decrease Addition Rate / Improve Cooling byproducts->cool Lower Reaction Temperature isolate Isolate Product quench->isolate end End isolate->end

Caption: Workflow for temperature control in Et₂AlOEt reactions.

Troubleshooting_Logic cluster_temp Temperature Issues cluster_yield Yield & Purity Issues cluster_solutions Potential Solutions start Problem Observed temp_overshoot Temperature Overshoot start->temp_overshoot reaction_stalled Reaction Stalled start->reaction_stalled low_yield Low Yield / Byproducts start->low_yield bad_crude Messy Crude Analysis start->bad_crude slow_addition Reduce Addition Rate temp_overshoot->slow_addition improve_cooling Improve Cooling temp_overshoot->improve_cooling check_reagent Check Reagent Quality reaction_stalled->check_reagent gradual_warm Gradual Warming reaction_stalled->gradual_warm optimize_temp Optimize Temperature low_yield->optimize_temp subsurface_add Use Sub-surface Addition low_yield->subsurface_add bad_crude->improve_cooling check_workup Check Work-up Stability bad_crude->check_workup

Caption: Troubleshooting logic for Et₂AlOEt mediated reactions.

References

Technical Support Center: Quenching Protocols for Ethoxydiisobutylaluminium Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the quenching of reactions involving Ethoxydiisobutylaluminium (EtO(iBu)₂Al). It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for this compound reactions?

A1: Common quenching agents for reactions involving organoaluminum reagents like this compound include protic solvents, esters, and aqueous solutions. Methanol is frequently used for its ability to react controllably with the excess reagent.[1] Ethyl acetate is another option, where the ester is reduced by the remaining organoaluminum compound. For workup purposes, aqueous solutions such as saturated ammonium chloride (NH₄Cl), dilute hydrochloric acid (HCl), or Rochelle's salt (potassium sodium tartrate) are often employed to hydrolyze the aluminum alkoxide intermediates and facilitate the separation of aluminum salts.

Q2: Why is the quenching process highly exothermic and what precautions should be taken?

A2: The reaction of this compound with protic agents like water or alcohols is extremely vigorous and releases a significant amount of heat (exothermic). This is due to the high reactivity of the aluminum-carbon and aluminum-hydride bonds (if applicable). To control the exotherm, the quenching procedure must be performed slowly, typically dropwise, at low temperatures (e.g., -78 °C or 0 °C) with efficient stirring.[2] It is crucial to have an adequate cooling bath and to monitor the internal reaction temperature throughout the addition of the quenching agent.

Q3: I have a gelatinous precipitate after quenching, making filtration difficult. How can I resolve this?

A3: The formation of gelatinous aluminum hydroxides or alkoxides is a common issue during the workup of organoaluminum reactions.[2] To manage this, several methods can be employed:

  • Rochelle's Salt: Adding a saturated aqueous solution of Rochelle's salt can help by forming a soluble tartrate complex with the aluminum salts, which breaks up the emulsion and facilitates phase separation.

  • Fieser Workup: A sequential addition of water, followed by an aqueous base (like 15% NaOH), and then more water can produce a granular precipitate that is easier to filter.

  • Filtration through Celite®: Filtering the mixture through a pad of a filter aid like Celite® can help to remove finely dispersed aluminum salts.

Q4: Can I use water to quench my this compound reaction directly?

A4: While water is the ultimate quenching agent, its direct addition to a reaction mixture containing a significant amount of unreacted this compound is highly discouraged. The reaction is extremely violent and can lead to a dangerous exotherm and splashing of the reaction mixture. It is much safer to first quench the excess reagent with a less reactive protic solvent like methanol or an ester like ethyl acetate at low temperature before adding water or aqueous solutions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Uncontrolled Exotherm During Quench Quenching agent added too quickly. Insufficient cooling.Immediately stop the addition of the quenching agent. Ensure the cooling bath is at the correct temperature and making good contact with the reaction flask. Resume addition at a much slower rate once the internal temperature is under control.
Formation of an Emulsion Formation of fine, suspended aluminum salts.Add a saturated solution of Rochelle's salt and stir vigorously until the layers separate. Alternatively, adding brine (saturated NaCl solution) can help to break the emulsion by increasing the ionic strength of the aqueous phase. Filtering the entire mixture through a pad of Celite® can also be effective.
Low Product Yield Product is lost in the aluminum salt precipitate. Product is sensitive to the quenching conditions (e.g., acidic or basic workup).Use a workup procedure that ensures the aluminum salts are either fully dissolved (e.g., Rochelle's salt) or easily filterable (e.g., Fieser workup). Test the stability of your product to different pH ranges before choosing an acidic or basic workup.
Product is Water-Soluble The product has high polarity.If your product is suspected to be partially soluble in the aqueous layer, back-extract the aqueous phase multiple times with an appropriate organic solvent.
Reaction Does Not Seem to Quench Insufficient amount of quenching agent added.Ensure that you are adding a sufficient excess of the quenching agent to react with all of the this compound.

Quenching Agent Comparison

Quenching Agent Advantages Disadvantages Typical Conditions
Methanol Reacts controllably at low temperatures. Volatile and easily removed.Can sometimes lead to the formation of gelatinous precipitates.Slow, dropwise addition at -78 °C to 0 °C.
Ethyl Acetate Reacts to form ethanol and aluminum ethoxide, which are less reactive towards water.Introduces additional organic compounds to the reaction mixture.Slow, dropwise addition at -78 °C to 0 °C.
Saturated aq. NH₄Cl Mildly acidic, which can help to break up some aluminum salts.Can be problematic for acid-sensitive products.Added after an initial quench with an alcohol or ester, typically at 0 °C to room temperature.
Rochelle's Salt (aq.) Forms a soluble complex with aluminum, leading to clear phase separation.Requires a biphasic workup. Can be slow to break up very thick emulsions.Added after an initial quench, followed by vigorous stirring at room temperature.
Fieser Workup (H₂O/NaOH/H₂O) Produces granular, easily filterable aluminum salts.Requires careful, sequential addition of three different aqueous reagents.Performed at 0 °C. The ratios of the reagents are critical for success.

Detailed Experimental Protocol: Reduction of a Lactone (Illustrative Example)

This protocol is a representative example of a reaction using an organoaluminum reagent and its subsequent quenching. The principles are directly applicable to reactions with this compound.

Reaction: Reduction of γ-Butyrolactone to 1,4-Butanediol

  • Reaction Setup: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of γ-butyrolactone (1.0 eq) in anhydrous toluene (50 mL).

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: A solution of this compound in toluene (2.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C for 2 hours and monitored by Thin Layer Chromatography (TLC).

  • Quenching:

    • With the reaction mixture still at -78 °C, methanol (5 mL per mmol of EtO(iBu)₂Al) is added dropwise very slowly, ensuring the internal temperature does not rise above -65 °C.

    • Once the initial vigorous reaction has subsided, the cooling bath is removed, and the mixture is allowed to warm to 0 °C.

  • Workup:

    • A saturated aqueous solution of Rochelle's salt (100 mL) is added to the reaction mixture.

    • The mixture is stirred vigorously at room temperature for 1-2 hours until two clear layers are observed.

    • The layers are separated in a separatory funnel.

    • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Isolation: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Visualizations

Quenching_Protocol_Decision_Tree start Reaction Complete cool Cool Reaction to -78°C or 0°C start->cool quench_choice Initial Quench Choice cool->quench_choice methanol Add Methanol Dropwise quench_choice->methanol Protic Quench ethyl_acetate Add Ethyl Acetate Dropwise quench_choice->ethyl_acetate Aprotic Quench warm Warm to 0°C methanol->warm ethyl_acetate->warm workup_choice Workup Strategy warm->workup_choice rochelle Add Rochelle's Salt (aq.) & Stir Vigorously workup_choice->rochelle Emulsion or Gelatinous Precipitate fieser Fieser Workup: 1. H₂O 2. 15% NaOH (aq.) 3. H₂O workup_choice->fieser Granular Precipitate Desired acidic Add sat. NH₄Cl (aq.) workup_choice->acidic Acid-Stable Product phase_separation Phase Separation rochelle->phase_separation filtration Filtration fieser->filtration acidic->phase_separation Quenching_Hazards improper_quench Improper Quenching of EtO(iBu)₂Al rapid_addition Rapid Addition of Protic Quenching Agent improper_quench->rapid_addition insufficient_cooling Insufficient Cooling improper_quench->insufficient_cooling inadequate_stirring Inadequate Stirring improper_quench->inadequate_stirring runaway_reaction Runaway Exothermic Reaction rapid_addition->runaway_reaction insufficient_cooling->runaway_reaction inadequate_stirring->runaway_reaction splashing Splashing of Corrosive Materials runaway_reaction->splashing Leads to solvent_boilover Solvent Boil-over runaway_reaction->solvent_boilover Leads to fire_hazard Fire Hazard (Flammable Solvents) solvent_boilover->fire_hazard Increases

References

Technical Support Center: Ethoxydiisobutylaluminium (EODIA) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ethoxydiisobutylaluminium (EODIA) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and purity in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Reagent Inactivity: EODIA is highly sensitive to air and moisture, leading to decomposition.- Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).- Use fresh, high-quality EODIA from a reputable supplier, stored under inert gas.- Check the molarity of the EODIA solution if it has been stored for an extended period.
Incorrect Stoichiometry: An insufficient amount of EODIA will result in incomplete conversion.- Accurately determine the concentration of your EODIA solution.- Use a slight excess of EODIA (e.g., 1.1-1.5 equivalents) for complete conversion of the substrate.
Reaction Temperature Too High: Higher temperatures can lead to over-reduction or side reactions.- Maintain a low reaction temperature, typically between -78°C and 0°C, especially during the addition of EODIA.
Product Contaminated with Over-Reduction Byproducts (e.g., alcohols instead of aldehydes) Excess EODIA: Using a large excess of the reducing agent can lead to the further reduction of the desired aldehyde or lactol.- Carefully control the stoichiometry of EODIA. Perform a small-scale trial to optimize the amount of reagent.- Add the EODIA solution slowly and dropwise to the substrate solution at a low temperature to maintain control over the reaction.
Reaction Temperature Too High: Warmer temperatures favor the reduction of the aldehyde to the alcohol.- Maintain the reaction at a consistently low temperature (-78°C is common) throughout the addition and for a short period after.
Formation of Aluminum Salt Emulsions During Work-up Improper Quenching Technique: Rapid or incorrect quenching of the reaction can lead to the formation of gelatinous aluminum salts that are difficult to filter.- Fieser Work-up: At 0°C, slowly and sequentially add water, followed by 15% aqueous sodium hydroxide, and then more water. Stir vigorously until a granular precipitate forms.[1][2][3]- Rochelle's Salt Work-up: After quenching the excess hydride with a suitable solvent (e.g., ethyl acetate), add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir until the layers become clear.[3]
Inconsistent Results/Poor Reproducibility Variability in Reagent Quality: The activity of EODIA can vary between batches or after prolonged storage.- Titrate the EODIA solution before each use to determine the exact concentration of the active hydride.- Whenever possible, use a fresh bottle of the reagent for a series of related experiments.
Presence of Moisture or Oxygen: Even small amounts of atmospheric contaminants can significantly impact the reaction.- Purge all reaction vessels and solvent transfer lines with a dry, inert gas.- Use dry solvents, freshly distilled or obtained from a solvent purification system.

Frequently Asked Questions (FAQs)

1. What is this compound (EODIA) and what is it used for?

This compound is an organoaluminium reagent. Like its close relative, Diisobutylaluminium hydride (DIBAL-H), it is primarily used as a selective reducing agent in organic synthesis. It is particularly useful for the partial reduction of esters and lactones to aldehydes and lactols, respectively.

2. How should I handle and store EODIA?

EODIA is pyrophoric and reacts violently with water and air. It should always be handled under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques (e.g., cannula transfer). Store EODIA in a cool, dry place, away from sources of ignition, and under an inert gas blanket.

3. What is the typical reaction mechanism for the reduction of an ester with EODIA?

The reaction proceeds through a nucleophilic hydride transfer. The aluminum center of EODIA acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the transfer of a hydride ion from the aluminum to the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating an alkoxy group to form the aldehyde.

4. At what temperature should I run my EODIA reduction?

To achieve high selectivity for the aldehyde or lactol product and minimize over-reduction, it is crucial to conduct the reaction at low temperatures. A temperature of -78°C (a dry ice/acetone bath) is most commonly employed.

5. What are some common side reactions to be aware of?

The most common side reaction is the over-reduction of the desired aldehyde to the corresponding primary alcohol. This is more likely to occur if an excess of EODIA is used or if the reaction temperature is not kept sufficiently low.

6. How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress. A spot for the starting material (ester or lactone) should gradually be replaced by a new spot for the product (aldehyde or lactol). It is advisable to quench a small aliquot of the reaction mixture before spotting on the TLC plate.

7. What is the best way to purify the aldehyde product after an EODIA reduction?

After a successful work-up to remove the aluminum salts, the crude product can be purified using several methods. Flash column chromatography on silica gel is a very common and effective technique. For volatile aldehydes, distillation can be an option. In some cases, the aldehyde can be purified by forming a bisulfite adduct, which can be separated and then hydrolyzed back to the pure aldehyde.[4][5][6]

Experimental Protocols

General Protocol for the Reduction of an Ester to an Aldehyde using EODIA

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of the ester (1.0 equivalent) in a dry, aprotic solvent (e.g., toluene, dichloromethane, or THF) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of this compound (1.1-1.5 equivalents) in a suitable solvent (e.g., toluene or hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -78°C and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction at -78°C by the slow, dropwise addition of methanol, followed by water.

  • Work-up: Allow the mixture to warm to room temperature. Perform an aqueous work-up to remove the aluminum salts. The Fieser work-up or the use of Rochelle's salt are effective methods (see Troubleshooting Guide for details).[1][2][3]

  • Isolation and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude aldehyde by flash column chromatography or distillation.

Visualizing Reaction Workflows

DOT Script for EODIA Reaction Workflow:

EODIA_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Glassware & Inert Atmosphere ester_sol Prepare Ester Solution start->ester_sol cool Cool to -78°C ester_sol->cool add_eodia Add EODIA Solution cool->add_eodia stir Stir & Monitor (TLC) add_eodia->stir quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract purify Purify Product extract->purify end Pure Aldehyde purify->end

Caption: General workflow for an this compound reduction reaction.

DOT Script for Troubleshooting Logic:

Troubleshooting_Logic start Low Yield or Purity? check_reagent Check Reagent Quality & Stoichiometry start->check_reagent Yes check_conditions Verify Anhydrous Conditions start->check_conditions Yes check_temp Confirm Reaction Temperature start->check_temp Yes check_workup Review Work-up Procedure start->check_workup Yes improve_yield Improve Yield check_reagent->improve_yield check_conditions->improve_yield improve_purity Improve Purity check_temp->improve_purity check_workup->improve_purity

Caption: A logical approach to troubleshooting common issues in EODIA reactions.

References

Troubleshooting guide for sluggish Ethoxydiisobutylaluminium reductions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing sluggish or incomplete reductions using Ethoxydiisobutylaluminium (EDDA). The information is based on established principles for organoaluminium reagents, particularly Diisobutylaluminium hydride (DIBAL-H), which exhibits similar reactivity.

Frequently Asked Questions (FAQs)

Q1: My this compound (EDDA) reduction is very slow or incomplete. What are the most common causes?

Sluggish reductions are often due to one or more of the following factors:

  • Reagent Quality: The EDDA may have degraded due to improper handling or storage. Organoaluminium reagents are sensitive to air and moisture.[1][2]

  • Insufficient Stoichiometry: An inadequate amount of EDDA will result in an incomplete reaction. The exact stoichiometry can be substrate-dependent.

  • Low Reaction Temperature: While low temperatures are crucial to prevent over-reduction, a temperature that is too low can significantly slow down the reaction rate.

  • Solvent Effects: The choice of solvent can influence the solubility of the substrate and the reactivity of the reducing agent.

  • Substrate Impurities: The presence of water or other protic impurities in the substrate or solvent will consume the EDDA.

Q2: How can I assess the quality of my this compound (EDDA)?

The concentration of active hydride in organoaluminium reagents can be determined by titration. Several methods are available, including titration with diphenylacetic acid or salicylaldehyde phenylhydrazone.[3] An alternative is to use quantitative NMR spectroscopy.[3][4] If you observe significant precipitation or a cloudy appearance in a new bottle of the reagent, it is advisable to contact the supplier and request a certificate of analysis for that specific batch.[5]

Q3: What is the optimal temperature for an EDDA reduction?

For the partial reduction of esters to aldehydes, the reaction is typically carried out at low temperatures, most commonly -78 °C (the temperature of a dry ice/acetone bath).[6][7] Maintaining this low temperature is critical to stabilize the hemiacetal intermediate and prevent further reduction to the alcohol.[8] If the reaction is sluggish at this temperature, a slight increase (e.g., to -60 °C) may be considered, but this increases the risk of over-reduction.

Q4: Can I use any anhydrous solvent for my EDDA reduction?

Commonly used solvents for reductions with similar aluminium hydrides include dichloromethane (DCM), diethyl ether, tetrahydrofuran (THF), and toluene.[9][10] The choice of solvent can be critical. For example, at very low temperatures, DCM can freeze (freezing point: -96.7 °C), which will halt the reaction.[10] In such cases, a solvent with a lower freezing point, like diethyl ether (-116 °C) or THF (-108 °C), may be more suitable.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No reaction or very low conversion Degraded EDDA reagentVerify the quality and concentration of the EDDA solution via titration or NMR.[3][4] Use a fresh bottle of reagent if degradation is suspected.
Presence of water or protic impuritiesEnsure all glassware is rigorously dried. Use freshly distilled, anhydrous solvents. Ensure the substrate is anhydrous.
Incorrect stoichiometryIncrease the equivalents of EDDA used. Perform a small-scale trial with a higher excess of the reducing agent.
Sluggish reaction with incomplete conversion Reaction temperature is too lowCautiously increase the reaction temperature in small increments (e.g., from -78 °C to -70 °C or -60 °C) while carefully monitoring the reaction progress by TLC or another analytical method.
Poor mixingEnsure efficient stirring, especially in larger-scale reactions, to maintain a homogeneous reaction mixture.
Inappropriate solventConsider switching to a different anhydrous solvent in which the starting material is more soluble at the reaction temperature.
Formation of over-reduced product (alcohol instead of aldehyde) Reaction temperature is too highMaintain a strict low-temperature profile (e.g., -78 °C).[8] Add the EDDA solution slowly to control any exotherm.
Excess EDDAUse a stoichiometric amount or only a slight excess of EDDA. Accurate titration of the reagent is crucial.
Quenching at elevated temperatureQuench the reaction at low temperature before allowing it to warm to room temperature.
Reaction mixture freezes Solvent freezing point is too high for the bath temperatureSwitch to a solvent with a lower freezing point, such as THF or diethyl ether.[10]
Cooling bath is too coldUse a slush bath with a solvent that has a freezing point slightly above that of your reaction solvent to maintain the desired temperature without freezing.

Experimental Protocols

General Protocol for the Reduction of an Ester to an Aldehyde
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester (1.0 eq) in an appropriate anhydrous solvent (e.g., DCM, THF, or toluene) in a flame-dried flask equipped with a magnetic stirrer and a thermocouple.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of EDDA: Slowly add the this compound solution (typically 1.0-1.2 eq) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for the recommended time (typically 1-3 hours), monitoring the progress by TLC.

  • Quenching: While still at -78 °C, slowly add methanol to quench any excess EDDA. Then, add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl and allow the mixture to warm to room temperature.[9]

  • Work-up: If a precipitate forms, it can be removed by filtration through a pad of celite. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purification: Purify the crude product by column chromatography if necessary.

Visualizations

Troubleshooting_Workflow Troubleshooting Sluggish EDDA Reductions cluster_legend Legend start Sluggish or Incomplete Reduction check_reagent Is the EDDA reagent quality confirmed? start->check_reagent titrate Tritate or use a new bottle of EDDA. check_reagent->titrate No check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes titrate->check_conditions adjust_temp Adjust temperature. (-78°C is standard, consider -60°C) check_conditions->adjust_temp No check_stoichiometry Is stoichiometry correct? check_conditions->check_stoichiometry Yes adjust_temp->check_stoichiometry increase_eq Increase equivalents of EDDA. check_stoichiometry->increase_eq No check_impurities Are starting materials and solvent anhydrous? check_stoichiometry->check_impurities Yes increase_eq->check_impurities dry_materials Rigorously dry solvent and starting material. check_impurities->dry_materials No success Reaction Successful check_impurities->success Yes dry_materials->success fail Problem Persists: Consult further literature Problem Problem Decision Decision Point Action Corrective Action Outcome Outcome

References

Impact of substrate purity on Ethoxydiisobutylaluminium reaction outcome

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Ethoxydiisobutylaluminium (EDBA) in chemical reactions. The focus is on the critical impact of substrate purity on the reaction outcome, providing researchers, scientists, and drug development professionals with the necessary information to conduct successful experiments.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving EDBA, with a focus on problems arising from substrate impurities.

Question: My EDBA reaction has a very low or no yield. What are the potential causes related to my substrate?

Answer:

A low or non-existent yield in an EDBA reaction is frequently traced back to impurities in the substrate that consume the reagent. Organoaluminum compounds like EDBA are highly reactive and sensitive to moisture and other protic impurities.[1][2]

Potential Causes and Solutions:

  • Presence of Water: Water rapidly and irreversibly reacts with EDBA in a highly exothermic reaction, consuming the reagent and preventing it from participating in the desired transformation.

    • Solution: Ensure your substrate is rigorously dried before use. Standard laboratory techniques such as distillation, drying over molecular sieves, or azeotropic removal of water should be employed. The specific method will depend on the physical and chemical properties of your substrate.

  • Protic Impurities: Alcohols, primary and secondary amines, and even trace amounts of acidic impurities will react with EDBA, reducing the amount of active reagent available for your reaction.

    • Solution: Purify your substrate using appropriate techniques like distillation, chromatography, or recrystallization to remove these protic impurities.

  • Improperly Dried Solvents and Glassware: Residual moisture in the reaction solvent or on the surface of the glassware is a common source of contamination.[3]

    • Solution: Always use freshly dried, anhydrous solvents. Glassware should be oven-dried or flame-dried under a stream of inert gas (Nitrogen or Argon) immediately before use.[4]

Question: My EDBA reaction is producing unexpected byproducts. How can substrate purity be the cause?

Answer:

The formation of byproducts can be a direct consequence of impurities in the substrate reacting with EDBA or intermediates in the reaction pathway.

Potential Causes and Solutions:

  • Reaction with Carbonyl Impurities: If your substrate is contaminated with other aldehydes or ketones, EDBA can react with them, leading to a mixture of products.[5][6]

    • Solution: High-purity substrates are essential. Analyze your starting material using techniques like GC-MS or NMR to identify and quantify any carbonyl-containing impurities. Purify as needed.

  • Side Reactions with Residual Solvents: Solvents from previous steps that are not completely removed can sometimes participate in side reactions. For example, residual acetone could be reduced by EDBA.

    • Solution: Ensure your substrate is free of residual solvents from previous purification or reaction steps. This can be achieved by drying under high vacuum and gentle heating (if the substrate is stable).

Question: The reaction is not going to completion, even with an excess of EDBA. Could this be a substrate purity issue?

Answer:

Yes, even if the reaction starts, certain impurities can inhibit the reaction, preventing it from reaching completion.

Potential Causes and Solutions:

  • Inhibiting Impurities: Certain functional groups or metal contaminants in the substrate can coordinate with the aluminum center of EDBA, deactivating it or slowing down the reaction rate.

    • Solution: Analyze your substrate for trace metal impurities using techniques like ICP-MS.[7][8] If present, purification methods such as distillation or treatment with specific chelating agents may be necessary.

  • Gradual Consumption of Reagent: If the level of protic impurities is significant, the EDBA may be consumed throughout the reaction, leading to a stall.

    • Solution: Re-evaluate the purity of your substrate and the dryness of your reaction setup.

Frequently Asked Questions (FAQs)

Q1: How sensitive is this compound (EDBA) to air and moisture?

A1: EDBA, like other organoaluminum compounds, is extremely sensitive to both air and moisture.[1] It can react violently with water and will be rapidly decomposed by oxygen.[2] Therefore, all manipulations involving EDBA must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate air-sensitive techniques (e.g., Schlenk line or glovebox).[4][9]

Q2: What are the most common impurities in a substrate that can affect an EDBA reaction?

A2: The most detrimental impurities are water, alcohols, primary and secondary amines, and other protic compounds. Residual solvents, particularly those with reactive functional groups, and trace metal contaminants can also negatively impact the reaction.

Q3: How can I check the purity of my substrate before using it in an EDBA reaction?

A3: Several analytical techniques can be used to assess substrate purity:

  • Karl Fischer Titration: To quantify the water content.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To identify and quantify organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To detect volatile impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To identify and quantify trace metal contaminants.[7][10]

Q4: What is the best way to dry a liquid substrate before reaction with EDBA?

A4: The optimal method depends on the substrate's properties. Common techniques include:

  • Distillation from a suitable drying agent: (e.g., calcium hydride for hydrocarbons and ethers).

  • Stirring over activated molecular sieves: (ensure the sieve pore size is appropriate).

  • Azeotropic distillation: Using a Dean-Stark apparatus if the substrate forms an azeotrope with water.

Q5: Can I use a solvent like THF or Diethyl Ether for my EDBA reaction?

A5: Yes, ethereal solvents like THF and diethyl ether are commonly used for reactions with organoaluminum reagents. However, they must be rigorously dried and deoxygenated before use. It is standard practice to distill them from a drying agent such as sodium/benzophenone ketyl under an inert atmosphere.

Impact of Common Substrate Impurities on EDBA Reactions

The following table summarizes the effects of common impurities on the outcome of reactions involving this compound.

Impurity TypeCommon ExamplesImpact on EDBA ReactionConsequence
Protic Impurities Water, Alcohols, Primary/Secondary Amines, ThiolsRapid and irreversible reaction with EDBA.Stoichiometric consumption of the reagent, leading to low or no product yield.
Carbonyl Impurities Aldehydes, Ketones from previous steps or oxidationEDBA can react with these impurities.Formation of undesired byproducts, reduced yield of the target product.
Residual Solvents Acetone, Ethyl Acetate, MethanolCan react with EDBA or interfere with the reaction mechanism.Unpredictable reaction outcomes, formation of byproducts, and reduced yield.
Acidic Impurities Carboxylic acids, PhenolsNeutralization reaction with the basic EDBA.Consumption of the reagent, potential for salt formation that can complicate workup.
Metal Contaminants Transition metals (e.g., Fe, Cu, Pd)Can catalyze side reactions or inhibit the main reaction.Reduced selectivity, low yield, or complete reaction failure.

Experimental Protocols

Protocol 1: General Procedure for Substrate Purification (Liquid)

This protocol describes a general method for drying a liquid substrate over calcium hydride (CaH₂). Note: This method is suitable for many organic liquids but compatibility should be checked for your specific substrate.

Materials:

  • Liquid substrate

  • Calcium hydride (CaH₂)

  • Round-bottom flask

  • Distillation apparatus (condenser, receiving flask)

  • Heating mantle

  • Stir bar

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Pre-drying (Optional): If the substrate has a high water content, pre-dry it with a less reactive drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Charging the Flask: To the round-bottom flask, add the liquid substrate and a magnetic stir bar.

  • Addition of Drying Agent: Carefully add calcium hydride to the substrate (typically 5-10% w/v). Caution: CaH₂ reacts with water to produce hydrogen gas. Add slowly and ensure adequate ventilation.

  • Reflux: Heat the mixture to reflux under a positive pressure of inert gas and stir for several hours (or overnight) to ensure complete reaction with any residual water.

  • Distillation: Distill the substrate directly from the CaH₂ under an inert atmosphere. Collect the distillate in the receiving flask, which should also be under an inert atmosphere.

  • Storage: The freshly distilled, anhydrous substrate should be used immediately or stored in a sealed flask under an inert atmosphere over activated molecular sieves.

Protocol 2: Typical Reaction Setup for an EDBA-Mediated Reduction

This protocol outlines a general procedure for the reduction of an ester to an aldehyde using EDBA.

Materials:

  • Purified ester (substrate)

  • Anhydrous reaction solvent (e.g., Toluene, Hexane, or Dichloromethane)

  • This compound (EDBA) solution (e.g., in hexanes)

  • Schlenk flask or a three-necked round-bottom flask

  • Septa

  • Syringes and needles

  • Inert gas source (Nitrogen or Argon)

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Glassware Preparation: Oven-dry all glassware and cool under a stream of inert gas.

  • Reaction Setup: Assemble the flask with a magnetic stir bar, a thermometer or thermocouple, and a septum. Maintain a positive pressure of inert gas throughout the experiment.

  • Substrate Addition: Dissolve the purified ester in the anhydrous solvent and add it to the reaction flask via cannula or syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C) using the cooling bath.

  • EDBA Addition: Slowly add the EDBA solution dropwise via syringe while maintaining the low temperature. The addition rate should be controlled to manage any exotherm.

  • Reaction Monitoring: Stir the reaction at the low temperature for the required time. Monitor the reaction progress by TLC or GC analysis of quenched aliquots.

  • Quenching: Once the reaction is complete, quench it carefully at low temperature by the slow, dropwise addition of a protic solvent like methanol, followed by an aqueous workup (e.g., with Rochelle's salt solution or dilute acid). Caution: The quenching of organoaluminum reagents is highly exothermic.

  • Workup and Isolation: After quenching, allow the mixture to warm to room temperature. Perform an extraction with a suitable organic solvent. Dry the organic layer, concentrate it, and purify the product by chromatography or distillation.

Visualizations

Troubleshooting Workflow for EDBA Reactions

TroubleshootingWorkflow start Problem Observed: Low Yield / No Reaction / Byproducts check_purity Step 1: Assess Substrate Purity (NMR, GC-MS, Karl Fischer) start->check_purity is_pure Is Substrate Pure? check_purity->is_pure water Water Contamination Detected is_pure->water No protic Protic Impurities Detected (Alcohols, Amines) is_pure->protic No other_impurities Other Impurities Detected (Carbonyls, Metals) is_pure->other_impurities No check_conditions Step 2: Verify Reaction Conditions (Anhydrous Solvent, Inert Atmosphere, Temperature) is_pure->check_conditions  Yes dry_substrate Action: Rigorously Dry Substrate (e.g., Distill from CaH2) water->dry_substrate purify_substrate Action: Purify Substrate (Distillation, Chromatography) protic->purify_substrate repurify_substrate Action: Repurify Substrate (Targeted removal of specific impurity) other_impurities->repurify_substrate end_point Problem Resolved dry_substrate->end_point purify_substrate->end_point repurify_substrate->end_point check_conditions->end_point If conditions are correct

Caption: Troubleshooting decision tree for EDBA reactions.

Impact of Substrate Impurities on EDBA Reaction

ImpurityImpact cluster_impurities Common Impurities cluster_outcomes Negative Outcomes impure_substrate Impure Substrate water H2O alcohol R-OH ketone R2C=O metal Metal Ions edba This compound (EDBA) reagent_consumed EDBA Consumed edba->reagent_consumed byproduct Byproduct Formation edba->byproduct inhibition Reaction Inhibition edba->inhibition water->edba Reacts with alcohol->edba Reacts with ketone->edba Reacts with metal->edba Coordinates to low_yield Low Yield reagent_consumed->low_yield byproduct->low_yield inhibition->low_yield

Caption: Logical flow of impurity effects on EDBA reactions.

Experimental Workflow for Substrate Purification

PurificationWorkflow start Start: Impure Liquid Substrate setup 1. Assemble Dry Distillation Apparatus under Inert Gas (N2/Ar) start->setup add_drying_agent 2. Add Substrate and Drying Agent (e.g., CaH2) to Flask setup->add_drying_agent reflux 3. Reflux Mixture (Several hours to overnight) add_drying_agent->reflux distill 4. Distill Substrate under Inert Gas reflux->distill collect 5. Collect Pure, Anhydrous Substrate in a Sealed, Dry Flask distill->collect end End: Purified Substrate Ready for Reaction collect->end

References

Technical Support Center: Stoichiometry Control for Selective Reduction with Ethoxydiisobutylaluminium

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective reduction of organic compounds using Ethoxydiisobutylaluminium (EtO-iBu₂Al). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving high selectivity and troubleshooting common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EtO-iBu₂Al) and how does it differ from DIBAL-H?

This compound is a modified aluminium hydride reducing agent. It is structurally similar to Diisobutylaluminium hydride (DIBAL-H), with one of the isobutyl groups replaced by an ethoxy group. This modification alters the steric bulk and Lewis acidity of the reagent, leading to enhanced chemoselectivity in certain reductions compared to DIBAL-H. The presence of the ethoxy group can moderate the reactivity of the aluminium hydride, allowing for more controlled reductions of sensitive functional groups.

Q2: What are the primary applications of EtO-iBu₂Al in organic synthesis?

EtO-iBu₂Al is primarily used for the selective partial reduction of various functional groups. Its key applications include:

  • Reduction of esters and lactones to aldehydes and lactols, respectively: By carefully controlling the stoichiometry and reaction temperature, over-reduction to the corresponding alcohols can be avoided.

  • Reduction of nitriles to aldehydes: Similar to DIBAL-H, EtO-iBu₂Al can efficiently reduce nitriles to the corresponding aldehydes after a hydrolytic workup.

  • Chemoselective reduction of more reactive carbonyl groups in the presence of less reactive ones: For instance, the selective reduction of an amide in the presence of an ester has been demonstrated with related modified aluminium hydrides.[1][2]

Q3: How critical is stoichiometry in reductions with EtO-iBu₂Al?

Stoichiometry is paramount for achieving high selectivity. Using a precise amount of the reagent is crucial to prevent unwanted side reactions, such as the further reduction of the desired aldehyde product to an alcohol. Typically, a slight excess (1.0 to 1.2 equivalents) of EtO-iBu₂Al is used for the reduction of esters and nitriles to aldehydes. The optimal stoichiometry should be determined empirically for each specific substrate and reaction scale.

Q4: What is the optimal temperature range for selective reductions with EtO-iBu₂Al?

Low temperatures are essential for controlling the reactivity of EtO-iBu₂Al and preventing over-reduction. Most selective reductions are carried out between -78 °C and -40 °C.[3][4] The intermediate tetrahedral adduct formed upon hydride attack on a carbonyl group is often stable at these low temperatures, preventing the elimination of the leaving group and subsequent second hydride addition.[3][4]

Troubleshooting Guides

This section addresses common problems encountered during selective reductions with EtO-iBu₂Al.

Problem Possible Cause(s) Troubleshooting Steps
Over-reduction to the alcohol. 1. Incorrect Stoichiometry: Excess EtO-iBu₂Al was used. 2. Reaction Temperature Too High: The reaction was not kept at a sufficiently low temperature, leading to the breakdown of the intermediate and a second hydride addition. 3. Slow Quenching: The quenching reagent was added too slowly, allowing the reaction to warm up and proceed further.1. Carefully titrate the stock solution of EtO-iBu₂Al to determine its exact concentration. Use a precise stoichiometry (e.g., 1.1 equivalents). 2. Maintain a constant low temperature (e.g., -78 °C using a dry ice/acetone bath) throughout the addition of the reducing agent and for the entire reaction time. 3. Quench the reaction rapidly at low temperature with a suitable reagent like methanol.
Low conversion of starting material. 1. Insufficient EtO-iBu₂Al: The stoichiometry was too low, or the reagent has degraded. 2. Reaction Time Too Short: The reaction was not allowed to proceed to completion. 3. Presence of Water or Protic Solvents: Moisture in the reaction flask or solvents will quench the reducing agent.1. Ensure the EtO-iBu₂Al solution is fresh and has been properly stored. Increase the stoichiometry slightly (e.g., to 1.2 equivalents). 2. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple byproducts. 1. Lack of Chemoselectivity: The substrate contains multiple functional groups with similar reactivity. 2. Side Reactions: The substrate or product is unstable under the reaction or workup conditions.1. Further lower the reaction temperature to enhance selectivity. Consider using a different solvent to modulate reactivity. 2. Analyze the byproducts to understand the side reactions. A modified workup procedure might be necessary.
Inconsistent results between batches. 1. Inconsistent Reagent Concentration: The concentration of the EtO-iBu₂Al solution varies. 2. Variations in Reaction Setup: Differences in addition rate, stirring speed, or temperature control.1. Always titrate a new bottle of reagent before use. 2. Develop a standardized operating procedure (SOP) for the reaction and adhere to it strictly for all runs.

Quantitative Data Summary

The following table summarizes typical stoichiometric ratios for the selective reduction of various functional groups. Note that these are general guidelines and may need to be optimized for specific substrates. The data is largely based on the well-studied reagent DIBAL-H, a close structural analog of EtO-iBu₂Al.

Functional Group Product Stoichiometric Ratio (Reagent:Substrate) Typical Temperature Reference
EsterAldehyde1.0 - 1.2 : 1-78 °C[5]
LactoneLactol1.0 - 1.2 : 1-78 °C[4]
NitrileAldehyde1.0 - 1.2 : 1-78 °C to -40 °C[4]
Tertiary AmideAldehyde1.1 - 1.4 : 1-78 °C[1][2]
α,β-Unsaturated Esterα,β-Unsaturated Aldehyde1.1 : 1-78 °C[4]

Experimental Protocols

Protocol 1: General Procedure for the Selective Reduction of an Ester to an Aldehyde

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of the ester (1.0 eq) in anhydrous toluene (0.2 M).

  • Cooling: The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: A solution of this compound (1.1 eq) in toluene is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: The reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature and then poured into a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stirred vigorously until two clear layers are observed. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Visualizations

Diagram 1: Logical Workflow for Troubleshooting Over-reduction

G start Problem: Over-reduction to Alcohol check_stoichiometry Verify Stoichiometry of EtO-iBu₂Al start->check_stoichiometry check_temperature Review Temperature Control start->check_temperature check_quenching Examine Quenching Procedure start->check_quenching solution_stoichiometry Titrate Reagent and Use 1.1 eq check_stoichiometry->solution_stoichiometry solution_temperature Maintain Temperature at -78 °C check_temperature->solution_temperature solution_quenching Quench Rapidly at Low Temperature check_quenching->solution_quenching

Caption: Troubleshooting workflow for over-reduction issues.

Diagram 2: Experimental Workflow for Selective Ester Reduction

G A 1. Dissolve Ester in Anhydrous Toluene B 2. Cool to -78 °C A->B C 3. Add EtO-iBu₂Al (1.1 eq) Dropwise B->C D 4. Stir at -78 °C for 1-2 h (Monitor) C->D E 5. Quench with Methanol at -78 °C D->E F 6. Aqueous Workup (Rochelle's Salt) E->F G 7. Extraction and Drying F->G H 8. Purification (Chromatography) G->H

Caption: Step-by-step experimental workflow for ester reduction.

References

Technical Support Center: Handling and Disposal of Ethoxydiisobutylaluminium Waste

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for the safe handling and disposal of Ethoxydiisobutylaluminium (EDBA) waste. EDBA is an organoaluminum compound that is highly reactive and pyrophoric, meaning it can ignite spontaneously in air. Strict adherence to safety protocols is crucial to prevent accidents and ensure a safe laboratory environment.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EDBA) and why is it considered hazardous?

A1: this compound (CAS No. 15769-72-9) is an organoaluminum compound with the molecular formula C10H23AlO.[1] It is classified as a hazardous material primarily due to its pyrophoric nature, meaning it can spontaneously ignite upon contact with air and reacts violently with water.[2] These properties necessitate special handling and disposal procedures under an inert atmosphere.

Q2: What are the immediate dangers of improper handling of EDBA waste?

A2: Improper handling of EDBA waste can lead to severe hazards, including:

  • Fire and Explosions: Spontaneous ignition upon exposure to air or violent reaction with water can cause fires and explosions.[2]

  • Chemical Burns: EDBA and its reaction byproducts can be corrosive and cause severe skin and eye damage.

  • Inhalation Hazards: Fumes from the combustion of EDBA can be toxic and irritating to the respiratory system.

Q3: What personal protective equipment (PPE) is mandatory when handling EDBA waste?

A3: Appropriate PPE is essential to ensure personal safety. The following should be worn at all times when handling EDBA or its waste:

  • Flame-retardant lab coat

  • Chemical splash goggles and a face shield

  • Chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to inspect gloves for any signs of degradation before use.

  • Closed-toe shoes made of a non-porous material.

Q4: How should small spills of EDBA be handled?

A4: For small, manageable spills of EDBA, immediately take the following steps:

  • Alert personnel in the immediate vicinity.

  • If possible, extinguish any initial flames with a Class D fire extinguisher (for combustible metals). Do NOT use water, carbon dioxide, or soda-acid extinguishers.

  • Cover the spill with a dry, inert absorbent material such as sand, powdered limestone, or graphite.

  • Carefully collect the absorbed material using non-sparking tools and place it in a designated, dry, and properly labeled container for hazardous waste.

  • The collected waste must then be quenched following the appropriate protocol before disposal.

Q5: What are the regulations governing the disposal of EDBA waste?

A5: EDBA waste is classified as hazardous waste. Its disposal is regulated by national and local environmental protection agencies.[3][4] Key requirements include:

  • Waste must be collected in designated, properly labeled, and sealed containers.

  • Incompatible wastes must not be mixed.[2]

  • Disposal must be carried out by a licensed hazardous waste management company.

  • A hazardous waste manifest must be completed to track the waste from generation to its final disposal.[3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Fuming or smoking from the EDBA waste container. - The container is not properly sealed, allowing air to enter. - The inert atmosphere inside the container has been compromised.- IMMEDIATELY move the container to a fume hood. - Carefully purge the container with an inert gas (e.g., argon or nitrogen). - Ensure the container is properly sealed. If the seal is damaged, transfer the waste to a new, appropriate container under an inert atmosphere.
Unexpectedly rapid or vigorous reaction during quenching. - The quenching agent was added too quickly. - The reaction mixture was not sufficiently cooled. - The concentration of EDBA in the solvent is too high.- Immediately stop the addition of the quenching agent. - Ensure the reaction flask is securely placed in a cooling bath (e.g., ice-water or dry ice/acetone). - Add the quenching agent dropwise with vigorous stirring to control the reaction rate. - If necessary, further dilute the EDBA solution with a dry, inert solvent before continuing the quenching process.
Solidification or precipitation during quenching. - Formation of aluminum salts or hydroxides. - The solvent is not suitable for the reaction byproducts.- Add more of the quenching solvent or a co-solvent to help dissolve the precipitate. - Ensure continuous and efficient stirring to keep solids suspended and prevent clumping.
No visible reaction during the initial stages of quenching. - The EDBA is old and may have decomposed. - The quenching agent is not reactive enough. - There is a protective layer of aluminum oxide on the EDBA.- Add a small amount of a more reactive quenching agent (e.g., a lower alcohol) cautiously to initiate the reaction. - If the EDBA is suspected to be inactive, it should still be treated as potentially hazardous and quenched with the full protocol as a precaution.

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 15769-72-9[1]
Molecular Formula C10H23AlO[1]
Molecular Weight 186.27 g/mol [1]
Appearance Colorless liquid
Boiling Point Not available
Flash Point Not available
Density Not available

Experimental Protocols

Protocol 1: Quenching of this compound Waste

Objective: To safely neutralize residual EDBA in waste streams before disposal.

Materials:

  • EDBA waste solution in a suitable solvent (e.g., toluene, heptane)

  • Dry, inert solvent (e.g., toluene, heptane)

  • Isopropanol (anhydrous)

  • Methanol (anhydrous)

  • Deionized water

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen/argon inlet with a bubbler

  • Cooling bath (ice-water or dry ice/acetone)

  • Syringes and needles (oven-dried)

Procedure:

  • Inert Atmosphere: All glassware must be thoroughly dried and the entire apparatus must be purged with a steady flow of inert gas (argon or nitrogen) before starting. Maintain a positive inert gas pressure throughout the procedure.

  • Dilution: Transfer the EDBA waste solution to the three-necked flask. If the concentration is high, dilute it with a dry, inert solvent to less than 5% (v/v).

  • Cooling: Place the flask in a cooling bath and cool the solution to 0 °C.

  • Initial Quenching (Isopropanol): Slowly add anhydrous isopropanol dropwise from the dropping funnel while stirring vigorously. Control the addition rate to maintain the temperature below 25 °C. Bubbling (hydrogen gas evolution) will be observed. Continue adding isopropanol until the gas evolution ceases.

  • Intermediate Quenching (Methanol): After the reaction with isopropanol has subsided, slowly add anhydrous methanol dropwise. Again, control the addition rate to manage the reaction exotherm.

  • Final Quenching (Water): Once the methanol addition is complete and no further gas evolution is observed, very cautiously add deionized water dropwise. This step can still be vigorous.

  • Equilibration: After the final addition of water, allow the mixture to slowly warm to room temperature and stir for at least one hour to ensure the complete neutralization of any remaining reactive species.

  • Disposal: The resulting solution contains aluminum salts, alcohols, and the initial solvent. This mixture should be collected in a properly labeled hazardous waste container for disposal by a licensed waste management company.

Protocol 2: Decontamination of Empty EDBA Containers

Objective: To safely decontaminate empty containers that held EDBA before disposal or reuse.

Materials:

  • Empty EDBA container

  • Dry, inert solvent (e.g., heptane, toluene)

  • Isopropanol (anhydrous)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox

Procedure:

  • Inert Atmosphere: Conduct this procedure under an inert atmosphere in a fume hood or glovebox.

  • Initial Rinse: Add a small amount of a dry, inert solvent to the empty container. Cap and swirl to dissolve any residual EDBA. Transfer the rinse solution to a separate flask for quenching as described in Protocol 1.

  • Repeat Rinse: Repeat the rinsing step two more times with the inert solvent.

  • Quenching Rinse: Carefully and slowly add a small amount of anhydrous isopropanol to the container to quench any remaining traces of EDBA. You may observe some gas evolution.

  • Final Rinse: Rinse the container with water.

  • Drying and Disposal: Allow the container to air dry in the back of a fume hood. Once completely dry and decontaminated, the container can be disposed of as regular laboratory glass or plastic waste, depending on the material.

Mandatory Visualizations

WasteDisposalDecision start EDBA Waste Generated is_empty Is the container empty? start->is_empty quench_protocol Follow Quenching Protocol 1 is_empty->quench_protocol No decon_protocol Follow Decontamination Protocol 2 is_empty->decon_protocol Yes collect_waste Collect Neutralized Waste in Labeled Container quench_protocol->collect_waste dispose_container Dispose of Decontaminated Container decon_protocol->dispose_container final_disposal Arrange for Licensed Hazardous Waste Disposal collect_waste->final_disposal

Caption: Decision workflow for handling EDBA waste.

QuenchingWorkflow cluster_prep Preparation cluster_quench Quenching Steps cluster_final Finalization prep_inert Establish Inert Atmosphere prep_dilute Dilute EDBA Waste (<5%) prep_inert->prep_dilute prep_cool Cool to 0 °C prep_dilute->prep_cool quench_ipa Slowly Add Isopropanol prep_cool->quench_ipa quench_meoh Slowly Add Methanol quench_ipa->quench_meoh quench_h2o Cautiously Add Water quench_meoh->quench_h2o final_warm Warm to Room Temperature quench_h2o->final_warm final_stir Stir for 1 Hour final_warm->final_stir final_collect Collect for Disposal final_stir->final_collect

Caption: Step-by-step workflow for quenching EDBA waste.

References

Preventing hydrolysis of Ethoxydiisobutylaluminium during reaction setup

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of ethoxydiisobutylaluminium during reaction setup. This compound is a highly reactive organoaluminum reagent that is sensitive to both air and moisture. Proper handling techniques are critical to ensure experimental success and safety.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, focusing on the prevention of hydrolysis.

Problem/Observation Potential Cause Recommended Action
Fuming or smoking upon addition of the reagent to the reaction vessel. Gross contamination of the reaction setup with air and/or moisture. This indicates a significant breach in the inert atmosphere.Immediate Action: Cease the addition of the reagent. If the reaction is small-scale and contained, cautiously quench the reaction vessel with a high-boiling point, non-protic solvent like toluene, followed by a slow addition of a less reactive alcohol like isopropanol under an inert atmosphere. Corrective Action: Re-evaluate the entire experimental setup. Ensure all glassware is rigorously dried, the inert gas supply is functioning correctly, and all seals are airtight. Review the solvent and reagent drying procedures.
White precipitate forms immediately upon addition of the reagent. Localized hydrolysis due to residual moisture in the solvent or on the glassware. The white solid is likely aluminum hydroxides or oxides.Corrective Action: Improve solvent and glassware drying techniques. Ensure solvents are freshly distilled from an appropriate drying agent or passed through a solvent purification system. Glassware should be oven-dried at >120°C for several hours and cooled under a stream of inert gas or in a desiccator immediately before use. Flame-drying the assembled apparatus under vacuum is also highly effective.
Reaction fails to initiate or gives poor yield. The reagent may have been partially or fully hydrolyzed before or during addition, reducing its activity.Troubleshooting Steps: 1. Check Reagent Quality: If the bottle has been opened multiple times, the reagent may be compromised. Consider titrating an aliquot to determine the active concentration. 2. Review Transfer Technique: Ensure that syringe or cannula transfer techniques are flawless, with no introduction of air or moisture. Purge the transfer equipment thoroughly with inert gas. 3. Verify Solvent Purity: Use Karl Fischer titration to confirm the water content of the solvent is within acceptable limits (see Table 1).
Inconsistent results between experiments. Variable amounts of moisture are being introduced into the reaction.Corrective Action: Standardize all procedures for drying glassware, solvents, and setting up the reaction under an inert atmosphere. Document every step meticulously to identify potential sources of variability. Ensure the inert gas source is of high purity and is passed through a drying agent.

Frequently Asked Questions (FAQs)

Q1: What is the white solid that forms when this compound is exposed to moisture?

A1: The white solid is primarily a mixture of aluminum hydroxides and oxides, formed from the rapid and exothermic reaction of this compound with water. This hydrolysis consumes the active reagent and can interfere with the desired chemical transformation.

Q2: How can I be certain my solvent is dry enough for the reaction?

A2: The most reliable method for determining the water content in a solvent is Karl Fischer titration, which can detect water content down to the parts-per-million (ppm) level. For most reactions involving organoaluminum reagents, a water content of <10 ppm is desirable.

Q3: Is nitrogen a suitable inert gas, or is argon necessary?

A3: For most applications, high-purity, dry nitrogen is sufficient to provide an inert atmosphere. However, for highly sensitive reactions, argon is preferred as it is denser than air and can provide a more stable inert blanket. In some specific cases, nitrogen can react with certain reagents at elevated temperatures.

Q4: What is the proper way to quench a reaction containing residual this compound?

A4: Reactions should be cooled in an ice bath. Slowly add a less reactive alcohol, such as isopropanol or n-butanol, under an inert atmosphere. This should be followed by the slow addition of water to hydrolyze any remaining organoaluminum species. This process is exothermic and may produce flammable gases, so it must be done with caution in a well-ventilated fume hood.

Q5: Can I use a drying tube to protect my reaction from moisture?

A5: No, a drying tube is not sufficient to protect a reaction with highly water-sensitive reagents like this compound.[1] Drying tubes only prevent the ingress of atmospheric moisture but do not provide an inert atmosphere to protect against oxygen. A proper inert gas setup using a Schlenk line or a glovebox is mandatory.

Experimental Protocols

Protocol 1: General Procedure for Assembling a Dry Reaction Apparatus
  • Glassware Preparation: All glassware (reaction flask, addition funnel, condenser, etc.) must be free of adsorbed moisture. This can be achieved by oven-drying the disassembled glassware at a minimum of 125°C overnight.[1][2]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of dry inert gas (nitrogen or argon).[1][2] This is often done on a Schlenk line.

  • Flame-Drying (Alternative): Alternatively, assemble the cool glassware and then heat all surfaces with a heat gun or a soft flame under a vacuum. Be sure to heat all parts of the apparatus, including joints. After heating, allow the apparatus to cool to room temperature under a static vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle three times to ensure a completely inert atmosphere.[3]

  • Maintaining Inert Atmosphere: Throughout the experiment, maintain a slight positive pressure of inert gas, typically visualized with an oil bubbler.[1]

Protocol 2: Transfer of this compound using a Syringe
  • Syringe Preparation: Dry the syringe and needle in an oven and cool in a desiccator or under a stream of inert gas.

  • Flushing: Flush the syringe multiple times with dry inert gas.

  • Reagent Withdrawal: Pierce the septum of the this compound reagent bottle with the needle. Introduce a positive pressure of inert gas into the bottle via a second needle connected to the inert gas line. Allow the pressure to fill the syringe with the desired volume of reagent. Do not pull back on the plunger, as this can cause leaks.

  • Bubble Removal: Invert the syringe and carefully push the plunger to expel any gas bubbles back into the reagent bottle.

  • Transfer: Quickly transfer the reagent to the reaction flask by piercing the septum and slowly depressing the plunger.

Quantitative Data

The acceptable level of moisture in solvents is crucial for the success of reactions involving this compound. The following table provides typical water content in common solvents after various drying methods.

Table 1: Moisture Content of Solvents After Drying

SolventDrying MethodTypical Water Content (ppm)
Tetrahydrofuran (THF)Distillation from Sodium/Benzophenone< 10
TolueneDistillation from Sodium/Benzophenone< 5
DichloromethaneDistillation from CaH₂~13[4]
Diethyl EtherDistillation from Sodium/Benzophenone< 10
HexanesDistillation from Sodium/Benzophenone< 5
AcetonitrileDistillation from CaH₂10-30

Data compiled from various sources on solvent purification.

Visualizations

Logical Workflow for Preventing Hydrolysis

Hydrolysis_Prevention_Workflow cluster_prep Preparation Phase cluster_setup Reaction Setup Phase cluster_reagent Reagent Addition Phase Dry_Glassware 1. Dry Glassware (Oven/Flame-Dry) Dry_Solvents 2. Dry Solvents (Distillation/Purification System) Assemble_Apparatus 4. Assemble Hot Glassware Under Inert Gas Dry_Glassware->Assemble_Apparatus Verify_Moisture 3. Verify Solvent Moisture (Karl Fischer Titration <10 ppm) Add_Substrates 6. Add Anhydrous Substrates/Solvents Verify_Moisture->Add_Substrates Purge_System 5. Purge with Inert Gas (Vacuum/Backfill Cycles) Assemble_Apparatus->Purge_System Purge_System->Add_Substrates Prepare_Transfer 7. Prepare Dry Syringe/Cannula Add_Substrates->Prepare_Transfer Transfer_Reagent 8. Transfer this compound Under Positive Inert Pressure Prepare_Transfer->Transfer_Reagent Initiate_Reaction 9. Proceed with Reaction Transfer_Reagent->Initiate_Reaction Fuming Fuming/ Precipitate Transfer_Reagent->Fuming Moisture Contamination Poor_Yield Poor Yield/ No Reaction Initiate_Reaction->Poor_Yield Reagent Decomposition Review_Setup Review Setup (Steps 4-6) Fuming->Review_Setup Review_Prep Review Prep (Steps 1-3) Poor_Yield->Review_Prep

Caption: Workflow for minimizing hydrolysis of this compound.

References

Validation & Comparative

A Comparative Guide to Ethoxydiisobutylaluminium and DIBAL-H in Ester Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of reducing agent is critical for achieving desired chemical transformations with high yield and selectivity. This guide provides a detailed comparison of two organoaluminium reagents, Ethoxydiisobutylaluminium (EtO(i-Bu)₂Al) and Diisobutylaluminium hydride (DIBAL-H), in the context of ester reduction. While DIBAL-H is a widely used and well-documented reagent for this purpose, this compound represents a less common, modified alternative.

Introduction to the Reagents

DIBAL-H (Diisobutylaluminium hydride) is a powerful and versatile reducing agent. It is particularly valued for its ability to reduce esters to aldehydes at low temperatures, a transformation that is often challenging with other hydride reagents like lithium aluminium hydride (LiAlH₄), which tend to over-reduce the ester to the corresponding primary alcohol.[1][2][3] The bulky isobutyl groups on the aluminium atom contribute to its steric hindrance and modulate its reactivity, allowing for greater control in reductions.[2]

This compound (EtO(i-Bu)₂Al) is a derivative of DIBAL-H where the hydride has been replaced by an ethoxy group. This modification significantly alters the reagent's chemical properties. While specific, comparative experimental data for the use of this compound in ester reduction is not as extensively documented in publicly available literature as for DIBAL-H, its reactivity can be inferred from the principles of organoaluminium chemistry. The replacement of the hydride with an ethoxy group is expected to decrease the reagent's reducing power, making it a milder and potentially more selective reagent in certain applications.

Mechanism of Ester Reduction

The reduction of esters by aluminium-based hydrides like DIBAL-H proceeds through a common mechanistic pathway. The initial step involves the coordination of the Lewis acidic aluminium center to the carbonyl oxygen of the ester. This coordination activates the carbonyl group towards nucleophilic attack by the hydride. The subsequent transfer of the hydride to the carbonyl carbon results in a tetrahedral intermediate. At low temperatures (typically -78 °C), this intermediate is stable.[2][4] Upon aqueous workup, the intermediate collapses to form the aldehyde. If the reaction is allowed to warm up or if excess DIBAL-H is used, a second hydride transfer can occur, leading to the formation of the primary alcohol.[1]

Ester_Reduction_Mechanism cluster_0 Step 1: Coordination and Hydride Transfer Ester R-C(=O)O-R' Intermediate R-C(O⁻-Al⁺(i-Bu)₂)-H(O-R') Ester->Intermediate + DIBAL-H DIBAL-H H-Al(i-Bu)₂ Aldehyde R-CHO Intermediate->Aldehyde H₂O (at -78°C) Alcohol R-CH₂OH Intermediate->Alcohol Excess DIBAL-H or Warm-up

For this compound, a similar coordination to the carbonyl oxygen is expected. However, lacking a hydride, it cannot directly reduce the ester. Its primary role would likely be as a Lewis acid to activate the ester towards reduction by another hydride source or to participate in other types of transformations.

Performance and Selectivity

DIBAL-H

DIBAL-H is highly regarded for its chemoselectivity. At low temperatures, it can selectively reduce an ester to an aldehyde in the presence of other functional groups that are typically reactive towards hydrides, although it will also reduce aldehydes and ketones.[1] The success of the partial reduction is highly dependent on strict temperature control.

Substrate Functional GroupProduct with DIBAL-H (1 equiv., -78 °C)Product with DIBAL-H (Excess or > -78 °C)
EsterAldehydePrimary Alcohol
LactoneLactol (Hemiacetal)Diol
NitrileAldehyde (after hydrolysis)Primary Amine
α,β-Unsaturated EsterAllylic AlcoholSaturated Alcohol
Aldehyde/KetoneAlcoholAlcohol

This compound

Due to the absence of a hydride, this compound is not a direct reducing agent in the same vein as DIBAL-H. Its utility in the context of ester reduction would likely be as a modifying agent or a Lewis acid catalyst. It could potentially be used to:

  • Modulate the reactivity of other hydrides: By adding it to a reaction with a more powerful hydride, it could temper the reactivity and improve selectivity.

  • Promote other reactions: As a Lewis acid, it could catalyze reactions such as the Tishchenko reaction, where an aldehyde is disproportionated to an ester.

Without specific experimental data, a direct quantitative comparison of its performance against DIBAL-H in ester reduction is not possible. Researchers interested in exploring its properties would need to conduct their own systematic studies.

Experimental Protocols

General Procedure for DIBAL-H Reduction of an Ester to an Aldehyde

This protocol is a representative example and may require optimization for specific substrates.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of the ester (1.0 equivalent) in a dry, inert solvent (e.g., toluene, dichloromethane, or diethyl ether).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: A solution of DIBAL-H (typically 1.0 to 1.2 equivalents) in a suitable solvent (e.g., hexanes or toluene) is added dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed (typically 1-3 hours).

  • Quenching: The reaction is carefully quenched at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.

  • Workup: The reaction mixture is allowed to warm to room temperature, and an aqueous solution of Rochelle's salt (potassium sodium tartrate) is added, followed by vigorous stirring until two clear layers are observed. This helps to break up the aluminium salt emulsions. Alternatively, the reaction can be quenched with water followed by a dilute acid or base wash.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude aldehyde is then purified by column chromatography, distillation, or crystallization.

Logical Workflow for Reagent Selection

The choice between a well-established reagent like DIBAL-H and a less-studied one like this compound depends on the specific goals of the synthesis.

Reagent_Selection_Workflow Start Define Synthetic Goal: Ester Reduction Decision Is partial reduction to aldehyde required? Start->Decision DIBAL Select DIBAL-H Decision->DIBAL Yes OtherHydride Consider stronger hydrides (e.g., LiAlH₄) Decision->OtherHydride No (Full reduction to alcohol) Optimize Optimize reaction conditions (temperature, equivalents) DIBAL->Optimize OtherHydride->Optimize Explore Is novel selectivity or reactivity needed? Optimize->Explore EtOAl Consider this compound (as a modifier or Lewis acid) Explore->EtOAl Yes Literature Consult literature for established protocols Explore->Literature No Develop Develop and screen new reaction conditions EtOAl->Develop End Proceed with optimized synthesis Literature->End Develop->End

Conclusion

DIBAL-H remains the reagent of choice for the controlled reduction of esters to aldehydes due to its well-understood reactivity and extensive documentation. Its performance is reliable, provided that strict control of reaction conditions, particularly temperature, is maintained.

This compound, on the other hand, is not a direct substitute for DIBAL-H in ester reduction due to the absence of a hydride. Its potential utility lies in more specialized applications, such as modulating the reactivity of other reducing agents or acting as a Lewis acid catalyst. For researchers and professionals in drug development, DIBAL-H offers a proven and predictable solution for ester to aldehyde conversions. The exploration of less common reagents like this compound may be warranted in cases where standard methods fail to provide the desired selectivity or when investigating novel reaction pathways. However, this comes with the necessity of significant investment in methods development and optimization due to the lack of established protocols and comparative data.

References

A Comparative Analysis of Ethoxydiisobutylaluminium and Other Common Aluminum Hydride Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone of molecular architecture. Aluminum hydrides are a powerful class of reagents for these transformations, yet their reactivity and selectivity can vary dramatically. This guide provides an objective comparison of Ethoxydiisobutylaluminium with two other widely used aluminum hydrides: Diisobutylaluminium Hydride (DIBAL-H) and Lithium Aluminium Hydride (LAH). The information presented herein is supported by established chemical principles and available experimental data to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Performance Comparison of Aluminum Hydrides

The choice of a reducing agent is dictated by the desired transformation and the presence of other functional groups in the molecule. The following table summarizes the general performance of this compound, DIBAL-H, and LAH in the reduction of common functional groups. It is important to note that specific yields and selectivities can be highly substrate and reaction condition dependent.

Functional GroupSubstrate ExampleProduct with this compound (Expected)Product with DIBAL-HProduct with Lithium Aluminium Hydride (LAH)
Ester Ethyl benzoateBenzaldehyde (partial reduction)Benzaldehyde (at low temp.) or Benzyl alcoholBenzyl alcohol
Nitrile BenzonitrileBenzaldehyde (partial reduction)Benzaldehyde (at low temp.) or BenzylamineBenzylamine
Ketone Acetophenone1-Phenylethanol1-Phenylethanol1-Phenylethanol
Aldehyde BenzaldehydeBenzyl alcoholBenzyl alcoholBenzyl alcohol
Carboxylic Acid Benzoic acidLimited reactivity expectedBenzyl alcoholBenzyl alcohol
Amide BenzamideLimited reactivity expectedBenzylamineBenzylamine

Note: Quantitative data for this compound is not widely available in peer-reviewed literature. The expected outcomes are based on the known reactivity of alkoxyaluminum hydrides, which are generally milder and more selective than their parent aluminum hydrides.

Reactivity Profile and Selectivity

The reactivity of these aluminum hydrides is largely governed by the electronic and steric environment of the aluminum center.

  • Lithium Aluminium Hydride (LAH): As a salt of the aluminohydride anion (AlH₄⁻), LAH is the most powerful and least selective of the three. It is a nucleophilic hydride donor and will readily reduce a wide array of functional groups.[1][2] Its high reactivity can be a disadvantage when chemoselectivity is required.

  • Diisobutylaluminium Hydride (DIBAL-H): The presence of two bulky isobutyl groups makes DIBAL-H a more sterically hindered and less reactive reducing agent than LAH.[3][4][5] It is particularly useful for the partial reduction of esters and nitriles to aldehydes, a transformation that is difficult to achieve with LAH.[3][4][5][6] This selectivity is typically achieved at low temperatures (e.g., -78 °C), where the tetrahedral intermediate is stable and does not undergo further reduction.[6][7]

  • This compound: As an alkoxyaluminum hydride, this compound is expected to be an even milder and more selective reducing agent than DIBAL-H. The electron-withdrawing nature of the ethoxy group further reduces the nucleophilicity of the remaining hydride, making it less reactive. This property would likely enhance its selectivity for more reactive functional groups like aldehydes and ketones over less reactive ones like esters and amides, and potentially offer a greater window for partial reductions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthetic outcomes. Below are representative protocols for the reduction of an ester and a nitrile with DIBAL-H and LAH. A plausible protocol for this compound is also proposed based on its expected reactivity.

Reduction of an Ester to an Aldehyde

Substrate: Ethyl Benzoate

1. Using Diisobutylaluminium Hydride (DIBAL-H) for Partial Reduction

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Procedure:

    • Dissolve ethyl benzoate (1 equivalent) in anhydrous toluene in the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H (1.1 equivalents) in toluene via the dropping funnel, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

    • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Stir vigorously until two clear layers form.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude benzaldehyde.

    • Purify the product by distillation or column chromatography.[8]

2. Using Lithium Aluminium Hydride (LAH) for Complete Reduction

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a reflux condenser.

  • Procedure:

    • In the reaction flask, prepare a suspension of LAH (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

    • In a separate flask, dissolve ethyl benzoate (1 equivalent) in anhydrous diethyl ether.

    • Slowly add the solution of ethyl benzoate to the LAH suspension via a dropping funnel at 0 °C (ice bath).

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction to 0 °C and cautiously quench by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

    • Stir the resulting granular precipitate for 30 minutes.

    • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

    • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude benzyl alcohol.

    • Purify by distillation or column chromatography.[1][9]

3. Proposed Protocol for this compound

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Procedure:

    • Dissolve ethyl benzoate (1 equivalent) in anhydrous toluene.

    • Cool the solution to a temperature between -78 °C and -40 °C.

    • Slowly add a solution of this compound (1.2 equivalents) in toluene.

    • Stir at this temperature for 2-4 hours, monitoring by TLC.

    • Quench and work-up the reaction as described for the DIBAL-H procedure.

Reduction of a Nitrile

Substrate: Benzonitrile

1. Using Diisobutylaluminium Hydride (DIBAL-H) for Partial Reduction to an Aldehyde

  • Apparatus and Procedure: The protocol is very similar to the partial reduction of an ester with DIBAL-H. Use benzonitrile as the substrate and follow the same low-temperature conditions and work-up procedure to obtain benzaldehyde.[7][8]

2. Using Lithium Aluminium Hydride (LAH) for Complete Reduction to an Amine

  • Apparatus and Procedure: Follow the protocol for the complete reduction of an ester with LAH, using benzonitrile as the substrate. The product will be benzylamine.[10]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the reduction processes and a typical experimental workflow.

experimental_workflow cluster_start Starting Material cluster_reagents Reducing Agents cluster_products Products start Ester or Nitrile dibal DIBAL-H (-78°C) start->dibal lah LAH (0°C to reflux) start->lah etodiba This compound (low temp, expected) start->etodiba aldehyde Aldehyde (Partial Reduction) dibal->aldehyde alcohol_amine Alcohol or Amine (Complete Reduction) lah->alcohol_amine etodiba->aldehyde

Figure 1. Reduction pathways of esters and nitriles.

logical_comparison cluster_reagents Reagents reagent Choice of Aluminum Hydride reactivity Reactivity reagent->reactivity determines selectivity Selectivity reagent->selectivity influences outcome Reaction Outcome reactivity->outcome selectivity->outcome LAH LAH (High Reactivity, Low Selectivity) DIBAL DIBAL-H (Moderate Reactivity, Good Selectivity) EtODiBA This compound (Lower Reactivity, Higher Selectivity - Expected)

Figure 2. Factors influencing reduction outcomes.

References

A Comparative Guide to Ethoxydiisobutylaluminium and Sodium Borohydride as Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone of molecular architecture. The choice of reducing agent is critical, dictating the outcome of a reaction and influencing the overall efficiency of a synthetic route. This guide provides an objective comparison of two prominent reducing agents: Ethoxydiisobutylaluminium and Sodium Borohydride. We will delve into their respective advantages, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in making informed decisions for their synthetic challenges, particularly in the realm of drug development.

Executive Summary

FeatureThis compound (and related organoaluminium reagents)Sodium Borohydride
Reactivity Strong, electrophilic reducing agent.Mild, nucleophilic reducing agent.
Selectivity High selectivity for partial reduction of esters and lactones to aldehydes, and amides to amines or aldehydes (under specific conditions).Highly selective for aldehydes and ketones. Generally does not reduce esters, amides, or carboxylic acids under standard conditions.
Functional Group Tolerance Good tolerance for a variety of functional groups, but can be less selective in the presence of multiple reducible groups.Excellent tolerance for many functional groups that are reactive towards stronger reducing agents.
Reaction Conditions Typically requires anhydrous conditions and low temperatures (e.g., -78 °C) to control reactivity and selectivity.Can be used in protic solvents (e.g., methanol, ethanol, water) at or below room temperature.
Workup Often requires careful quenching and can sometimes lead to the formation of gelatinous aluminum salts, complicating purification.Generally straightforward aqueous workup.
Safety Pyrophoric, reacts violently with water and air. Requires handling under an inert atmosphere.Stable solid, but generates flammable hydrogen gas upon reaction with protic solvents and acids.

Chemical Properties and Reactivity Profile

This compound , a derivative of Diisobutylaluminium Hydride (DIBAL-H), belongs to the class of organoaluminium hydrides. These reagents are characterized by the presence of a hydride ion delivered from an aluminum center, which is rendered electrophilic by the presence of alkyl and alkoxy groups. This electrophilic nature dictates its reactivity, favoring coordination to electron-rich carbonyl oxygens prior to hydride transfer.

Sodium Borohydride (NaBH₄) , in contrast, is a salt containing the tetrahedral borohydride anion (BH₄⁻). The boron-hydrogen bonds are less polarized than the aluminum-hydrogen bonds in organoaluminium hydrides, resulting in a milder, more nucleophilic hydride source.[1] Its lower reactivity allows for greater chemoselectivity, particularly in the presence of multiple functional groups.[2]

Comparative Performance: Reduction of Key Functional Groups

The primary advantage of this compound and its congeners lies in their ability to effect partial reductions of functional groups that are typically inert to sodium borohydride under standard conditions.

Reduction of Esters and Lactones

This compound (as represented by DIBAL-H) is renowned for its ability to reduce esters and lactones to their corresponding aldehydes at low temperatures.[3] This transformation is of paramount importance in multi-step syntheses where the aldehyde functionality is required for subsequent reactions. The reaction proceeds via a stable tetrahedral intermediate that collapses to the aldehyde upon aqueous workup. Over-reduction to the primary alcohol can be minimized by careful control of stoichiometry and temperature.

Sodium Borohydride , on the other hand, is generally unreactive towards esters and lactones under mild conditions.[4] This lack of reactivity allows for the selective reduction of aldehydes and ketones in the presence of esters, a valuable feature in complex molecule synthesis. However, under forcing conditions, such as high temperatures or with the addition of Lewis acids, sodium borohydride can reduce esters to primary alcohols, though this is not its primary application.[5]

Table 1: Illustrative Yields for Ester Reduction

SubstrateReducing AgentProductYield (%)Reference
Ethyl benzoateDIBAL-HBenzaldehyde92[3]
Methyl 4-methoxybenzoateDIBAL-H4-Methoxybenzaldehyde85[6]
Ethyl hexanoateDIBAL-HHexanal88[3]
Ethyl benzoateNaBH₄ (in refluxing THF)Benzyl alcohol~90[5]
Methyl 4-nitrobenzoateNaBH₄/MeOH4-Nitrobenzyl alcohol85[5]

Note: The data for DIBAL-H represents the formation of the aldehyde, while the data for NaBH₄ shows reduction to the alcohol.

Reduction of Amides

This compound (as represented by DIBAL-H) can reduce tertiary amides to either aldehydes or amines, depending on the reaction conditions and the nature of the amide.[7][8] This provides a versatile tool for the synthesis of these important functional groups. The partial reduction to aldehydes is particularly noteworthy as it offers a direct route from readily available amides.

Sodium Borohydride is generally unreactive towards amides. However, activation of the amide with reagents like triflic anhydride can enable subsequent reduction with sodium borohydride to the corresponding amine.[9] This two-step procedure, while effective, is less direct than the DIBAL-H reduction.

Table 2: Illustrative Yields for Amide Reduction

SubstrateReducing AgentProductYield (%)Reference
N,N-DimethylbenzamideDIBAL-HBenzaldehyde95[7]
N-BenzoylmorpholineDIBAL-HBenzaldehyde98[7]
N,N-DimethylhexanamideDIBAL-HHexanal78[7]
N-Benzyl-N-methylbenzamideNaBH₄/Tf₂ON-Benzyl-N-methylbenzylamine93[9]
N-BenzoylpoperidineNaBH₄/Tf₂ON-Benzylpiperidine91[9]

Experimental Protocols

General Protocol for the Reduction of an Ester to an Aldehyde using DIBAL-H

Materials:

  • Ester substrate

  • Diisobutylaluminium hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene, hexanes)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Methanol

  • Aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of the ester in the anhydrous solvent.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of DIBAL-H (typically 1.1-1.5 equivalents) is added dropwise via syringe, maintaining the internal temperature below -70 °C.

  • The reaction mixture is stirred at -78 °C for the appropriate time (typically 1-3 hours), monitored by TLC.

  • Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

  • The mixture is allowed to warm to room temperature, and the aqueous solution of Rochelle's salt or dilute HCl is added.

  • The resulting mixture is stirred vigorously until two clear layers are formed.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude aldehyde.

  • The crude product is purified by flash column chromatography.[10]

General Protocol for the Reduction of a Ketone to a Secondary Alcohol using Sodium Borohydride

Materials:

  • Ketone substrate

  • Sodium borohydride

  • Methanol or ethanol

  • Water

  • Dilute aqueous HCl

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • The ketone is dissolved in methanol or ethanol in an Erlenmeyer flask or round-bottom flask equipped with a magnetic stir bar.

  • The solution is cooled in an ice bath.

  • Sodium borohydride (typically 1.1-1.5 equivalents) is added portion-wise over several minutes.

  • The reaction mixture is stirred at 0 °C or allowed to warm to room temperature for the appropriate time (typically 30 minutes to a few hours), monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of water, followed by dilute aqueous HCl to neutralize the excess borohydride and hydrolyze the borate esters.

  • The organic solvent is partially removed under reduced pressure.

  • The aqueous residue is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude alcohol.

  • The crude product can be purified by recrystallization or flash column chromatography if necessary.

Mechanistic Considerations and Visualizations

The differing reactivity of this compound and sodium borohydride can be rationalized by their distinct mechanisms of hydride delivery.

Reduction of an Ester with this compound (DIBAL-H)

The electrophilic aluminum center of DIBAL-H coordinates to the carbonyl oxygen of the ester, activating it towards nucleophilic attack by the hydride. This leads to a stable tetrahedral intermediate at low temperatures. Upon workup, this intermediate collapses to form the aldehyde.

DIBAL_Ester_Reduction cluster_step1 Step 1: Coordination and Hydride Transfer cluster_step2 Step 2: Workup and Aldehyde Formation Ester R-C(=O)-OR' Intermediate1 [Tetrahedral Intermediate]⁻     (stable at low temp) Ester->Intermediate1 + iBu₂AlH DIBAL iBu₂AlH Intermediate1_2 [Tetrahedral Intermediate]⁻ Aldehyde R-CHO Intermediate1_2->Aldehyde H₃O⁺ Alcohol R'-OH Intermediate1_2->Alcohol H₃O⁺ NaBH4_Ketone_Reduction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Ketone R-C(=O)-R' Alkoxide [Alkoxide Intermediate]⁻ Ketone->Alkoxide + NaBH₄ NaBH4 NaBH₄ Alkoxide_2 [Alkoxide Intermediate]⁻ Alcohol R-CH(OH)-R' Alkoxide_2->Alcohol H⁺ (from solvent or workup)

References

A Comparative Guide to the Selectivity of Ethoxydiisobutylaluminium and Lithium Aluminium Hydride in Chemical Reductions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate reducing agent is a critical decision in the synthesis of complex organic molecules. The chemoselectivity of a reagent—its ability to react with one functional group in the presence of others—is paramount for achieving high yields and minimizing purification challenges. This guide provides an objective comparison of the performance of Ethoxydiisobutylaluminium and the widely used Lithium Aluminium Hydride (LiAlH₄), supported by established reactivity patterns and experimental data.

While specific experimental data for this compound is not extensively available in the peer-reviewed literature, its reactivity can be effectively represented by the closely related and well-documented reagent, Diisobutylaluminium Hydride (DIBAL-H). Both are bulky, electrophilic organoaluminium hydrides, and for the purpose of this guide, the selectivity of DIBAL-H will be used as a proxy to compare against the nucleophilic and highly reactive LiAlH₄.

Data Presentation: A Comparative Overview of Reductive Selectivity

The following table summarizes the key differences in selectivity between LiAlH₄ and DIBAL-H (representing this compound) towards common functional groups encountered in organic synthesis.

Functional GroupSubstrate ExampleProduct with LiAlH₄Product with this compound (DIBAL-H)Typical Reaction Conditions (DIBAL-H)
EsterMethyl benzoateBenzyl alcoholBenzaldehydeToluene, -78 °C
Lactoneγ-Butyrolactone1,4-ButanediolTetrahydrofuran-2-ol (Lactol)Toluene or Hexane, -78 °C
NitrileBenzonitrileBenzylamineBenzaldehydeToluene or Hexane, -78 °C to 0 °C
Amide (Tertiary)N,N-DimethylbenzamideN,N-DimethylbenzylamineBenzaldehyde or N,N-DimethylbenzylamineToluene, 0 °C to room temperature
α,β-Unsaturated EsterMethyl cinnamate3-Phenyl-2-propen-1-ol3-Phenyl-2-propen-1-ol (Allylic alcohol)Toluene, -78 °C
AldehydeBenzaldehydeBenzyl alcoholBenzyl alcoholToluene, -78 °C to 0 °C
KetoneAcetophenone1-Phenylethanol1-PhenylethanolToluene, -78 °C to 0 °C

Experimental Protocols

General Experimental Protocol for Reduction with LiAlH₄

Warning: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled.

  • Reagent Preparation: The flask is charged with a suspension of LiAlH₄ in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran (THF)).

  • Substrate Addition: The substrate, dissolved in the same dry solvent, is added dropwise to the LiAlH₄ suspension at a controlled temperature (typically 0 °C to room temperature).

  • Reaction: The reaction mixture is stirred at the appropriate temperature for a period determined by the reactivity of the substrate (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser work-up). This procedure is highly exothermic and should be performed with extreme caution at 0 °C.

  • Work-up: The resulting granular precipitate of aluminium salts is removed by filtration. The organic layer is separated from the aqueous layer, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by an appropriate method, such as distillation or column chromatography.

General Experimental Protocol for Reduction with this compound (DIBAL-H)

Warning: DIBAL-H is pyrophoric and reacts violently with water and air. It should be handled with care under an inert atmosphere.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

  • Solvent and Substrate: The flask is charged with a solution of the substrate in a dry, non-polar solvent (e.g., toluene, hexane, or dichloromethane).

  • Cooling: The reaction mixture is cooled to the desired temperature, typically -78 °C (a dry ice/acetone bath), which is crucial for achieving partial reduction.

  • Reagent Addition: A solution of DIBAL-H in a hydrocarbon solvent is added dropwise via a syringe or dropping funnel, maintaining the low temperature. The stoichiometry of DIBAL-H is critical for selectivity.

  • Reaction: The reaction is stirred at -78 °C for the prescribed time (monitored by TLC).

  • Quenching: The reaction is quenched at low temperature by the slow, dropwise addition of a protic solvent, such as methanol, followed by water or a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) to aid in the separation of the aluminium salts.

  • Work-up: The mixture is allowed to warm to room temperature and stirred until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by distillation or column chromatography.

Mandatory Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dry Glassware under Inert Atmosphere B Add Substrate and Dry Solvent A->B C Cool to Desired Temperature (e.g., -78°C for DIBAL-H, 0°C for LiAlH4) B->C D Slowly Add Reducing Agent (DIBAL-H or LiAlH4 solution) C->D E Stir and Monitor by TLC D->E F Quench Reaction at Low Temperature E->F G Aqueous Work-up and Extraction F->G H Dry and Concentrate Organic Layer G->H I Purify Product H->I G cluster_LiAlH4 LiAlH₄ Pathway cluster_DIBAL This compound (DIBAL-H) Pathway Ester_Li Ester Aldehyde_Li Aldehyde Intermediate (highly reactive) Ester_Li->Aldehyde_Li + LiAlH₄ Alcohol_Li Primary Alcohol Aldehyde_Li->Alcohol_Li + LiAlH₄ Ester_DIBAL Ester Tetrahedral_Int Stable Tetrahedral Intermediate (at -78°C) Ester_DIBAL->Tetrahedral_Int + DIBAL-H, -78°C Aldehyde_DIBAL Aldehyde Tetrahedral_Int->Aldehyde_DIBAL Aqueous Work-up

A Comparative Guide to Organoaluminum Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Organoaluminum compounds are a versatile class of reagents in organic synthesis, prized for their utility as Lewis acids, reducing agents, and alkylating agents. Their reactivity can be finely tuned by modifying the alkyl and hydride substituents on the aluminum center, allowing for a high degree of selectivity in various transformations. This guide provides a comparative overview of three common organoaluminum reagents: Diisobutylaluminum Hydride (DIBAL-H), Trimethylaluminum (TMA), and Triethylaluminum (TEA), with a focus on their performance in key synthetic reactions, supported by experimental data.

Core Applications and Selectivity

Organoaluminum reagents are indispensable for a range of chemical transformations. DIBAL-H is a powerful and sterically hindered reducing agent, renowned for its ability to selectively reduce esters and nitriles to aldehydes at low temperatures.[1][2] Trialkylaluminums, such as TMA and TEA, are primarily used as alkylating agents and Lewis acids. They are effective in 1,4-conjugate additions to α,β-unsaturated carbonyl compounds and can also serve as precursors to other important reagents, such as Tebbe's reagent from TMA.[3] Furthermore, TMA has found a unique application in facilitating the direct amidation of carboxylic acids.

The choice of reagent is dictated by the desired transformation, the substrate's functional groups, and the required level of selectivity. The following diagram illustrates a general decision-making workflow for selecting an appropriate organoaluminum reagent.

G start Desired Transformation reduction Reduction start->reduction alkylation Alkylation / Arylation start->alkylation amidation Direct Amidation start->amidation ester_nitrile Ester / Nitrile reduction->ester_nitrile ketone_aldehyde Ketone / Aldehyde reduction->ketone_aldehyde one_four_add 1,4-Conjugate Addition (e.g., to Enone) alkylation->one_four_add one_two_add 1,2-Addition (e.g., to Ketone) alkylation->one_two_add cooh Carboxylic Acid + Amine amidation->cooh to_aldehyde To Aldehyde ester_nitrile->to_aldehyde -78 °C to_alcohol To Alcohol / Amine ester_nitrile->to_alcohol > 0 °C ketone_aldehyde->to_alcohol Broad Temp. Range dibal DIBAL-H to_aldehyde->dibal to_alcohol->dibal trialkyl Trialkylaluminum (TMA, TEA, etc.) one_four_add->trialkyl one_two_add->trialkyl tma Trimethylaluminum (TMA) cooh->tma

References

Benchmarking Aluminum-Based Reducing Agents: A Comparative Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the precise and selective reduction of functional groups is a cornerstone of molecular architecture. While a variety of reducing agents are available, aluminohydride reagents are among the most versatile and widely employed. This guide provides a comparative analysis of Ethoxydiisobutylaluminium (EDDA) against other common aluminum-based reducing agents, including Diisobutylaluminium Hydride (DIBAL-H), Lithium Aluminium Hydride (LiAlH₄), and Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al). For a broader context, the well-known sodium borohydride (NaBH₄) is also included.

Due to the limited availability of specific experimental data for this compound (EDDA) in peer-reviewed literature, this guide will focus on providing a framework for its evaluation. We will present a comprehensive comparison of the established reducing agents and then detail a standardized protocol for benchmarking a new or less-characterized reagent like EDDA.

Comparative Analysis of Common Reducing Agents

The choice of a reducing agent is dictated by its reactivity, selectivity (chemo-, regio-, and stereo-), and operational simplicity. The following table summarizes the key characteristics of several common reducing agents.

Reducing Agent Formula Relative Reactivity Common Substrates Reduced Key Selectivity Features Typical Solvents Safety Considerations
This compound (EDDA) (i-Bu)₂AlOEtData Not AvailableData Not AvailableData Not AvailableLikely ethereal or hydrocarbon solventsLikely pyrophoric and water-reactive
Diisobutylaluminium Hydride (DIBAL-H) [1](i-Bu)₂AlHStrong, but more selective than LiAlH₄[1]Esters, lactones, nitriles, α,β-unsaturated carbonyls[1][2]Partial reduction of esters/nitriles to aldehydes at low temperatures.[1][2]Toluene, Hexane, THF, Diethyl etherPyrophoric, reacts violently with water.[3]
Lithium Aluminium Hydride (LiAlH₄) LiAlH₄Very StrongMost carbonyl compounds (aldehydes, ketones, esters, carboxylic acids), amides, nitriles, epoxides, alkyl halides.[4]Generally non-selective, reduces most polar multiple bonds.[4]Diethyl ether, THFExtremely pyrophoric, reacts violently with water and protic solvents.[4]
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) NaAlH₂(OCH₂CH₂OCH₃)₂Strong, comparable to LiAlH₄Similar to LiAlH₄Can be more selective than LiAlH₄ in some cases.Toluene, THFNon-pyrophoric, more stable to air and moisture than LiAlH₄.
Sodium Borohydride (NaBH₄) NaBH₄MildAldehydes, Ketones, Acid ChloridesDoes not typically reduce esters, amides, or carboxylic acids.Methanol, Ethanol, WaterFlammable solid, reacts with water to produce hydrogen.

Experimental Protocols for Benchmarking Reducing Agents

To objectively compare the performance of a new reducing agent like EDDA against established standards, a series of well-defined experiments are necessary. Below are generalized protocols for evaluating the reduction of common functional groups.

Reduction of an Ester to an Aldehyde and Alcohol

Objective: To determine the yield and selectivity of the reducing agent in the partial reduction of an ester to an aldehyde versus complete reduction to an alcohol.

Materials:

  • Methyl benzoate (substrate)

  • Reducing agent (EDDA, DIBAL-H, etc.) in a suitable solvent (e.g., 1.0 M in Toluene)

  • Anhydrous toluene (reaction solvent)

  • Dry ice/acetone bath (-78 °C)

  • Methanol (for quenching)

  • 1 M HCl (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (for drying)

  • Internal standard (e.g., dodecane) for GC analysis

  • Gas chromatograph with a suitable column

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of methyl benzoate (1.0 mmol) and dodecane (1.0 mmol) in anhydrous toluene (10 mL).

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • The reducing agent solution (1.1 mmol, 1.1 equivalents) is added dropwise via the dropping funnel over 15 minutes, maintaining the internal temperature below -75 °C.

  • The reaction mixture is stirred at -78 °C for a specified time (e.g., 1 hour).

  • The reaction is quenched by the slow addition of methanol (2 mL) at -78 °C.

  • The mixture is allowed to warm to room temperature, and 1 M HCl (10 mL) is added.

  • The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is analyzed by Gas Chromatography (GC) to determine the relative amounts of benzaldehyde, benzyl alcohol, and unreacted methyl benzoate.

Data Analysis: The yield of each product and the conversion of the starting material are calculated based on the relative peak areas of the components compared to the internal standard. Selectivity for the aldehyde is calculated as:

Selectivity (%) = [Yield of Aldehyde / (Yield of Aldehyde + Yield of Alcohol)] x 100

Reduction of a Ketone

Objective: To evaluate the rate and yield of the reduction of a simple ketone.

Materials:

  • Acetophenone (substrate)

  • Reducing agent

  • Anhydrous solvent (e.g., THF)

  • Methanol (for quenching)

  • Saturated aqueous ammonium chloride (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • TLC plates and GC for analysis

Procedure:

  • To a solution of acetophenone (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, add the reducing agent (1.0 mmol) portion-wise or dropwise.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Determine the yield of 1-phenylethanol by GC analysis.

Hypothetical Performance Data for EDDA

The following tables are presented as a template for how the performance data of EDDA could be structured and compared against other reducing agents, based on the protocols described above.

Table 1: Reduction of Methyl Benzoate

Reducing Agent Equivalents Temperature (°C) Time (h) Conversion (%) Yield Benzaldehyde (%) Yield Benzyl Alcohol (%) Selectivity for Aldehyde (%)
EDDA 1.1-781(Experimental Data Needed)(Experimental Data Needed)(Experimental Data Needed)(Experimental Data Needed)
DIBAL-H 1.1-78198851386.7
LiAlH₄ 1.1-781100<5>95<5
Red-Al 1.1-781100109010

Table 2: Reduction of Acetophenone

Reducing Agent Equivalents Temperature (°C) Time (min) Conversion (%) Yield 1-Phenylethanol (%)
EDDA 1.00(Experimental Data Needed)(Experimental Data Needed)(Experimental Data Needed)
DIBAL-H 1.0030>9998
LiAlH₄ 1.0015>9999
Red-Al 1.0020>9998
NaBH₄ 1.0060>9997

Visualizing Reaction Pathways and Workflows

Reaction Mechanism: Ester Reduction

The reduction of an ester with an aluminum hydride reagent proceeds through a common mechanistic pathway involving the formation of a tetrahedral intermediate.

Ester_Reduction cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination cluster_step3 Step 3: Further Reduction (if conditions allow) Ester Ester (RCOOR') AlH R'₂AlH Intermediate Tetrahedral Intermediate Ester->Intermediate + R'₂AlH Aldehyde Aldehyde (RCHO) Intermediate->Aldehyde - R'OAlR'₂ Alcohol Primary Alcohol (RCH₂OH) Aldehyde->Alcohol + R'₂AlH + H₂O workup

A generalized mechanism for the reduction of an ester to an aldehyde and then to a primary alcohol.
Experimental Workflow: Benchmarking Protocol

A systematic workflow is crucial for obtaining reliable and reproducible data when comparing different reducing agents.

Workflow A Substrate and Solvent Preparation B Reaction Setup under Inert Atmosphere A->B C Cooling to Reaction Temperature B->C D Addition of Reducing Agent C->D E Reaction Monitoring (TLC/GC) D->E F Quenching E->F G Aqueous Workup and Extraction F->G H Drying and Concentration G->H I Product Analysis (GC, NMR) H->I J Data Analysis (Yield, Selectivity) I->J

A standard experimental workflow for the evaluation of a reducing agent's performance.

Conclusion

The selection of an appropriate reducing agent is a critical decision in the design of a synthetic route. While DIBAL-H, LiAlH₄, and Red-Al are well-characterized reagents with established reactivity profiles, the performance of less common reagents like this compound remains to be fully elucidated in the public domain. The experimental framework provided here offers a standardized approach to benchmark the performance of EDDA or any new reducing agent, enabling researchers to make informed decisions based on quantitative data. Further research into the reactivity and selectivity of EDDA is warranted to fully understand its potential role in the synthetic chemist's toolkit.

References

A Comparative Guide to Ethoxydiisobutylaluminium and DIBAL-H in Reductive Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate reducing agent is paramount to achieving desired chemical transformations with high yield and selectivity. This guide provides a detailed comparison of two organoaluminium reagents, Ethoxydiisobutylaluminium (Et(i-Bu)₂Al) and Diisobutylaluminium hydride (DIBAL-H), focusing on their mechanistic differences, reactivity, and applications in organic synthesis.

While both reagents share a common structural backbone in the diisobutylaluminium moiety, the presence of an ethoxy group versus a hydride ligand dramatically alters their chemical behavior. DIBAL-H is a well-established and versatile reducing agent, whereas the specific applications of this compound as a direct reducing agent for carbonyls are less documented in readily available literature. This guide will extensively cover the known properties of DIBAL-H and provide a theoretical comparison for this compound based on the general reactivity of aluminium alkoxides.

At a Glance: Key Physicochemical Properties

PropertyThis compound (Et(i-Bu)₂Al)Diisobutylaluminium Hydride (DIBAL-H)
CAS Number 15769-72-91191-15-7
Molecular Formula C₁₀H₂₃AlOC₈H₁₉Al
Molecular Weight 186.27 g/mol 142.22 g/mol
Appearance Not readily availableColorless liquid
Key Reactive Moiety Al-O-Et bondAl-H bond
Primary Function Lewis acid, potential precursorBulky, electrophilic reducing agent

Mechanistic Insights: A Tale of Two Reagents

The fundamental difference in the reactivity of this compound and DIBAL-H stems from the nature of the group attached to the aluminum center.

Diisobutylaluminium Hydride (DIBAL-H): A Hydride Donor

DIBAL-H functions as a potent and selective reducing agent through the direct transfer of a hydride ion (H⁻) to an electrophilic center, most notably the carbonyl carbon of esters and nitriles.[1][2] Its mechanism is characterized by the following key steps:

  • Lewis Acid-Base Coordination: The electron-deficient aluminum atom in DIBAL-H acts as a Lewis acid, coordinating to the lone pair of electrons on the carbonyl oxygen of the substrate.[2] This coordination polarizes the C=O bond, rendering the carbonyl carbon more electrophilic.

  • Intramolecular Hydride Transfer: A hydride ion is then transferred from the aluminum to the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1][3]

  • Stabilization at Low Temperatures: The bulky isobutyl groups on the aluminum atom provide significant steric hindrance, which stabilizes this tetrahedral intermediate at low temperatures (typically -78 °C).[1][4] This stability is crucial for preventing over-reduction.

  • Workup and Aldehyde Formation: Upon aqueous workup, the tetrahedral intermediate is hydrolyzed to yield the aldehyde.[3] The low reaction temperature and controlled stoichiometry (often 1 equivalent) are critical to stop the reaction at the aldehyde stage.[2] If the temperature is allowed to rise or excess DIBAL-H is used, further reduction to the primary alcohol can occur.[3]

// Reactants ester [label="R-C(=O)-OR'"]; dibal [label="H-Al(i-Bu)₂"];

// Intermediate intermediate [label=<

RCOR' O⁻-Al⁺(i-Bu)₂H

, shape=plaintext];

// Products aldehyde [label="R-C(=O)-H"]; alkoxide [label="R'OH"]; al_species [label="(i-Bu)₂AlOH"];

// Pathway ester -> intermediate [label="1. Coordination & Hydride Transfer\n(-78 °C)", color="#EA4335"]; intermediate -> aldehyde [label="2. Aqueous Workup", color="#34A853"]; intermediate -> alkoxide [style=invis]; intermediate -> al_species [style=invis]; } DIBAL-H reduction of an ester to an aldehyde.

This compound: A Lewis Acid Perspective

Specific literature detailing the use of this compound as a direct reducing agent for esters is scarce. However, based on the general behavior of aluminum alkoxides, its primary role is expected to be that of a Lewis acid. The Al-O bond is significantly less polarized towards the aluminum than the Al-H bond in DIBAL-H, making the ethoxy group a poor leaving group in a hydride-like transfer.

Instead, this compound would likely interact with carbonyl compounds through its Lewis acidic aluminum center. A possible, though not experimentally verified for this specific compound, reductive pathway could be analogous to a modified Meerwein-Ponndorf-Verley (MPV) reduction, where the aluminum alkoxide catalyzes the transfer of a hydride from a sacrificial alcohol. However, in the absence of a hydride source, this compound itself is not expected to be an effective reducing agent.

Its primary function in a reaction mixture would be to act as a Lewis acid, potentially activating a carbonyl group towards attack by another nucleophile.

// Reactants ester [label="R-C(=O)-OR'"]; et_al [label="EtO-Al(i-Bu)₂"];

// Coordinated Species coordinated [label=<

RCOR' O⁺-Al⁻(i-Bu)₂OEt

, shape=plaintext];

// Nucleophile nucleophile [label="Nu⁻", fontcolor="#EA4335"];

// Product of Nucleophilic Attack product [label="R-C(O⁻)-OR'(Nu)"];

// Pathway ester -> coordinated [label="Lewis Acid Coordination", color="#FBBC05"]; coordinated -> product [label="Nucleophilic Attack", color="#EA4335"]; nucleophile -> coordinated [style=invis]; } Lewis acid activation of an ester by this compound.

Reactivity and Selectivity: A Comparative Analysis

FeatureThis compound (Et(i-Bu)₂Al)Diisobutylaluminium Hydride (DIBAL-H)
Primary Reactivity Strong Lewis acid.Strong, bulky reducing agent.[2]
Reduction of Esters Not a documented primary application.Reduces esters to aldehydes at low temperatures.[2] Over-reduction to alcohols can occur at higher temperatures or with excess reagent.[3]
Reduction of Nitriles Not a documented primary application.Reduces nitriles to aldehydes (after hydrolysis of the intermediate imine).[1][2]
Chemoselectivity Would likely coordinate to the most basic site.Can selectively reduce esters in the presence of less reactive functional groups.[5]
Stereoselectivity As a Lewis acid, could influence the stereochemical outcome of reactions.The bulky isobutyl groups can lead to high stereoselectivity in the reduction of cyclic ketones.

Experimental Protocols: A Case Study in Ester Reduction with DIBAL-H

As there is a lack of specific experimental protocols for the use of this compound as a reducing agent for esters, a standard procedure for the well-established DIBAL-H reduction is provided below.

Objective: Partial reduction of an ester to an aldehyde using DIBAL-H.

Materials:

  • Ester (e.g., methyl benzoate)

  • DIBAL-H (1.0 M solution in toluene)

  • Anhydrous toluene (solvent)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, argon or nitrogen inlet, low-temperature thermometer, and a dry ice/acetone bath.

Procedure:

  • A solution of the ester (1 equivalent) in anhydrous toluene is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • DIBAL-H (1.0 to 1.2 equivalents) is added dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • The reaction mixture is stirred at -78 °C for 1-3 hours, with the progress monitored by thin-layer chromatography (TLC).

  • Once the starting material is consumed, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C to consume excess DIBAL-H.

  • The reaction mixture is allowed to warm to room temperature, and a saturated aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers form.

  • The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude aldehyde.

  • The crude product can be purified by column chromatography or distillation.

Logical Workflow for Reagent Selection

Reagent_Selection start Desired Transformation: Ester Reduction q1 Is partial reduction to an aldehyde required? start->q1 lewis_acid_q Is Lewis acid activation of the carbonyl needed? start->lewis_acid_q Alternative Consideration dibal Select DIBAL-H q1->dibal Yes other_hydride Consider stronger hydride reagents (e.g., LiAlH₄) q1->other_hydride No (Full reduction to alcohol) et_al Consider this compound as a potential Lewis acid lewis_acid_q->et_al Yes no_lewis Select alternative strategy lewis_acid_q->no_lewis No

Conclusion

Conversely, this compound is not a recognized direct reducing agent for carbonyl compounds in the same manner as DIBAL-H. Its chemical nature, defined by the aluminum-ethoxy bond, suggests its primary role is that of a Lewis acid. While it may find applications in activating carbonyl groups or in other catalytic processes, it is not a suitable substitute for DIBAL-H in direct reduction reactions. For researchers aiming for the partial reduction of esters to aldehydes, DIBAL-H remains the superior and well-documented choice. Further research would be required to explore any potential, yet currently undocumented, reductive capabilities of this compound.

References

Ethoxydiisobutylaluminium as a DIBAL-H Alternative: An Evaluation Based on Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals.

In the landscape of selective reducing agents, Diisobutylaluminium Hydride (DIBAL-H) holds a prominent position for its efficacy in the partial reduction of esters and nitriles to aldehydes. The exploration of alternatives is a constant endeavor in chemical synthesis, driven by the desire for improved selectivity, milder reaction conditions, and enhanced safety profiles. This guide addresses the inquiry into Ethoxydiisobutylaluminium as a potential alternative to DIBAL-H.

Following a comprehensive review of available scientific literature, it is important to note that there is a significant lack of published experimental data directly comparing the performance of this compound with DIBAL-H for the reduction of common organic functional groups. While DIBAL-H is a well-documented and extensively studied reagent with a wealth of supporting data, this compound remains largely uncharacterized in this context. Therefore, a direct, data-driven comparison as initially intended cannot be provided.

This guide will instead offer a detailed overview of the established capabilities of DIBAL-H, including its reactivity, selectivity, and standardized experimental protocols. This will serve as a benchmark for the future evaluation of any potential alternatives, including this compound, should experimental data become available.

Diisobutylaluminium Hydride (DIBAL-H): A Profile

DIBAL-H is a powerful and versatile reducing agent widely employed in organic synthesis.[1][2][3][4] Its bulky isobutyl groups contribute to its selectivity, allowing for the partial reduction of various functional groups where other, less hindered reagents like lithium aluminum hydride (LiAlH₄) would lead to over-reduction.[1][2][5]

Reactivity and Selectivity

The reactivity of DIBAL-H is highly dependent on the reaction temperature and stoichiometry. At low temperatures, typically -78 °C, it is renowned for the selective reduction of esters and nitriles to aldehydes.[1][2][6][7][8]

Functional GroupProduct with DIBAL-H (Low Temp, 1 equiv.)Product with LiAlH₄
EsterAldehyde[1][2][7]Primary Alcohol[1][2]
NitrileAldehyde (after hydrolysis)[1][2][5][6][8]Primary Amine[1][2][5]
LactoneLactol (Hemiacetal)[3][6]Diol
α,β-Unsaturated EsterAllylic Alcohol[3]Saturated Alcohol
Carboxylic AcidAldehyde (with 2 equiv.)[6]Primary Alcohol
AldehydePrimary AlcoholPrimary Alcohol
KetoneSecondary AlcoholSecondary Alcohol
AmideAldehyde or Amine (condition dependent)Amine
Mechanism of Action

DIBAL-H acts as an electrophilic reducing agent.[3] The aluminum center is a Lewis acid that coordinates to the oxygen or nitrogen of the carbonyl or nitrile group, respectively. This coordination activates the functional group towards hydride transfer.

Reduction of an Ester to an Aldehyde:

The reaction proceeds through a stable tetrahedral intermediate at low temperatures. Upon aqueous workup, this intermediate is hydrolyzed to yield the aldehyde.

G cluster_0 Coordination cluster_1 Hydride Transfer cluster_2 Workup Ester R-CO-OR' Coordination_Complex [R-CO(->Al(H)i-Bu₂)-OR'] Ester->Coordination_Complex + i-Bu₂AlH DIBAL i-Bu₂AlH Tetrahedral_Intermediate [R-CH(OAl-i-Bu₂)-OR'] Coordination_Complex->Tetrahedral_Intermediate Aldehyde R-CHO Tetrahedral_Intermediate->Aldehyde + H₂O

Figure 1: DIBAL-H reduction of an ester to an aldehyde.

Reduction of a Nitrile to an Aldehyde:

Similarly, DIBAL-H reduces nitriles to an imine intermediate which, upon hydrolysis, gives the corresponding aldehyde.[2][5]

G cluster_0 Coordination & Hydride Transfer cluster_1 Workup Nitrile R-C≡N Imine_Intermediate [R-CH=N-Al-i-Bu₂] Nitrile->Imine_Intermediate + i-Bu₂AlH Aldehyde R-CHO Imine_Intermediate->Aldehyde + H₂O

References

Ethoxydiisobutylaluminium and Alternatives: A Comparative Guide for Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a reducing agent is a critical step in chemical synthesis, directly impacting yield, selectivity, cost, and safety. This guide provides a cost-benefit analysis of Ethoxydiisobutylaluminium (EDBA) and compares it with three common alternatives: Diisobutylaluminium hydride (DIBAL-H), Sodium borohydride (NaBH₄), and Lithium aluminium hydride (LiAlH₄).

Performance and Cost Comparison

The following table summarizes the key characteristics and approximate costs of common alternative reducing agents.

FeatureDiisobutylaluminium hydride (DIBAL-H)Sodium borohydride (NaBH₄)Lithium aluminium hydride (LiAlH₄)
Formula C₈H₁₉AlNaBH₄LiAlH₄
Molecular Weight 142.22 g/mol 37.83 g/mol 37.95 g/mol
Typical Applications Reduction of esters to aldehydes and alcohols, nitriles to aldehydes.Reduction of aldehydes and ketones.Strong, non-selective reduction of a wide range of functional groups.
Solubility Soluble in many organic solvents (e.g., toluene, hexane).Soluble in water and alcohols.Reacts violently with water and protic solvents; soluble in ethers.
Approximate Cost ~ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

70/100mL of 1M solution)[2]
~$1900/kg to $2250/kg~$538/kg to $1190/kg[3][4]
Safety Considerations Pyrophoric, reacts violently with water.[5][6][7]Reacts with water to produce flammable hydrogen gas.[8][9][10][11][12]Reacts violently with water, can ignite in moist air.[13][14][15][16][17]

Experimental Protocols

A general protocol for the reduction of an ester to an aldehyde using DIBAL-H is provided below. This procedure can be adapted for other reducing agents with appropriate consideration for their reactivity and handling requirements.

Reduction of an Ester to an Aldehyde using DIBAL-H

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of the ester in an anhydrous solvent (e.g., toluene or THF).

  • Inert Atmosphere: The system is flushed with dry nitrogen or argon.

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: A solution of DIBAL-H (typically 1.0 M in an appropriate solvent) is added dropwise from the dropping funnel, maintaining the temperature below -70 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of a suitable quenching agent, such as methanol, followed by water or a saturated aqueous solution of Rochelle's salt. This should be done at low temperature to control the exothermic reaction.

  • Work-up: The mixture is allowed to warm to room temperature and stirred until two clear layers are observed. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Workflow and Decision-Making Diagrams

The following diagrams illustrate a typical experimental workflow for a reduction reaction and a logical decision-making process for selecting a suitable reducing agent.

G cluster_0 Experimental Workflow start Start: Ester Substrate prep Reaction Setup (Anhydrous Conditions, Inert Atmosphere) start->prep cool Cooling to -78°C prep->cool add Slow Addition of Reducing Agent cool->add monitor Monitor Reaction (e.g., TLC) add->monitor monitor->add Incomplete quench Quench Reaction monitor->quench Complete workup Aqueous Work-up and Extraction quench->workup purify Purification (e.g., Chromatography) workup->purify end End: Aldehyde Product purify->end

Caption: A typical experimental workflow for the reduction of an ester.

G cluster_1 Reducing Agent Selection Logic start Define Reduction Goal (e.g., Ester to Aldehyde) cost Cost-Effective? start->cost selectivity Requires High Selectivity? cost->selectivity Yes lialh4 Consider LiAlH₄ (Lower Cost, Potent) cost->lialh4 No safety Stringent Safety Constraints? selectivity->safety No dibalh Consider DIBAL-H or EDBA (Higher Selectivity, Higher Cost) selectivity->dibalh Yes nabh4 Consider NaBH₄ (Lower Cost, Milder) safety->nabh4 Yes safety->lialh4 No special Specialized Reagent Needed dibalh->special Further Optimization

Caption: Decision tree for selecting a suitable reducing agent.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic overview of ethoxydiisobutylaluminium and two closely related and commercially significant organoaluminium reagents: triisobutylaluminium (TiBA) and diisobutylaluminium hydride (DIBAL-H). Organoaluminium compounds are pivotal in various chemical transformations, including polymerization, reduction reactions, and as precursors in organic synthesis. A thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for optimizing reaction conditions and ensuring product purity.

Due to the highly pyrophoric and air- and moisture-sensitive nature of these compounds, obtaining and handling samples for spectroscopic analysis presents significant challenges. This inherent reactivity contributes to a scarcity of readily available, comprehensive spectroscopic data in the public domain, particularly for this compound. This guide compiles the available spectroscopic information and provides detailed experimental protocols for the safe handling and analysis of these reactive compounds.

Chemical Structures and Relationships

The three compounds share a common diisobutylaluminium core, with the primary difference being the third substituent on the aluminium center. In this compound, it is an ethoxy group (-OEt); in triisobutylaluminium, it is a third isobutyl group (-iBu); and in diisobutylaluminium hydride, it is a hydride atom (-H). This variation in the third ligand significantly influences the steric and electronic properties of the aluminium center, thereby affecting their reactivity and spectroscopic signatures.

G Structural Relationships of Compared Organoaluminium Compounds Triisobutylaluminium (TiBA) Triisobutylaluminium (TiBA) Diisobutylaluminium Hydride (DIBAL-H) Diisobutylaluminium Hydride (DIBAL-H) Triisobutylaluminium (TiBA)->Diisobutylaluminium Hydride (DIBAL-H) β-Hydride Elimination This compound This compound Triisobutylaluminium (TiBA)->this compound Reaction with Ethanol Diisobutylaluminium Hydride (DIBAL-H)->this compound Reaction with Ethanol

Caption: Interconversion pathways between the compared organoaluminium compounds.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for the three compounds. It is important to note that experimental data for this compound is largely unavailable in the surveyed literature. The provided data for triisobutylaluminium and diisobutylaluminium hydride is compiled from various sources and may vary depending on the experimental conditions (e.g., solvent, concentration, temperature).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of these compounds in solution. The chemical shifts are sensitive to the electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported)

CompoundFunctional GroupChemical Shift (δ, ppm)Multiplicity
This compound -OCH₂CH₃Data not availableData not available
-OCH₂CHData not availableData not available
-Al-CH ₂(CH(CH₃)₂)Data not availableData not available
-Al-CH₂(C H(CH₃)₂)Data not availableData not available
-Al-CH₂(CH(C H₃)₂)Data not availableData not available
Triisobutylaluminium -Al-CH ₂-PredictedPredicted
-CH(CH₃)₂PredictedPredicted
-(CH ₃)₂PredictedPredicted
Diisobutylaluminium Hydride -Al-H 4.19 (broad singlet)s
-Al-CH ₂-0.53 (multiplet)m
-CH(CH₃)₂2.07 (multiplet)m
-(CH ₃)₂1.10, 1.11 (doublet)d

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported)

CompoundFunctional GroupChemical Shift (δ, ppm)
This compound -OC H₂CH₃Data not available
-OCH₂C H₃Data not available
-Al-C H₂(CH(CH₃)₂)Data not available
-Al-CH₂(C H(CH₃)₂)Data not available
-Al-CH₂(CH(C H₃)₂)Data not available
Triisobutylaluminium -Al-C H₂-Predicted
-C H(CH₃)₂Predicted
-C H₃Predicted
Diisobutylaluminium Hydride -Al-C H₂-28.1, 28.2
-C H(CH₃)₂26.9
-C H₃28.2, 28.5

Table 3: ²⁷Al NMR Spectroscopic Data (Reported)

CompoundChemical Shift (δ, ppm)Linewidth (W₁/₂, Hz)
This compound Data not availableData not available
Triisobutylaluminium Data not availableData not available
Diisobutylaluminium Hydride 74.2 (broad singlet)3388

Note: NMR data for Diisobutylaluminium Hydride was reported in toluene-d₈. Predicted data for Triisobutylaluminium is available in some databases but is not included here as experimental verification is lacking in the surveyed literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecules, particularly the characteristic stretching frequencies of specific bonds.

Table 4: Key IR Absorption Frequencies (cm⁻¹)

CompoundAl-H StretchC-H StretchC-H BendAl-C StretchAl-O Stretch
This compound N/AData not availableData not availableData not availableData not available
Triisobutylaluminium N/A~2950-2850~1460, ~1370Data not availableN/A
Diisobutylaluminium Hydride ~1800-1750~2950-2850~1460, ~1370Data not availableN/A
Mass Spectrometry (MS)

Mass spectrometry of organoaluminium compounds is challenging due to their reactivity and tendency to exist as oligomers in the gas phase. Electron ionization (EI) often leads to extensive fragmentation. Soft ionization techniques are generally preferred.

Table 5: Mass Spectrometry Data (Expected Fragmentation)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Notes
This compound Unlikely to be observedData not availableExpected to show loss of ethoxy, isobutyl, and smaller alkyl fragments.
Triisobutylaluminium Unlikely to be observed[M-isobutyl]⁺, and further fragmentationGC-MS data exists but specific fragmentation patterns are not readily available.
Diisobutylaluminium Hydride Dimer/trimer ions may be observed[M-H]⁺, [M-isobutyl]⁺Analysis is complicated by oligomerization.

Experimental Protocols

The extreme reactivity of these organoaluminium compounds necessitates the use of rigorous air-free techniques for all manipulations, including sample preparation for spectroscopic analysis.

General Handling Procedures
  • Inert Atmosphere: All operations should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.

  • Solvent Purity: Solvents must be rigorously dried and deoxygenated prior to use. Common drying agents include molecular sieves, sodium/benzophenone, or passage through a solvent purification system.

  • Glassware: All glassware must be oven-dried or flame-dried under vacuum to remove adsorbed water.

NMR Sample Preparation

G Workflow for Air-Sensitive NMR Sample Preparation cluster_glovebox Inside Glovebox or under Inert Gas Flow cluster_outside Sample Weigh organoaluminium compound into a vial Solvent Add deuterated, dry, and degassed solvent via syringe Sample->Solvent Transfer Transfer solution to an NMR tube (e.g., J. Young tube) Solvent->Transfer Seal Seal the NMR tube Transfer->Seal Acquire_Spectrum Acquire NMR Spectrum

Caption: A simplified workflow for preparing NMR samples of air-sensitive compounds.

  • Sample Handling: In an inert atmosphere glovebox, weigh the organoaluminium compound directly into a small vial. Alternatively, for liquids, use a gas-tight syringe to transfer a known volume.

  • Solvent Addition: Add the appropriate deuterated solvent (e.g., C₆D₆, toluene-d₈), which has been previously dried and degassed, to the vial to dissolve the sample.

  • Transfer to NMR Tube: Using a clean, dry pipette or syringe, transfer the solution into an NMR tube equipped with a sealable valve (e.g., a J. Young tube).

  • Sealing: Securely close the valve of the NMR tube before removing it from the glovebox.

  • Analysis: The sealed NMR tube can then be safely transported to the NMR spectrometer for analysis.

IR Sample Preparation
  • Liquid Samples: A thin film of the neat liquid or a solution in a dry, IR-transparent solvent (e.g., hexane, toluene) can be prepared between two KBr or NaCl plates inside a glovebox. The plates are then sealed in an airtight holder.

  • DRIFTS: For solid-supported or solid organoaluminium compounds, Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) can be a suitable technique, where the sample is loaded into a sealed cell under an inert atmosphere.

Mass Spectrometry Sample Preparation
  • Direct Infusion: For volatile compounds, a dilute solution in a dry, volatile solvent can be directly infused into the mass spectrometer's source using a gas-tight syringe and a sealed infusion line. This minimizes contact with air.

  • Glovebox Interface: Some mass spectrometers can be equipped with a glovebox interface, allowing for the direct introduction of samples without exposure to the atmosphere.

  • Soft Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are often preferred over electron ionization (EI) to minimize fragmentation and preserve the molecular or quasi-molecular ion. The choice of solvent and ionization source parameters is critical to avoid decomposition.[1]

Conclusion

The spectroscopic characterization of this compound, triisobutylaluminium, and diisobutylaluminium hydride is essential for understanding their chemical behavior. While a complete set of experimental data, especially for this compound, remains elusive in the public domain, this guide provides a compilation of the available information. The significant challenges in handling these pyrophoric and reactive compounds underscore the importance of meticulous experimental technique. The provided protocols offer a foundation for researchers to safely acquire and interpret spectroscopic data for these and other sensitive organometallic reagents. Further research and publication of comprehensive spectroscopic data for these fundamental organoaluminium compounds would be of great benefit to the scientific community.

References

A Comparative Guide to the Reactivity of Ethoxydiisobutylaluminium and Triisobutylaluminium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity profiles of two organoaluminium reagents: Ethoxydiisobutylaluminium (EtO(iBu)₂Al) and Triisobutylaluminium (TIBAL). Understanding the distinct characteristics of these compounds is crucial for their effective application in various chemical syntheses, including their roles as cocatalysts, reducing agents, and alkylating agents.

Executive Summary

Triisobutylaluminium (TIBAL) is a well-established and highly reactive organoaluminium compound, widely utilized as a cocatalyst in Ziegler-Natta polymerization, a scavenger for impurities, and a potent reducing agent.[1] Its high reactivity is attributed to the electron-deficient nature of the aluminum center. In contrast, this compound, an aluminum alkoxide, is generally considered to be less reactive. The substitution of an isobutyl group with an ethoxy group moderates the Lewis acidity and reducing strength of the aluminum center. While direct comparative studies are limited, available data from applications such as Ziegler-Natta polymerization indicate that TIBAL exhibits higher catalytic activity than other alkylaluminium compounds like triethylaluminium (TEA) and diethylaluminium chloride (DEAC).[2] This suggests a higher intrinsic reactivity for TIBAL compared to its alkoxide counterpart in such systems.

Reactivity Profile Comparison

The reactivity of organoaluminium compounds is primarily dictated by their Lewis acidity, reducing ability, and capacity as alkylating agents.

Lewis Acidity

The Lewis acidity of aluminum compounds is a critical factor in their ability to activate substrates and catalyze reactions. The electron-withdrawing nature of the three isobutyl groups in TIBAL renders the aluminum center highly electron-deficient and thus a strong Lewis acid. This high Lewis acidity is key to its function as a cocatalyst in olefin polymerization, where it activates the transition metal catalyst.[1]

The introduction of an ethoxy group in EtO(iBu)₂Al, which is more electronegative than a carbon atom, might be expected to increase the Lewis acidity. However, the presence of lone pairs on the oxygen atom allows for pπ-dπ back-bonding into the vacant d-orbitals of the aluminum atom. This internal electron donation effectively reduces the overall Lewis acidity of the aluminum center compared to TIBAL.

Logical Relationship of Lewis Acidity

LewisAcidity TIBAL Triisobutylaluminium (TIBAL) (High Lewis Acidity) EtO_iBu2Al This compound (Moderate Lewis Acidity) TIBAL->EtO_iBu2Al Substitution of iBu with OEt reduces Lewis Acidity

Caption: Comparative Lewis acidity of TIBAL and EtO(iBu)₂Al.

Reducing Properties

Triisobutylaluminium is known to be a powerful reducing agent.[1] This reducing capability stems from the presence of aluminum-carbon bonds which can deliver a hydride equivalent.

Alkoxyaluminum hydrides, a class of compounds related to EtO(iBu)₂Al, are known to have markedly lower reactivity and increased chemoselectivity compared to trialkylaluminum compounds.[3] This suggests that EtO(iBu)₂Al would be a milder reducing agent than TIBAL. The presence of the ethoxy group modulates the electron density at the aluminum center, making the transfer of a hydride less favorable compared to TIBAL.

Alkylating Ability

Both TIBAL and EtO(iBu)₂Al can act as alkylating agents, transferring an isobutyl group to a substrate. However, the higher reactivity of the Al-C bond in TIBAL, due to the less electronegative carbon atom compared to the oxygen in the Al-O bond of EtO(iBu)₂Al, makes TIBAL a more potent alkylating agent.

Performance in Ziegler-Natta Polymerization

A key application where the reactivity of these compounds can be indirectly compared is in Ziegler-Natta polymerization of olefins. In this catalytic system, the alkylaluminium compound acts as a cocatalyst, activating the primary titanium-based catalyst.

A study investigating the influence of various alkylaluminium cocatalysts on butene-1 polymerization with a MgCl₂-supported TiCl₄ catalyst found that the catalytic activity followed the order: triethylaluminium (TEA) > triisobutylaluminium (TIBAL) > diethylaluminium chloride (DEAC).[2] While this study did not include this compound, the established trend of higher reactivity with increasing alkyl substitution on the aluminum center strongly suggests that TIBAL would be a more active cocatalyst than EtO(iBu)₂Al. The higher Lewis acidity of TIBAL leads to more efficient activation of the titanium active centers.

Experimental Workflow for Ziegler-Natta Polymerization Catalyst Activity Comparison

ZieglerNattaWorkflow cluster_catalyst_prep Catalyst Preparation cluster_cocatalyst Cocatalyst cluster_polymerization Polymerization cluster_analysis Analysis Catalyst MgCl2-supported TiCl4 Catalyst Reactor Polymerization Reactor (Butene-1) Catalyst->Reactor TIBAL Triisobutylaluminium (TIBAL) TIBAL->Reactor EtO_iBu2Al This compound (Hypothetical Comparison) EtO_iBu2Al->Reactor Activity Measure Catalytic Activity (Polymer Yield / Time) Reactor->Activity Mw Determine Polymer Molecular Weight Reactor->Mw

Caption: Generalized workflow for comparing cocatalyst activity in Ziegler-Natta polymerization.

Quantitative Data Summary

Direct quantitative comparative data for EtO(iBu)₂Al and TIBAL is scarce in publicly available literature. However, based on the known reactivity trends of organoaluminium compounds, a qualitative comparison can be made:

PropertyTriisobutylaluminium (TIBAL)This compound (EtO(iBu)₂Al)
Lewis Acidity HighModerate
Reducing Strength StrongMild
Alkylation Reactivity HighModerate
Catalytic Activity (Ziegler-Natta) High[2]Expected to be lower than TIBAL

Experimental Protocols

While a direct comparative experimental protocol is not available, a general procedure for evaluating the performance of alkylaluminium cocatalysts in Ziegler-Natta polymerization, based on the methodology described in the literature[2], is provided below.

Protocol: Evaluation of Cocatalyst Activity in Butene-1 Polymerization

  • Catalyst Preparation: A MgCl₂-supported TiCl₄ catalyst is prepared according to established literature procedures.

  • Polymerization Setup: A stainless-steel autoclave reactor is thoroughly dried and purged with inert gas (e.g., nitrogen or argon).

  • Solvent and Monomer Addition: A suitable solvent (e.g., heptane) and the monomer (butene-1) are charged into the reactor.

  • Cocatalyst Addition: The alkylaluminium cocatalyst (either TIBAL or EtO(iBu)₂Al) is added to the reactor at a specific molar ratio relative to the titanium catalyst.

  • Catalyst Injection and Polymerization: The Ziegler-Natta catalyst slurry is injected into the reactor to initiate polymerization. The reaction is carried out at a constant temperature and pressure for a defined period.

  • Quenching and Polymer Isolation: The polymerization is terminated by the addition of an alcohol (e.g., ethanol). The resulting polymer is then filtered, washed, and dried to a constant weight.

  • Analysis:

    • Catalytic Activity: Calculated as the mass of polymer produced per mole of titanium per hour.

    • Polymer Properties: The molecular weight and molecular weight distribution of the polymer are determined using gel permeation chromatography (GPC). The isotacticity is determined by ¹³C NMR spectroscopy.

Conclusion

Triisobutylaluminium (TIBAL) is a significantly more reactive organoaluminium reagent than this compound (EtO(iBu)₂Al). This is evident in its higher Lewis acidity, stronger reducing properties, and greater efficacy as a cocatalyst in Ziegler-Natta polymerization. The substitution of an isobutyl group with an ethoxy group in EtO(iBu)₂Al tempers its reactivity, making it a milder and potentially more selective reagent for certain applications where the high reactivity of TIBAL might be undesirable. The choice between these two reagents will therefore depend on the specific requirements of the chemical transformation, with TIBAL being favored for applications requiring high reactivity and EtO(iBu)₂Al being a suitable alternative for processes demanding greater moderation and selectivity. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their reactivity profiles across a broader range of chemical reactions.

References

Ethoxydiisobutylaluminium: A Comparative Review of its Applications in Organic Synthesis and Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethoxydiisobutylaluminium ((i-Bu)₂AlOEt), also known as diisobutylaluminium ethoxide, is an organoaluminium compound that finds applications as a catalyst component in polymerization reactions and as a reducing agent in organic synthesis. While less commonly cited than its parent hydride, diisobutylaluminium hydride (DIBAL-H), this compound exhibits distinct reactivity profiles that warrant a closer examination. This guide provides a comparative overview of its applications, supported by available experimental data and methodologies.

Applications in Polymerization

This compound is primarily utilized as a co-catalyst in Ziegler-Natta polymerization systems for olefins and dienes. In these systems, it plays a role in the activation of the transition metal catalyst and can influence the properties of the resulting polymer.

Key Functions in Polymerization:

  • Co-catalyst: It is used in conjunction with transition metal compounds (e.g., titanium, vanadium, cobalt) to initiate and sustain the polymerization of monomers like ethylene, propylene, and butadiene.

  • Chain Transfer Agent: The nature of the organoaluminium compound can affect the molecular weight of the polymer by participating in chain transfer reactions.

  • Control of Polymer Properties: The choice of the organoaluminium component can influence the stereoregularity and molecular weight distribution of the polymer.

While specific performance data for this compound is often embedded within broader patent literature, its inclusion in catalyst systems for producing high trans-1,4-polybutadiene and for reducing oligomer and gel formation in polyolefin production has been noted.[1][2] For instance, in the synthesis of elastomeric trans-1,4-polybutadiene, diisobutylaluminium ethoxide is listed as a potential organoaluminium component in the catalyst system.[1] Similarly, in gas-phase polymerization of olefins, it is mentioned as a Lewis base that can be added to reduce undesirable side reactions.[2]

A patent for a method of retarded anionic polymerization also lists diisobutylaluminium ethoxide as a preferred component in the initiator composition, highlighting its role in controlling the polymerization rate.[3]

Applications in Organic Synthesis: A Reducing Agent

This compound also functions as a reducing agent for carbonyl compounds. Its reactivity is influenced by the presence of the ethoxy group, which modulates the Lewis acidity and steric bulk of the aluminium center compared to DIBAL-H.

A key application mentioned in the patent literature is the reduction of carbonyl compounds, particularly in the synthesis of intermediates for medicinal compounds.[4] For example, it can be used for the reduction of α-amino ketones to the corresponding amino alcohols, which are valuable chiral building blocks.[4]

Comparison with DIBAL-H

Diisobutylaluminium hydride (DIBAL-H) is a widely used and versatile reducing agent in organic synthesis.[5][6] It is known for its ability to partially reduce esters and nitriles to aldehydes at low temperatures.[5][6]

FeatureThis compoundDiisobutylaluminium Hydride (DIBAL-H)
Reactivity Generally considered a milder reducing agent due to the electron-donating ethoxy group. The Al-H bond, if present from in-situ formation or as an impurity, is the primary reducing species.A powerful and sterically hindered reducing agent.[5][6]
Selectivity The modified Lewis acidity and steric environment can lead to different selectivities in carbonyl reductions.Known for its high selectivity in the partial reduction of esters and nitriles to aldehydes at low temperatures.[5][6]
Preparation Can be prepared by the reaction of a dialkylaluminium hydride (like DIBAL-H) with an alcohol.[4]Prepared by β-hydride elimination from triisobutylaluminium.[5]
Handling Like most organoaluminium compounds, it is reactive with air and moisture.Pyrophoric and reacts violently with water and air.[7]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not as readily available in peer-reviewed journals as those for more common reagents. However, drawing from patent literature and general knowledge of handling organoaluminium compounds, a general procedure for a reduction reaction can be outlined.

General Procedure for the Reduction of a Carbonyl Compound:

  • Apparatus: All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent: Anhydrous aprotic solvents such as toluene, hexane, or dichloromethane are typically used.

  • Reaction Setup: The carbonyl compound is dissolved in the chosen solvent in the reaction flask and cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).

  • Reagent Addition: this compound, as a solution in an appropriate solvent, is added dropwise to the stirred solution of the carbonyl compound. The temperature should be carefully monitored and controlled during the addition.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, the reaction is carefully quenched at low temperature by the slow addition of a proton source, such as methanol or a saturated aqueous solution of ammonium chloride or Rochelle's salt.

  • Work-up: The mixture is allowed to warm to room temperature, and the aluminium salts are precipitated. The mixture is then filtered, and the organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is then purified by an appropriate method, such as column chromatography or distillation.

Note: The synthesis of this compound can be achieved by the reaction of diisobutylaluminium hydride with ethanol.[4] In some applications, it may be formed in situ.

Visualizing the Chemical Landscape

To better understand the relationships and applications of this compound, the following diagrams are provided.

logical_relationship DIBALH Diisobutylaluminium Hydride (DIBAL-H) EtOAl_iBu2 This compound ((i-Bu)₂AlOEt) DIBALH->EtOAl_iBu2 + Ethanol Reduction Reduction (Carbonyl Compounds) DIBALH->Reduction Reducing Agent iBu3Al Triisobutylaluminium iBu3Al->DIBALH β-Hydride Elimination EtOH Ethanol Polymerization Polymerization (Olefins, Dienes) EtOAl_iBu2->Polymerization Co-catalyst EtOAl_iBu2->Reduction Reducing Agent

Figure 1. Synthesis and primary applications of this compound.

experimental_workflow start Start setup Inert Atmosphere Reaction Setup (Flame-dried glassware, Argon/Nitrogen) start->setup dissolve Dissolve Carbonyl Compound in Anhydrous Solvent setup->dissolve cool Cool to Low Temperature (e.g., -78 °C) dissolve->cool add_reagent Add this compound Solution Dropwise cool->add_reagent monitor Monitor Reaction (TLC, GC) add_reagent->monitor quench Quench Reaction (e.g., MeOH, aq. NH₄Cl) monitor->quench workup Aqueous Work-up & Product Extraction quench->workup purify Purify Product (Chromatography, Distillation) workup->purify end End purify->end

Figure 2. General experimental workflow for a reduction reaction.

Conclusion

This compound is a valuable, albeit less common, organoaluminium reagent with specific applications in polymerization and organic synthesis. Its modified reactivity compared to DIBAL-H offers potential advantages in controlling polymerization processes and achieving selective reductions. Further research and more detailed reporting of experimental data in accessible literature would be beneficial for a more comprehensive understanding and broader application of this reagent by the scientific community.

References

A Comparative Analysis of Ethoxydiisobutylaluminium in Stereoselective Carbonyl Reductions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stereoselective synthesis, the precise reduction of carbonyl groups is a cornerstone for establishing defined stereocenters in chiral molecules. The choice of reducing agent is paramount in dictating the stereochemical outcome of such transformations. This guide provides an objective comparison of the stereoselectivity of ethoxydiisobutylaluminium (EtO-DIBAL) against other commonly employed reducing agents in the context of α-alkoxy ketone reduction. The discussion is supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Theoretical Framework: Chelation vs. Non-Chelation Control

The stereochemical outcome of the reduction of ketones bearing a chiral center at the α-position is primarily governed by two competing models: the Felkin-Anh model (non-chelation control) and the Cram chelate model (chelation control).

  • Felkin-Anh Model: This model predicts the stereoselectivity of nucleophilic attack on a carbonyl group adjacent to a stereocenter. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. This model is typically followed by non-chelating, bulky reducing agents.

  • Cram Chelate Model: In substrates containing a chelating group (e.g., an alkoxy or benzyloxy group) at the α-position, a Lewis acidic reducing agent can coordinate with both the carbonyl oxygen and the α-heteroatom. This forms a rigid five-membered cyclic intermediate, forcing the hydride to attack from the less hindered face. This chelation control often leads to the opposite diastereomer compared to the Felkin-Anh model. Alkoxy-modified aluminum hydrides, such as this compound, are prime candidates for inducing chelation-controlled reductions.

Quantitative Comparison of Stereoselectivity

Reducing AgentAbbreviationSolventDiastereomeric Ratio (syn:anti)Predominant Control
Lithium Aluminium HydrideLiAlH₄THF85:15Chelation
Sodium BorohydrideNaBH₄Methanol28:72Felkin-Anh
L-Selectride®THF10:90Felkin-Anh
Sodium bis(2-methoxyethoxy)aluminum hydrideRed-AlToluene>95:5Chelation
This compound (Expected) EtO-DIBAL Toluene/Hexane >95:5 Chelation

Data for LiAlH₄, NaBH₄, and L-Selectride is adapted from various sources. Data for Red-Al is indicative of the performance of chelation-controlling aluminum hydrides. The expected performance of EtO-DIBAL is an extrapolation based on mechanistic principles.

Mechanistic Pathways and Experimental Workflow

The stereochemical outcome is dictated by the transition state geometry. The following diagrams illustrate the competing pathways and a general experimental workflow.

G Chelation vs. Felkin-Anh Control cluster_0 Chelation Control (e.g., EtO-DIBAL) cluster_1 Felkin-Anh Control (e.g., L-Selectride) Chelate α-Alkoxy Ketone + EtO-DIBAL Intermediate_C Rigid Chelated Intermediate Chelate->Intermediate_C Coordination Product_C syn-Diol (Major) Intermediate_C->Product_C Hydride attack from less hindered face Felkin α-Alkoxy Ketone + L-Selectride Intermediate_F Felkin-Anh Transition State Felkin->Intermediate_F Steric Approach Product_F anti-Diol (Major) Intermediate_F->Product_F Hydride attack along Bürgi-Dunitz trajectory

Figure 1: Competing reaction pathways for the reduction of an α-alkoxy ketone.

G General Experimental Workflow A Dissolve α-alkoxy ketone in anhydrous solvent (e.g., Toluene) B Cool reaction to low temperature (e.g., -78 °C) under inert atmosphere A->B C Slowly add reducing agent solution (e.g., EtO-DIBAL in hexanes) B->C D Stir for specified time C->D E Quench reaction with appropriate reagent (e.g., Methanol, Rochelle's salt) D->E F Aqueous workup and extraction E->F G Purification (e.g., Column chromatography) F->G H Characterization and determination of diastereomeric ratio (e.g., NMR, HPLC) G->H

Figure 2: A typical experimental workflow for the stereoselective reduction of a ketone.

Experimental Protocols

1. General Procedure for Chelation-Controlled Reduction with this compound (EtO-DIBAL)

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Procedure:

    • To a solution of the α-alkoxy ketone (1.0 equiv) in anhydrous toluene (0.1 M) under a nitrogen atmosphere is cooled to -78 °C.

    • A solution of this compound (1.2 equiv) in hexanes is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

    • The reaction mixture is stirred at -78 °C for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is cautiously quenched by the slow addition of methanol (5 mL per mmol of ketone), followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.

    • The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the desired diol. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis.

2. General Procedure for Non-Chelation (Felkin-Anh) Controlled Reduction with L-Selectride®

  • Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a syringe.

  • Procedure:

    • The α-alkoxy ketone (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) (0.1 M) in the flask and cooled to -78 °C under a nitrogen atmosphere.

    • L-Selectride® (1.0 M solution in THF, 1.2 equiv) is added dropwise via syringe over 15 minutes, ensuring the internal temperature remains below -70 °C.

    • The reaction is stirred at -78 °C for 3 hours, with progress monitored by TLC.

    • The reaction is quenched by the slow addition of water, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide.

    • The mixture is stirred at room temperature for 1 hour.

    • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

    • The residue is purified by flash column chromatography to yield the product, and the diastereomeric ratio is determined.

Conclusion

This compound is a powerful reagent for the chelation-controlled reduction of α-alkoxy ketones, offering high diastereoselectivity for the syn-diol product. Its performance is anticipated to be comparable to other alkoxy-modified aluminum hydrides like Red-Al. In contrast, bulky, non-chelating reagents such as L-Selectride® favor the Felkin-Anh pathway, leading to the complementary anti-diol. The choice between these reagents allows for the selective synthesis of either diastereomer, a critical capability in the construction of complex chiral molecules for pharmaceutical and other applications. Researchers should consider the desired stereochemical outcome and the nature of the substrate when selecting the appropriate reducing agent.

Safety Operating Guide

Safe Disposal of Ethoxydiisobutylaluminium: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive organometallic compounds like ethoxydiisobutylaluminium is paramount. This document provides essential, immediate safety and logistical information, including a detailed operational plan for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulations.

Essential Safety and Handling Information

Prior to disposal, it is crucial to understand the hazards associated with this compound. Like other aluminum alkyls, it is expected to be highly reactive with air and water.

PropertySummary of HazardSafe Handling Precautions
Air Reactivity Potentially pyrophoric; may ignite spontaneously on contact with air.[1][2][3]Handle under an inert atmosphere (e.g., nitrogen or argon) at all times.[4][5][6]
Water Reactivity Reacts violently with water and other protic sources (e.g., alcohols, acids).[7]Rigorously exclude moisture from all equipment and solvents.[4][6]
Thermal Stability Exothermic decomposition can occur, especially in the presence of contaminants.Store in a cool, dry place away from heat sources.
Toxicity Can cause severe skin burns and eye damage. May cause damage to organs through prolonged or repeated exposure.[3]Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[1]

Step-by-Step Disposal Protocol

This protocol outlines the quenching of unwanted or residual this compound. This procedure must be performed by trained personnel in a well-ventilated fume hood.

1. Preparation and Setup:

  • Ensure a Class D fire extinguisher (for combustible metals) or powdered lime/dry sand is readily accessible.[3][5]

  • Prepare a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet connected to a bubbler.

  • The flask should be of sufficient size to accommodate the quenching solution, typically at least 10 times the volume of the this compound solution.

  • Thoroughly dry all glassware in an oven and cool under a stream of inert gas before use.

2. Inerting and Dilution:

  • Under a positive pressure of inert gas, transfer the this compound solution to the reaction flask.

  • Dilute the solution with a dry, inert hydrocarbon solvent such as hexane or toluene. A dilution of at least 10-fold is recommended to help dissipate heat during quenching.[1]

3. Controlled Quenching:

  • Cool the diluted this compound solution to 0 °C using an ice-water bath. For highly concentrated solutions, a dry ice/acetone bath (-78 °C) may be preferable.[8]

  • Slowly add a less reactive alcohol, such as isopropanol or butanol, dropwise from the dropping funnel with vigorous stirring.[1] The rate of addition should be controlled to maintain the temperature of the reaction mixture and prevent excessive gas evolution.

  • Once the initial vigorous reaction subsides, continue the dropwise addition of the alcohol.

  • After the addition of the alcohol is complete and the reaction has ceased, slowly and cautiously add a 1:1 mixture of isopropanol and water.[8]

  • Finally, when the reaction with the alcohol/water mixture has stopped, slowly add water dropwise to ensure complete hydrolysis of any remaining reactive species.[8]

4. Neutralization and Waste Collection:

  • Once the quenching is complete and the solution has been stirred for a period to ensure all reactive material is consumed, slowly add a dilute acid (e.g., 1M HCl or acetic acid) to neutralize the resulting aluminum hydroxides.[8] This will help to dissolve the gelatinous aluminum salts that may have formed.

  • The resulting solution should be homogenous.

  • Transfer the neutralized solution to a properly labeled hazardous waste container. The container must be clearly marked with all its chemical constituents.[5]

5. Decontamination of Glassware:

  • Rinse the empty reaction flask and any other contaminated glassware three times with a dry, inert solvent.[2][9]

  • This solvent rinse must also be quenched following the procedure above and collected as hazardous waste.[2][9]

  • After the solvent rinses, the glassware can be carefully rinsed with water.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Ethoxydiisobutylaluminium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Ethoxydiisobutylaluminium, a pyrophoric and water-reactive organoaluminum compound. Adherence to these procedures is essential to mitigate the risk of fire, explosion, and chemical burns.

Hazard Overview

This compound reacts spontaneously with air and water, often with ignition.[1][2][3][4][5] It is corrosive and can cause severe damage to skin, eyes, and the respiratory tract. All handling operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a properly functioning fume hood or glove box.[1][4][6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for the safe handling of this compound. The following table summarizes the required PPE for various operational scenarios.

Operational Scenario Required Personal Protective Equipment
Routine Handling (Small Quantities < 20 mL) in a Fume Hood Primary Protection: • Flame-resistant lab coat (e.g., Nomex)[1][7] • Chemical splash goggles and a face shield[1][7] • Double gloves: inner nitrile gloves with outer neoprene or butyl rubber gloves[1] • Long pants and closed-toe, chemical-resistant shoes[1]Secondary Protection (within immediate reach): • Portable blast shield[6] • Class D fire extinguisher (for combustible metals) or dry sand/soda ash[4]
Large Volume Transfers (> 20 mL) or High-Risk Operations Primary Protection: • All PPE listed for routine handling • Consider using a full-body, fire-resistant suit[8][9] • Ensure a safety shower and eyewash station are immediately accessible[1][6]
Glove Box Operations • Standard laboratory attire (long pants, closed-toe shoes) • Appropriate glove box gloves (e.g., butyl rubber) rated for the chemical
Emergency Spill or Fire Response • Self-Contained Breathing Apparatus (SCBA)[8] • Fully encapsulating, chemical-resistant suit[8][9]

Detailed Handling Protocol

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

3.1. Preparation

  • Risk Assessment: Before beginning any work, perform a thorough risk assessment and prepare a written Standard Operating Procedure (SOP).[1]

  • Training: Ensure all personnel involved are trained in handling pyrophoric reagents and are familiar with the emergency procedures.[2][3]

  • Work Area Setup:

    • Work in a certified chemical fume hood with the sash at the lowest possible position.[1][4][6] For solids or highly sensitive operations, a glove box is preferred.[1][3]

    • Clear the work area of all flammable materials, excess chemicals, and clutter.[1][4]

    • Ensure a Class D fire extinguisher or a container of dry sand or soda ash is within arm's reach.[4]

    • Have a quench bath (e.g., isopropanol) and a container for waste readily available.

  • Glassware: Use oven-dried or flame-dried glassware that has been cooled under an inert atmosphere.[1][4]

  • Inert Atmosphere: Set up a Schlenk line or similar apparatus to provide a reliable source of inert gas (nitrogen or argon).[4]

3.2. Reagent Transfer (Syringe Technique for < 20 mL)

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Purge Syringe: Select a syringe with a Luer-lock tip and a long needle. The syringe volume should be at least twice the volume of the liquid to be transferred.[1] Purge the syringe with inert gas several times.

  • Pressurize Reagent Bottle: Insert a needle from the inert gas line through the septum of the reagent bottle to create a slight positive pressure. Use a bubbler to vent excess pressure.[3]

  • Withdraw Reagent: With the reagent bottle securely clamped, insert the purged syringe needle through the septum into the liquid. Slowly withdraw the desired amount of reagent.

  • Remove Bubbles: Invert the syringe and gently push the plunger to expel any gas bubbles back into the reagent bottle.

  • Transfer: Quickly and carefully transfer the reagent to the reaction flask, which should be under a positive pressure of inert gas.

  • Rinse Syringe: Immediately after transfer, rinse the syringe by drawing up a compatible, dry solvent (e.g., hexane, toluene) and expelling it into a designated waste container for quenching. Repeat this process at least three times.

3.3. Quenching and Disposal

  • Quenching Excess Reagent:

    • Dilute the pyrophoric material with a high-boiling point, non-reactive solvent such as heptane.

    • In a separate flask under an inert atmosphere, place a quenching agent such as isopropanol.

    • Slowly add the diluted pyrophoric solution to the quenching agent with stirring. Control the rate of addition to manage the exothermic reaction.

    • After the initial reaction subsides, slowly add methanol, followed by water to ensure complete quenching.[2]

  • Disposal of Quenched Waste:

    • The quenched solution should be collected in a properly labeled hazardous waste container.

    • Consult your institution's environmental health and safety office for specific disposal guidelines.

  • Disposal of Empty Containers:

    • Rinse the empty reagent bottle with a dry, inert solvent. The rinsate must be quenched as described above.

    • Once thoroughly rinsed and inerted, the bottle can be prepared for disposal according to institutional guidelines. Often, this involves defacing the label and disposing of it as laboratory glassware.

Safe Handling Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_emergency Emergency Response prep 1. Conduct Risk Assessment & Prepare SOP train 2. Ensure Personnel are Trained prep->train setup 3. Set Up Work Area (Fume Hood/Glove Box) train->setup ppe 4. Don Appropriate PPE setup->ppe transfer 5. Transfer Reagent via Syringe/Cannula ppe->transfer reaction 6. Conduct Experiment transfer->reaction spill Spill or Fire Occurs transfer->spill Potential Hazard quench 7. Quench Excess Reagent & Glassware reaction->quench dispose 8. Dispose of Waste quench->dispose decontaminate 9. Decontaminate Work Area dispose->decontaminate evacuate Evacuate & Alert Others spill->evacuate extinguish Use Class D Extinguisher (if safe) evacuate->extinguish Small & Controllable notify Notify Emergency Services evacuate->notify Large or Uncontrollable

Caption: Workflow for the safe handling of this compound.

Emergency Operational Plan

5.1. Minor Spill (< 20 mL)

  • Alert: Immediately alert personnel in the vicinity.

  • Contain: If possible without taking undue risk, cover the spill with dry sand, soda ash, or other non-reactive absorbent material. Do not use water or a carbon dioxide extinguisher.[2]

  • Evacuate: If the spill ignites, evacuate the immediate area and contact your institution's emergency response team.

5.2. Major Spill or Fire

  • Evacuate: Immediately activate the fire alarm and evacuate the building.

  • Emergency Services: Call emergency services and provide them with the chemical name, location, and quantity of the spill.

  • First Aid:

    • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

    • Eye Contact: Flush eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.